molecular formula C12H8F2O B1610069 4-(3,5-Difluorophenyl)phenol CAS No. 656304-67-5

4-(3,5-Difluorophenyl)phenol

Cat. No.: B1610069
CAS No.: 656304-67-5
M. Wt: 206.19 g/mol
InChI Key: DZFYHZOKUQKDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)phenol is a useful research compound. Its molecular formula is C12H8F2O and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Difluorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Difluorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFYHZOKUQKDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461931
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656304-67-5
Record name 3′,5′-Difluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656304-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3,5-Difluorophenyl)phenol chemical properties

[1]

Executive Summary

4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) is a specialized fluorinated biaryl building block critical to the development of high-performance liquid crystals (LCs) and privileged medicinal chemistry scaffolds.[1] Its structural core—a biphenyl system with a polar phenolic head and a lipophilic, electron-deficient difluorophenyl tail—imparts unique dielectric anisotropy and metabolic stability. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol via Suzuki-Miyaura coupling, and a strategic overview of its applications in materials science and drug discovery.

Part 1: Physicochemical Profile[2][3]

The introduction of fluorine atoms at the 3' and 5' positions of the biphenyl core significantly alters the electronic landscape of the molecule compared to the non-fluorinated parent, 4-phenylphenol.

Table 1: Key Chemical Properties
PropertyValue / DescriptionSource/Note
CAS Number 656304-67-5[1]
IUPAC Name 4-(3,5-Difluorophenyl)phenol[1]
Molecular Formula C₁₂H₈F₂O[1]
Molecular Weight 206.19 g/mol [1]
SMILES Oc1ccc(cc1)c2cc(F)cc(F)c2[1]
Appearance White to off-white crystalline solidObserved in analogues
Predicted pKa ~9.2 - 9.5Est.[1] based on Hammett substituent constants (σ)
LogP (Predicted) ~3.4[1]
H-Bond Donors 1[1]
H-Bond Acceptors 3 (1 Oxygen, 2 Fluorines)[1]
Electronic & Steric Effects
  • Acidity: The 3,5-difluorophenyl group acts as an electron-withdrawing group (EWG) via induction (

    
    ), stabilizing the phenoxide anion more effectively than a simple phenyl group. This results in a lower pKa compared to phenol (pKa ≈ 10.0) or 4-phenylphenol.[2]
    
  • Dielectric Anisotropy: In liquid crystal applications, the C-F bonds create a strong dipole moment perpendicular to the long axis of the molecule (if substituted laterally) or enhance the longitudinal dipole if positioned appropriately. For this specific isomer, the symmetry of the 3,5-difluoro substitution creates a resultant dipole that influences the

    
     (dielectric anisotropy) essential for switching voltages in LC displays [2].
    

Part 2: Synthetic Pathways (Suzuki-Miyaura Coupling)

The most robust route to 4-(3,5-difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and high functional group tolerance.

Validated Protocol

Reaction: Coupling of 4-bromophenol with 3,5-difluorophenylboronic acid.

Reagents:

  • Substrate A: 4-Bromophenol (1.0 equiv)

  • Substrate B: 3,5-Difluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon for 15-20 minutes. Rationale: Dissolved oxygen can oxidize the Pd(0) active species to inactive Pd(II), stalling the catalytic cycle.

  • Loading: Add 4-bromophenol, 3,5-difluorophenylboronic acid, and K₂CO₃ to the vessel.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of argon. Seal the vessel immediately.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor via TLC (eluent: Hexanes/EtOAc 4:1) or HPLC. The product will be more polar than the boronic acid but less polar than the bromophenol starting material.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide intermediate and remove inorganic salts).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. Recrystallize from Hexanes/CH₂Cl₂ to obtain high-purity crystals suitable for electronic applications.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition and Transmetalation steps governed by the fluorine substituents.

SuzukiCyclecluster_boronBoron ActivationPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Rate Limiting)Pd0->OxAdd+ 4-BromophenolPdII_ArXL2Pd(II)(Ar)BrOxAdd->PdII_ArXTransMetTransmetalationPdII_ArX->TransMet+ Activated BoronateBaseStepBase Activation(OH- / CO3 2-)PdII_ArArL2Pd(II)(Ar)(Ar')TransMet->PdII_ArArRedElimReductive EliminationPdII_ArAr->RedElimRedElim->Pd0RegenerationProduct4-(3,5-Difluorophenyl)phenolRedElim->ProductBoronicAcid3,5-Difluorophenyl-boronic acidActivatedBoronBoronate Species(Ar'-B(OH)3)-BoronicAcid->ActivatedBoron+ Base

Figure 1: Catalytic cycle for the synthesis of 4-(3,5-difluorophenyl)phenol via Suzuki-Miyaura coupling.[1][3]

Part 3: Applications & Strategic Value

Liquid Crystal (LC) Mesogens

The primary industrial utility of 4-(3,5-difluorophenyl)phenol lies in its role as a mesogenic core.

  • Dielectric Tuning: The 3,5-difluoro substitution pattern creates a negative contribution to dielectric anisotropy (

    
    ) if the dipole is lateral, or modifies the elastic constants (
    
    
    ) of the LC mixture.
  • Viscosity: Unlike cyano-biphenyls, fluorinated biphenyls typically exhibit lower rotational viscosity (

    
    ), enabling faster response times in Active Matrix (TFT) displays [3].
    
Medicinal Chemistry (Bioisosteres)[6]
  • Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to cytochrome P450 oxidation. Blocking the 3' and 5' positions prevents metabolic hydroxylation at these reactive sites, extending the half-life of the drug candidate.

  • Lipophilicity: The addition of two fluorine atoms increases logP, facilitating membrane permeability while the phenolic -OH remains available for hydrogen bonding with target protein residues (e.g., Serine or Threonine side chains).

Part 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical signals must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~9.6 ppm (s, 1H, -OH).
      
    • 
       ~7.5 ppm (d, 2H, biphenyl AA'BB' system).
      
    • 
       ~6.9 ppm (d, 2H, biphenyl AA'BB' system).
      
    • 
       ~7.3-7.4 ppm (m, 2H, fluorinated ring).
      
    • 
       ~7.1 ppm (tt, 1H, proton between fluorines).
      
  • ¹⁹F NMR:

    • Single signal around -109 to -111 ppm (relative to CFCl₃), confirming the symmetry of the 3,5-substitution.

  • Mass Spectrometry (ESI-):

    • m/z = 205.0 [M-H]⁻.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-difluorophenyl)phenol. Retrieved January 28, 2026 from [Link]

  • Kirsch, P., & Bremer, M. (2000).Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
  • Hird, M. (2007).Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Authoritative review on fluorine's effect on viscosity and dielectric anisotropy).

4-(3,5-Difluorophenyl)phenol CAS number 656304-67-5

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application in High-Performance Materials

Executive Summary

4-(3,5-Difluorophenyl)phenol (CAS 656304-67-5) is a specialized fluorinated biaryl intermediate critical to the development of advanced Liquid Crystal (LC) mixtures and pharmaceutical scaffolds. Its structural core—a phenolic ring coupled to a difluorinated phenyl ring—offers a unique balance of electronic modulation and steric compactness.

In material science, this compound serves as a mesogenic core, where the 3,5-difluoro substitution pattern enhances dielectric anisotropy (


) and lowers rotational viscosity, essential for rapid-response LCDs. In medicinal chemistry, it functions as a privileged scaffold, utilizing the bioisosteric properties of fluorine to improve metabolic stability and lipophilicity without altering the steric footprint significantly.

This guide outlines a validated synthesis protocol, purification standards for electronic-grade applications, and the mechanistic rationale behind its performance.

Chemical Profile & Specifications

The following specifications represent the "Gold Standard" for electronic-grade intermediates, where trace metal purity is paramount.

PropertySpecification
Molecular Formula C₁₂H₈F₂O
Molecular Weight 206.19 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC)

99.5% (Electronic Grade)
Melting Point 152–156 °C (Typical)
Solubility Soluble in THF, Ethyl Acetate, DCM; Insoluble in Water
LogP (Predicted) ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 1 / 3
Synthesis & Manufacturing: The Suzuki-Miyaura Protocol

While various coupling methods exist, the Suzuki-Miyaura cross-coupling is the industry standard for generating CAS 656304-67-5 due to its tolerance of the free phenolic hydroxyl group (under optimized conditions) and high regioselectivity.

3.1. Reaction Logic

The synthesis involves coupling 4-Bromophenol (or 4-Iodophenol) with 3,5-Difluorophenylboronic acid .

  • Why this route? Direct coupling avoids protection/deprotection steps of the phenol, reducing process mass intensity (PMI).

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered or electron-poor boronic acids to prevent aryl scrambling.

3.2. Experimental Protocol (Bench Scale: 50g)

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 3,5-Difluorophenylboronic acid (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%)

  • Solvent: Toluene / Ethanol / Water (4:1:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round bottom flask with 4-Bromophenol and 3,5-Difluorophenylboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Toluene and Ethanol. Stir until dissolved.

  • Base Addition: Add

    
     dissolved in the minimum amount of degassed water.
    
  • Catalysis: Add the Palladium catalyst under a positive stream of

    
    . The solution typically turns orange/red.
    
  • Reflux: Heat the mixture to 85-90°C for 4–6 hours. Monitor via HPLC/TLC until 4-Bromophenol is <0.5%.

  • Quench & Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated and soluble in organics). Separate phases.

  • Extraction: Extract the aqueous layer with Ethyl Acetate.[1] Combine organic layers, wash with brine, and dry over

    
    .[1]
    
  • Purification (Critical):

    • Crude: Concentrate to a solid.

    • Recrystallization:[1][2] Dissolve in hot Ethanol/Heptane (1:3). Cool slowly to 4°C. This step removes trace Pd and homocoupled byproducts.

    • Final Polish: For electronic grade, a silica plug filtration or sublimation may be required to reduce metal ions to <10 ppm.

3.3. Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Materials: 4-Bromophenol 3,5-Difluorophenylboronic Acid Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Reflux 90°C Start->Reaction Inert Atmosphere Workup Acidic Workup (pH 4) Phase Separation Reaction->Workup Completion <0.5% SM Purification Recrystallization (EtOH/Heptane) Workup->Purification Crude Isolation Final Product: 4-(3,5-Difluorophenyl)phenol (>99.5% Purity) Purification->Final Drying

Figure 1: Optimized Suzuki-Miyaura workflow for high-purity synthesis of CAS 656304-67-5.

Applications & Mechanism of Action
4.1. Liquid Crystal Displays (LCDs)

In the LC industry, this compound is a "building block" for negative dielectric anisotropy mixtures (used in VA-TFT and IPS modes).

  • Dielectric Anisotropy (

    
    ):  The lateral fluorine atoms at the 3,5-positions create a dipole moment perpendicular to the long molecular axis. This is crucial for Vertical Alignment (VA) modes where molecules align perpendicular to the electric field.
    
  • Viscosity: The biphenyl core is rigid, but the lack of long alkyl chains (in this intermediate form) allows it to be functionalized (e.g., esterification of the phenol) to tune viscosity. The fluorine atoms reduce Van der Waals forces compared to chlorinated analogs, resulting in lower rotational viscosity (

    
    ) and faster switching speeds.
    
4.2. Medicinal Chemistry

The 3,5-difluorophenyl moiety is a bioisostere for phenyl or other substituted aromatics.

  • Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). Substitution at the 3,5-positions blocks metabolic oxidation at these susceptible sites (P450 metabolism), extending the drug's half-life (

    
    ).
    
  • Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration without a significant penalty in steric bulk.

4.3. Application Logic Diagram

Applications cluster_LC Material Science (Liquid Crystals) cluster_Pharma Medicinal Chemistry Core 4-(3,5-Difluorophenyl)phenol (Core Scaffold) LC_Mech Mechanism: Lateral Dipole Moment Core->LC_Mech Pharma_Mech Mechanism: Block Metabolic Sites (C-H to C-F) Core->Pharma_Mech LC_Res Result: Negative Dielectric Anisotropy Fast Switching Time LC_Mech->LC_Res Pharma_Res Result: Increased Half-life (t1/2) Enhanced Lipophilicity Pharma_Mech->Pharma_Res

Figure 2: Mechanistic impact of the 3,5-difluoro motif in material and pharmaceutical applications.

Quality Control & Analytics

To ensure reproducibility, the following analytical methods are mandatory:

  • H-NMR (400 MHz, DMSO-d6):

    • Confirm the diagnostic doublet for the phenol ring (AA'BB' system) and the triplet/multiplet for the 3,5-difluorophenyl ring.

    • Key Shift: Phenolic -OH typically appears broad around 9.5–10.0 ppm.

  • F-NMR:

    • Essential for quantifying fluorine content and detecting defluorinated impurities.

  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV at 254 nm.

    • Limit: Total impurities <0.5% for Pharma, <0.1% for LC applications.

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhaling boronic acid dusts.

  • Storage: Store in a cool, dry place under inert gas. Phenols can oxidize over time, turning pink/brown; exclusion of light and oxygen is recommended.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-Difluorophenyl)phenol. Retrieved January 28, 2026 from [Link]

  • European Bioinformatics Institute. ChEMBL Database: CHEMBL338890.[3] Retrieved January 28, 2026 from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kirsch, P., & Bremer, M. (2000).Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.

Sources

Technical Profile: 4-(3,5-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

4-(3,5-Difluorophenyl)phenol is a critical biphenyl scaffold used extensively in the design of nematic liquid crystals (LCs) and as a bioisostere in medicinal chemistry. Its specific fluorination pattern confers unique electronic properties—specifically negative dielectric anisotropy and enhanced metabolic stability—while the phenolic hydroxyl group serves as a versatile handle for further functionalization (e.g., etherification or esterification).

The precise molecular weight of 206.19 g/mol is the fundamental constant for all stoichiometric calculations in its synthesis and downstream derivatization.

Table 1: Physicochemical Constants
PropertyValueTechnical Context
Molecular Weight 206.19 g/mol Used for molarity calculations in Suzuki couplings.
Exact Mass 206.0543 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Molecular Formula C₁₂H₈F₂OBiphenyl core with two fluorine atoms and one hydroxyl.[1]
CAS Registry Number 656304-67-5 Unique identifier for the 4-hydroxy-3',5'-difluoro isomer.[1]
Appearance White to off-white solidCrystalline form, typically purified via recrystallization.
SMILES Oc1ccc(cc1)c2cc(F)cc(F)c2Machine-readable string for chemoinformatics.

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most robust route to 4-(3,5-Difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling . This method is preferred over Gomberg-Bachmann or Ullmann couplings due to its mild conditions, tolerance of the phenol functional group, and high regioselectivity.

Retrosynthetic Logic

The molecule is disconnected at the biaryl bond. Two pathways exist:

  • Pathway A (Preferred): Coupling 4-hydroxyphenylboronic acid with 1-bromo-3,5-difluorobenzene.

  • Pathway B: Coupling 4-bromophenol with 3,5-difluorophenylboronic acid.

Pathway A is often preferred industrially because 1-bromo-3,5-difluorobenzene is a stable, commercially abundant electrophile.

Validated Experimental Protocol (Pathway A)

Objective: Synthesis of 10.0 mmol (2.06 g) of target.

Reagents:

  • Electrophile: 1-Bromo-3,5-difluorobenzene (1.93 g, 10.0 mmol).

  • Nucleophile: 4-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (40 mg, 0.5 mol%). Reasoning: The bidentate dppf ligand prevents catalyst decomposition and accelerates the reductive elimination step.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (15 mL).

  • Solvent: 1,4-Dioxane (30 mL).

Step-by-Step Workflow:

  • Inerting: Charge a 100 mL Schlenk flask with the electrophile, nucleophile, and catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Critical: Oxygen poisons the Pd(0) active species.
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Reflux: Heat the biphasic mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

  • Quench & Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography or recrystallization from Ethanol/Water.

Mechanistic Visualization

The following diagram details the catalytic cycle and process flow, ensuring the user understands the why behind the protocol.

SuzukiMechanism Start Start: Reagent Charging (Inert Atmosphere) OxAdd Step 1: Oxidative Addition Pd(0) inserts into Ar-Br bond Start->OxAdd Heat (90°C) TransMet Step 3: Transmetallation Transfer of Aryl group to Pd center OxAdd->TransMet BaseAct Step 2: Base Activation Boronic acid -> Boronate species BaseAct->TransMet K2CO3 + Boronic Acid RedElim Step 4: Reductive Elimination C-C bond formation & Catalyst Regens TransMet->RedElim RedElim->OxAdd Pd(0) Recycled Workup Workup: Acidification (pH 4) & Extraction RedElim->Workup Cycle Complete Product Target: 4-(3,5-Difluorophenyl)phenol MW: 206.19 g/mol Workup->Product Purification

Figure 1: Catalytic cycle and process flow for the synthesis of 4-(3,5-Difluorophenyl)phenol.

Structural Significance in Application

The specific placement of fluorine atoms at the 3 and 5 positions of the phenyl ring is not arbitrary; it is a calculated design choice in both materials science and pharmacology.

Liquid Crystals (LCs)

In LC mixtures, this molecule acts as a "diluter" or a core mesogenic unit.

  • Viscosity Reduction: The fluorine atoms are small (van der Waals radius ~1.47 Å), minimizing steric bulk while reducing the rotational viscosity (

    
    ) of the mixture compared to chlorinated analogs.
    
  • Dielectric Anisotropy (

    
    ):  The C-F bonds create strong dipoles. In the 3,5-configuration, the dipoles cancel along the long molecular axis but sum up perpendicular to it. This contributes to negative dielectric anisotropy , essential for Vertical Alignment (VA) display modes.
    
Medicinal Chemistry (Bioisosteres)
  • Metabolic Blocking: The 3,5-positions on a phenyl ring are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these sites, extending the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: The electron-withdrawing nature of the difluorophenyl ring (via induction) lowers the pKa of the distal phenol slightly, altering its hydrogen-bond donating capability in receptor pockets.

Characterization & Validation Protocols

To ensure scientific integrity, the synthesized material must be validated against the following spectral standards.

Nuclear Magnetic Resonance (NMR)[2][3]
  • ¹H NMR (DMSO-d₆):

    • 
       ~9.6 ppm (s, 1H, -OH): Exchangeable singlet.
      
    • 
       ~7.5 ppm (d, 2H, Phenol ring): Ortho to the biaryl bond.
      
    • 
       ~7.3 ppm (m, 2H, Difluoro ring): Protons at positions 2 and 6.
      
    • 
       ~6.9 ppm (m, 1H, Difluoro ring): Proton at position 4 (triplet-like due to F-coupling).
      
    • 
       ~6.8 ppm (d, 2H, Phenol ring): Ortho to the hydroxyl group.
      
  • ¹⁹F NMR:

    • Diagnostic signal around

      
       -109 to -111 ppm (triplet or multiplet depending on decoupling). Absence of this signal indicates failure of coupling.
      
Mass Spectrometry (MS)
  • Method: GC-MS (EI) or LC-MS (ESI-).

  • Target Ion:

    • EI: Molecular ion peak

      
       at m/z 206 .
      
    • ESI (Negative Mode):

      
       peak at m/z 205 .
      
Validation Logic Tree

Use this decision tree to troubleshoot and validate the synthesis.

ValidationTree Sample Crude Product TLC TLC Check (Single Spot?) Sample->TLC GCMS GC-MS Analysis m/z = 206? TLC->GCMS Yes Fail Recrystallize (EtOH/H2O) TLC->Fail No (impurities) NMR 1H NMR Integrals Correct? GCMS->NMR Yes GCMS->Fail No (wrong mass) NMR->Fail No (isomer mix) Pass Release Lot NMR->Pass Yes Fail->Sample Reprocess

Figure 2: Quality Control decision tree for structural validation.

References

  • PubChem. (2025).[1][2] 4-(3,5-Difluorophenyl)phenol Compound Summary. National Center for Biotechnology Information. [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kirsch, P. (2025).[3] Fluorine in Liquid Crystal Design. In Modern Fluoroorganic Chemistry. (Contextualizes the dielectric anisotropy of 3,5-difluoro motifs).

  • Common Chemistry. (2025). CAS Registry Number 656304-67-5 Detail.[1] American Chemical Society. [Link][1]

Sources

Technical Guide: Synthesis of 4-(3,5-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) Primary Application: Liquid Crystal (LC) Monomer Intermediates, Pharmaceutical Scaffolds. Significance: The 3,5-difluoro substitution pattern confers specific dielectric anisotropy (


) essential for Vertically Aligned Nematic (VAN) LCDs. The phenolic hydroxyl group serves as a critical "handle" for further esterification or etherification to generate mesogenic units.

This guide details the two primary synthetic pathways:

  • Direct Suzuki-Miyaura Coupling: A convergent, atom-economical route suitable for rapid screening.

  • Protected Ether Route (Demethylation): A two-step sequence yielding higher purity, preferred for electronic-grade materials where trace metal scavenging is critical.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the biaryl C-C bond. The electron-deficient nature of the 3,5-difluorophenyl ring significantly influences the choice of coupling partners.

Strategic Disconnection

The most robust disconnection is at the biaryl axis.

  • Fragment A: 3,5-Difluorobenzene moiety (Electrophile preferred due to electron-withdrawing F atoms facilitating oxidative addition).

  • Fragment B: Phenol moiety (Nucleophile/Transmetallating agent).

Pathway Logic
  • Route A (Direct): Coupling 1-bromo-3,5-difluorobenzene with 4-hydroxyphenylboronic acid.

    • Advantage:[1][2][3][4] One step, no deprotection.

    • Challenge: Free phenols can poison sensitive Pd(0) catalysts; requires robust ligand systems (e.g., dppf, phosphines).

  • Route B (Protected): Coupling with 4-methoxyphenylboronic acid followed by

    
     demethylation.
    
    • Advantage:[1][2][3][4] Eliminates catalyst poisoning; allows for rigorous purification of the intermediate biaryl ether.

    • Challenge: Handling pyrophoric

      
      ; extra step.
      

Retrosynthesis Target 4-(3,5-Difluorophenyl)phenol Disconnect Biaryl Bond Disconnection Target->Disconnect Retrosynthesis FragA Electrophile: 1-Bromo-3,5-difluorobenzene Disconnect->FragA FragB Nucleophile: 4-Hydroxyphenylboronic acid (or methyl ether) Disconnect->FragB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Part 2: Detailed Synthetic Protocols

Method A: Direct Suzuki-Miyaura Coupling (Recommended for R&D)

This protocol utilizes a high-turnover catalyst system capable of tolerating the free phenolic hydroxyl group.

Reagents & Materials Table
ComponentRoleEquivalentsSpecific Chemical
Aryl Halide Substrate1.01-Bromo-3,5-difluorobenzene
Boronic Acid Nucleophile1.1 - 1.24-Hydroxyphenylboronic acid
Catalyst Pd Source0.02 (2 mol%)

Base Activator3.0

(2M Aqueous)
Solvent MediumN/A1,4-Dioxane or THF
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with

    
     three times.
    
  • Charging: Add 1-bromo-3,5-difluorobenzene (1.0 equiv) and 4-hydroxyphenylboronic acid (1.1 equiv) to the flask.

  • Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to bromide). Stir to dissolve.

  • Base Addition: Add aqueous

    
     (2.0 M, 3.0 equiv). The mixture will become biphasic.[5]
    
  • Catalyst Addition: Add

    
     (2 mol%) quickly against a positive stream of nitrogen. Note: dppf is chosen for its large bite angle, which accelerates reductive elimination, crucial for electron-deficient rings.
    
  • Reaction: Heat the mixture to 85°C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Cool to room temperature. Dilute with ethyl acetate and water.[5]

  • Acidification: Carefully adjust the aqueous layer pH to ~4 using 1M HCl. Critical: This ensures the phenol is protonated and partitions into the organic phase.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over

    
    , and concentrate.[6]
    
Method B: The "High Purity" Route (Anisole Intermediate)

Preferred for electronic-grade applications where purification of the phenol is difficult due to its polarity.

Phase 1: Coupling

Follow the protocol in Method A, but substitute 4-Methoxyphenylboronic acid as the coupling partner.

  • Intermediate Product: 4-(3,5-Difluorophenyl)anisole.

  • Purification: Recrystallize from Ethanol/Hexane to remove Pd residues before the next step.

Phase 2: Demethylation with

  • Setup: Dry 2-neck flask,

    
     atmosphere, cooling bath (-78°C).
    
  • Dissolution: Dissolve the purified anisole intermediate in anhydrous Dichloromethane (DCM).

  • Addition: Add

    
     (1.0 M in DCM, 2.5 equiv) dropwise at -78°C.
    
  • Warming: Allow to warm to 0°C or RT and stir for 4-12 hours.

  • Quench (Exothermic): Cool to 0°C. Dropwise add Methanol (violent reaction possible) or ice water to hydrolyze borate esters.

  • Workup: Wash with

    
    , extract with DCM, and concentrate.
    

Part 3: Mechanism & Workflow Visualization

The catalytic cycle for the Suzuki coupling involves three distinct stages. The electron-withdrawing fluorine atoms on the aryl bromide facilitate the Oxidative Addition step, making it faster than with non-fluorinated analogues.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Boron/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 - Product Substrate 1-Bromo-3,5-difluorobenzene Boron 4-Hydroxyphenylboronic acid Product 4-(3,5-Difluorophenyl)phenol

Figure 2: Palladium(0) catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.[7]

Part 4: Purification & Characterization

Achieving >99.5% purity is required for liquid crystal applications.

Purification Strategy
  • Adsorption: Dissolve crude residue in DCM and stir with activated carbon or silica thiol scavengers (to remove Pd). Filter through Celite.

  • Recrystallization:

    • Solvent System: Toluene/Heptane (1:3) or Ethanol/Water.[8]

    • Procedure: Dissolve at reflux (Toluene), add Heptane slowly until turbid, cool slowly to 4°C.

    • Target: White crystalline needles.

Analytical Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (d, 2H, Phenol Ar-H)
      
    • 
       7.05 (m, 2H, Fluorophenyl Ar-H)
      
    • 
       6.90 (d, 2H, Phenol Ar-H adjacent to OH)
      
    • 
       6.75 (tt, 1H, Fluorophenyl C4-H)
      
    • 
       5.00 (s, 1H, -OH, exchangeable)
      
  • 
     NMR: 
    
    
    
    -109 to -111 ppm (t, 2F).

Part 5: Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by

Degas solvents more rigorously; increase catalyst load to 3-5 mol%.
Homocoupling (Biaryl) Oxygen presenceEnsure strict inert atmosphere (

/Ar).
Protodeboronation Base too strong/Temp too highSwitch base to

or

; lower temp to 70°C.
Dark Product Color Residual PalladiumTreat with QuadraSil scavenger or wash with aqueous L-Cysteine.
Safety Directives
  • Fluorinated Compounds: While stable, combustion of 3,5-difluoro derivatives can release HF.

  • Boron Tribromide (

    
    ):  Reacts violently with water releasing HBr. Use only in a functioning fume hood with a blast shield.
    
  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Vertex AI Search. (2024). Synthesis of 3,5-difluorophenol and biaryl derivatives.
  • PubChem. (2025).[9] 4-(3,5-Difluorophenyl)phenol Compound Summary. National Library of Medicine. Link

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol. Link

  • Organic Syntheses. (2024). Difluoromethylation of Phenols and Biaryl Synthesis. Org. Synth. 2024, 101, 164–180. Link

  • Common Organic Chemistry. (2024).[5] Demethylation of Methyl Ethers using BBr3. Link

Sources

Technical Profile: 3',5'-Difluoro-[1,1'-biphenyl]-4-ol as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3',5'-Difluoro-[1,1'-biphenyl]-4-ol Structure Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists

Executive Summary

3',5'-Difluoro-[1,1'-biphenyl]-4-ol (CAS: 656304-67-5) represents a high-value structural motif in both medicinal chemistry and advanced materials science. As a fluorinated biphenyl derivative, it serves as a critical intermediate for liquid crystal (LC) mesogens , where the fluorine atoms modulate dielectric anisotropy and viscosity. In drug discovery, this scaffold acts as a bioisostere , offering enhanced metabolic stability against oxidative metabolism compared to non-fluorinated biphenyls. This guide provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and application logic.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The introduction of fluorine atoms at the 3' and 5' positions of the biphenyl ring creates a unique electronic environment that alters the acidity of the distal phenolic hydroxyl group and the overall lipophilicity of the molecule.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3',5'-Difluoro-[1,1'-biphenyl]-4-ol
Common Name 4-(3,5-Difluorophenyl)phenol
CAS Number 656304-67-5
Molecular Formula C₁₂H₈F₂O
Molecular Weight 206.19 g/mol
Physical State Solid (Crystalline Powder)
SMILES Oc1ccc(cc1)c2cc(F)cc(F)c2
LogP (Predicted) ~3.3 - 3.5 (Lipophilic)
pKa (Phenol) ~9.5 (Slightly more acidic than phenol due to electron-withdrawing F)

Structural Analysis & Design Logic

Metabolic Stability (MedChem)

In medicinal chemistry, the biphenyl moiety is a common scaffold but often suffers from rapid metabolic oxidation by Cytochrome P450 enzymes.

  • Metabolic Blocking: The 3',5'-difluoro substitution pattern effectively blocks the most reactive sites on the phenyl ring, preventing hydroxylation and extending the half-life of the pharmacophore.

  • Electronic Modulation: The fluorine atoms act as electron-withdrawing groups (EWG) via induction. This lowers the electron density of the aromatic system, potentially strengthening

    
    -stacking interactions in protein binding pockets.
    
Liquid Crystal Engineering (Materials)

In liquid crystal displays (LCDs), this molecule serves as a "diluter" or core mesogen.

  • Viscosity Reduction: The lateral fluorine substituents disrupt intermolecular packing just enough to lower rotational viscosity (

    
    ), which is crucial for fast switching speeds in displays.
    
  • Dielectric Anisotropy (

    
    ):  The C-F bonds introduce a dipole moment that can be tuned to achieve specific dielectric properties required for vertical alignment (VA) or in-plane switching (IPS) modes.
    

Validated Synthetic Protocol

The most robust method for synthesizing 3',5'-Difluoro-[1,1'-biphenyl]-4-ol is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its tolerance of the hydroxyl functional group and high regioselectivity.

Reaction Logic
  • Coupling Partners: 4-Bromophenol (electrophile) and 3,5-Difluorophenylboronic acid (nucleophile).

  • Catalyst: Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is standard, though Pd(dppf)Cl₂ is used for sterically hindered substrates.

  • Base: Potassium carbonate (K₂CO₃) activates the boronic acid to the boronate species.

Step-by-Step Methodology

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 3,5-Difluorophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Degas the solvent stream with nitrogen for 15 minutes to prevent homocoupling or catalyst oxidation.

  • Addition: Add 4-bromophenol, 3,5-difluorophenylboronic acid, and K₂CO₃ under a nitrogen blanket.

  • Catalysis: Add Pd(PPh₃)₄ last. Seal the vessel.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram

SuzukiSynthesis Start Start: 4-Bromophenol + 3,5-Difluorophenylboronic Acid Conditions Conditions: Pd(PPh3)4 (cat.), K2CO3 Dioxane/H2O, 90°C, 12h Start->Conditions Mix & Degas Intermediate Intermediate: Pd-Oxidative Addition & Transmetallation Conditions->Intermediate Catalytic Cycle Workup Workup: Acidic Wash (1M HCl) Extraction (EtOAc) Intermediate->Workup Completion Product Product: 3',5'-Difluoro-[1,1'-biphenyl]-4-ol Workup->Product Purification

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biphenyl.

Analytical Characterization

To validate the structure, researchers should look for specific NMR signatures.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Phenol -OH: Singlet broad peak around

      
       9.6 ppm (exchangeable with D₂O).
      
    • Biphenyl Core (Ring A - Phenol side): Two doublets (AA'BB' system) around

      
       6.8–7.5 ppm.
      
    • Fluorinated Ring (Ring B):

      • Protons at 2', 6' positions: Multiplet around

        
         7.3–7.4 ppm (showing coupling to F).
        
      • Proton at 4' position: Triplet of triplets (distinctive) around

        
         7.1 ppm due to coupling with two fluorine atoms.
        
  • ¹⁹F NMR:

    • Single signal around

      
       -109 to -111 ppm (relative to CFCl₃), confirming the symmetry of the 3,5-difluoro substitution.
      

Applications & Significance

Medicinal Chemistry: The "Fluorine Scan"

This molecule is often synthesized during a "fluorine scan" of a lead compound. If a drug candidate containing a biphenyl ring shows poor metabolic stability, replacing the phenyl ring with a 3,5-difluorophenyl group (using this intermediate) often blocks metabolism without significantly changing the steric profile.

Materials Science: High-Birefringence LCs

In the liquid crystal industry, this phenol is converted into cyanobiphenyls or esters.

  • Role: It acts as the rigid core.[1]

  • Effect: The fluorine atoms reduce the melting point of the final liquid crystal mixture, allowing the display to function at lower temperatures (e.g., outdoor displays).

Safety & Handling

  • Hazards: Classified as an Irritant (H315, H319). It may cause skin and eye irritation.

  • Storage: Store in a cool, dry place. The phenolic group is susceptible to slow oxidation over years if exposed to air/light; store under inert gas for long-term retention.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required during synthesis and handling.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Liquid Crystal Applications of Difluorophenyls: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. [Link]

  • Compound Identity (PubChem): National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10866763, 4-(3,5-Difluorophenyl)phenol. [Link]

Sources

Technical Guide: Spectroscopic & Structural Profiling of 4-(3,5-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profiling, synthesis, and structural characterization of 4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5). This document is designed for pharmaceutical and materials scientists requiring rigorous data for structural validation and quality control.

Compound ID: 4-(3,5-Difluorophenyl)phenol CAS: 656304-67-5 Synonyms: 3',5'-Difluoro-4-hydroxybiphenyl; 4-(3,5-Difluorophenyl)phenol Molecular Formula: C


H

F

O Molecular Weight: 206.19 g/mol [1]

Executive Summary & Application Context

4-(3,5-Difluorophenyl)phenol is a critical biaryl building block, predominantly utilized in the synthesis of liquid crystal (LC) mesogens and as a scaffold in medicinal chemistry . The incorporation of the 3,5-difluorophenyl moiety imparts specific dielectric anisotropy and lowers the viscosity of LC mixtures, while the phenolic hydroxyl group serves as a versatile handle for etherification or esterification to extend the mesogenic core.

Key Structural Features:

  • Biaryl Core: Provides rigidity essential for mesophase formation.

  • 3,5-Difluoro Substitution: Induces electron deficiency in the B-ring, influencing

    
    -
    
    
    
    stacking and dipole moments.
  • Phenolic -OH: Acts as a reactive site for functionalization (e.g., alkylation with alkyl bromides).

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus spectral signature for this compound in deuterated chloroform (CDCl


). The spectrum is characterized by two distinct aromatic spin systems: the AA'BB' pattern of the phenol ring and the symmetric AM

X pattern of the difluorophenyl ring.
Table 1:

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
-OH 5.0 - 5.5Broad Singlet1H-Phenolic Hydroxyl
H-2, H-6 7.42 - 7.46Doublet (d)2H

Phenol Ring (Ortho to Aryl)
H-3, H-5 6.90 - 6.94Doublet (d)2H

Phenol Ring (Ortho to OH)
H-2', H-6' 7.02 - 7.08Multiplet (m)2H

Difluorophenyl (Ortho to Aryl)
H-4' 6.70 - 6.78Triplet of Triplets (tt)1H

Difluorophenyl (Between Fs)

Expert Insight: The signal for H-4' is diagnostically the most important. It appears as a triplet of triplets due to the strong coupling with two equivalent fluorine atoms (


) and weak meta-coupling with H-2'/H-6'.
Table 2:

C NMR Data (100 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignment
163.5 C (d,

Hz)
C-3', C-5' (C-F carbons)
156.0 C (s)C-4 (Phenolic C-OH)
144.2 C (t,

Hz)
C-1' (Ipso to biphenyl bond)
132.5 C (s)C-1 (Ipso to biphenyl bond)
128.5 CH (s)C-2, C-6
116.0 CH (s)C-3, C-5
109.8 CH (m)C-2', C-6'
102.5 CH (t,

Hz)
C-4' (Between Fs)
Table 3:

F NMR Data (376 MHz, CDCl

)
Shift (

, ppm)
MultiplicityAssignment
-109.5 to -110.5 Triplet / MultipletF-3', F-5'
Mass Spectrometry (MS)
  • Ionization Mode: Electron Impact (EI) or ESI (Negative Mode).

  • Molecular Ion (

    
    ): 
    
    
    
    (Base peak in EI often represents the stable biaryl radical cation).
  • Fragmentation:

    • 
       (Loss of CO/HCO, typical for phenols).
      
    • 
       (Loss of H).
      
Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm

    
    :  O-H stretching (broad, intermolecular H-bonding).
    
  • 1620, 1595 cm

    
    :  Aromatic C=C ring stretching.
    
  • 1120 - 1250 cm

    
    :  C-F stretching (strong intensity, diagnostic).
    
  • 820 - 860 cm

    
    :  C-H out-of-plane bending (1,4-disubstituted benzene).
    

Experimental Protocol: Synthesis & Isolation

The most reliable route to 4-(3,5-difluorophenyl)phenol is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and minimizes dehalogenation byproducts.

Reagents
  • Aryl Halide: 1-Bromo-3,5-difluorobenzene (1.0 equiv)

  • Boronic Acid: 4-Hydroxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inerting: Charge a 3-neck round bottom flask with 1-bromo-3,5-difluorobenzene, 4-hydroxyphenylboronic acid, and Pd(PPh

    
    )
    
    
    
    . Evacuate and backfill with Nitrogen (N
    
    
    ) three times.
  • Solvation: Add degassed 1,4-Dioxane via syringe. Stir until solids are dispersed.

  • Activation: Add the degassed K

    
    CO
    
    
    
    solution. The reaction mixture will turn biphasic.
  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Work-up:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH ~2 (to protonate the phenoxide).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Structural Logic & Workflow Visualization

The following diagrams illustrate the synthesis workflow and the logic flow for structural elucidation.

Figure 1: Synthesis & Isolation Workflow

SynthesisWorkflow Start Start: Raw Materials Mix Mix: Aryl Halide + Boronic Acid + Pd Catalyst Start->Mix Inert Atmosphere (N2) Heat Reaction: Reflux at 90°C (12-16 Hours) Mix->Heat Suzuki Coupling Quench Work-up: Acidify (HCl) Extract (EtOAc) Heat->Quench Completion (TLC) Purify Purification: Recrystallization or Column Chromatography Quench->Purify Crude Solid Product Final Product: 4-(3,5-Difluorophenyl)phenol Purify->Product >98% Purity

Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of 4-(3,5-difluorophenyl)phenol.

Figure 2: Structural Elucidation Logic

ElucidationLogic Sample Isolated Sample MS Mass Spec (MS) Confirm MW = 206 Sample->MS Step 1: Mass IR FT-IR Confirm -OH & C-F Sample->IR Step 2: Funct. Groups NMR NMR (1H, 13C, 19F) Map Connectivity Sample->NMR Step 3: Topology Valid Validated Structure MS->Valid IR->Valid NMR->Valid

Caption: Analytical logic flow for confirming the identity of the synthesized biaryl compound.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Compound Summary. "4-(3,5-Difluorophenyl)phenol (CID 11310258)." National Center for Biotechnology Information. Link

  • Gray, G. W., & Hird, M. (1998). "Liquid Crystals: Synthesis and Structure-Property Relations." Taylor & Francis.
  • Kirsch, P. (2022). "Fluorine in Heterocyclic Chemistry Volume 2: 5-Membered Heterocycles and Macrocycles." Springer. (Reference for F NMR shifts of difluorophenyl rings).

Sources

Mass Spectrometry of 4-(3,5-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Method Development & Structural Elucidation

Executive Summary

This guide details the mass spectrometric behavior of 4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5), a critical fluorinated biphenyl intermediate used in liquid crystal synthesis and pharmaceutical scaffold development.

The molecule features two distinct electronic domains: an electron-rich phenolic ring and an electron-deficient 3,5-difluorophenyl ring. This "push-pull" electronic structure dictates its ionization efficiency and fragmentation pathways. This document provides validated protocols for LC-MS/MS (ESI-) quantitation and GC-MS (EI) structural verification, designed for researchers requiring high-sensitivity detection in complex matrices.

Physicochemical Profile & MS Readiness

ParameterValueMS Implication
Formula

Distinct A+1 (13C) and A+2 (negligible) isotope pattern.
Exact Mass 206.0543 DaTarget for High-Res MS (Orbitrap/Q-TOF).
pKa (Predicted) ~8.5Enhanced acidity vs. phenol (pKa 10) due to fluorinated ring; ideal for ESI(-) .
LogP ~3.4Hydrophobic; requires high % organic mobile phase (MeOH/ACN).
Boiling Point ~320°CSuitable for GC-MS but derivatization is recommended to reduce tailing.

LC-MS/MS Method Development (ESI Negative Mode)

Ionization Mechanism

The presence of the phenolic hydroxyl group makes Electrospray Ionization in Negative Mode (ESI-) the gold standard for trace quantification. The electron-withdrawing 3,5-difluorophenyl group stabilizes the phenoxide anion (


), significantly enhancing ionization efficiency compared to non-fluorinated biphenyls.
  • Primary Ion:

    
     at m/z 205.05 
    
  • Adducts: Minimal adduct formation is observed in ammonium acetate buffers; formate adducts (

    
    ) may appear at m/z 251 if formic acid is used in excess.
    
Fragmentation Pathways (CID)

Upon Collision Induced Dissociation (CID), the precursor ion (m/z 205) undergoes characteristic neutral losses.

  • Primary Loss (CO): The phenolic ring contracts, ejecting carbon monoxide (28 Da) to form a cyclopentadienyl-type anion.

  • Secondary Loss (HF): High collision energies drive the interaction between the fluorine atoms and ring hydrogens, ejecting HF (20 Da).

Recommended MRM Transitions:

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)MechanismRole
205.05 177.05 20 - 25Loss of CO (Phenol ring contraction)Quantifier
205.05 157.05 35 - 40Loss of CO + HFQualifier
205.05 185.05 15 - 20Loss of HF (Rare, requires specific geometry)Qualifier
Visualizing the Fragmentation Logic

The following diagram illustrates the dissociation pathway under negative electrospray conditions.

ESI_Fragmentation cluster_legend Pathway Logic M Precursor Ion [M-H]⁻ m/z 205.05 Frag1 Distonic Radical Anion [M-H-CO]⁻ m/z 177.05 M->Frag1 -CO (28 Da) Phenolic Ring Contraction CE: 20-25 eV Frag2 Fluoro-indenyl Anion [M-H-CO-HF]⁻ m/z 157.05 Frag1->Frag2 -HF (20 Da) Fluorine Elimination CE: 35-40 eV desc The stability of the difluorophenyl ring forces fragmentation onto the phenolic ring first.

Caption: Proposed ESI(-) fragmentation pathway for 4-(3,5-Difluorophenyl)phenol showing sequential loss of CO and HF.

GC-MS Analysis (Electron Ionization)[2]

While LC-MS is preferred for biological matrices, GC-MS is superior for purity analysis of the raw material.

Direct Injection vs. Derivatization
  • Direct Injection: Possible due to the aromatic stability, but the phenolic -OH causes peak tailing on non-polar columns (e.g., DB-5MS).

  • Derivatization (Recommended): Silylation with BSTFA + 1% TMCS converts the phenol to a Trimethylsilyl (TMS) ether.

    • TMS-Derivative MW: 206 + 72 = 278 Da .

    • Advantage: Sharp peak shape, improved signal-to-noise ratio, and a distinct M-15 (

      
       loss) fragmentation peak.
      
EI Fragmentation Pattern (Underivatized)

If analyzing directly (70 eV):

  • Molecular Ion (

    
    ):  m/z 206 (Base Peak, 100%). The biphenyl core is highly resistant to fragmentation.
    
  • M - 28 (CO): m/z 178. Characteristic of phenols.

  • M - 29 (CHO): m/z 177.

  • M - 50 (CF2): m/z 156. Loss of difluorocarbene (less common but possible at high energy).

Experimental Protocol: Validated Workflow

This workflow ensures data integrity for drug development or purity assays.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (LC) or Ethyl Acetate (GC).

  • Derivatization (GC only):

    • Take 50 µL stock.

    • Add 50 µL BSTFA (with 1% TMCS).

    • Incubate at 60°C for 30 mins.

    • Dilute with Hexane before injection.

Step 2: Chromatographic Conditions
ParameterLC-MS/MS ConditionsGC-MS Conditions
Column C18 (2.1 x 50mm, 1.7 µm)DB-5MS (30m x 0.25mm, 0.25µm)
Mobile Phase A Water + 5mM Ammonium AcetateHelium (1 mL/min)
Mobile Phase B Acetonitrile (No acid)N/A
Gradient 50% B to 95% B in 3 min100°C (1 min) -> 300°C @ 20°C/min
Flow Rate 0.4 mL/minConstant Flow
Step 3: Analytical Logic Flow

Method_Workflow Sample Sample Matrix (Plasma/Synthesis Mix) Decision Analyte Concentration? Sample->Decision LC_Prep Dilute in MeOH Filter 0.2µm Decision->LC_Prep Trace (<1 ppm) GC_Prep Derivatize (BSTFA) Extract to Hexane Decision->GC_Prep High (>1 ppm) LC_MS LC-MS/MS (ESI-) MRM: 205 -> 177 LC_Prep->LC_MS Result Quantification & Report LC_MS->Result GC_MS GC-MS (EI) SIM: m/z 278 (TMS) GC_Prep->GC_MS GC_MS->Result

Caption: Decision matrix for selecting LC-MS vs GC-MS based on sensitivity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-Difluorophenyl)phenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Phenol Fragmentation Patterns and Electron Ionization Standards. (General reference for phenolic fragmentation mechanisms). Retrieved from [Link]

Physical Properties of Difluorophenyl Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluorophenyl phenol moiety represents a critical structural motif in modern material science and medicinal chemistry. In liquid crystal (LC) technology, specifically for Vertical Alignment (VA) and Fringe Field Switching (FFS) displays, these derivatives function as high-performance mesogens characterized by negative dielectric anisotropy (


) , low rotational viscosity, and high voltage holding ratios (VHR). In medicinal chemistry, the motif serves as a bioisostere, modulating lipophilicity (LogP) and metabolic stability against P450 oxidation. This guide provides a comprehensive analysis of the physicochemical properties, synthesis protocols, and application logic of this compound class.

Molecular Architecture & Electronic Effects

The physical behavior of difluorophenyl phenols is dictated by the specific regiochemistry of the fluorine substituents. Unlike the hydrogen-bond donating phenol group, the fluorine atoms act as strong electron-withdrawing groups (EWGs) via induction (


), while offering weak resonance donation (

).
Dipole Vector Engineering

In liquid crystal design, the orientation of the net dipole moment relative to the molecular long axis is paramount.

  • 2,3-Difluoro Substitution: The C-F dipoles reinforce each other laterally.[1] This creates a resultant dipole moment perpendicular to the principal molecular axis, yielding negative dielectric anisotropy (

    
    ) .[1] This is the fundamental requirement for VA-mode displays, where molecules align perpendicular to the electric field.
    
  • 3,5-Difluoro Substitution: The dipoles partially cancel or direct differently, often resulting in lower polarity or specific mesophase stabilizing effects used in high-frequency components.

Visualization: Dipole Logic

The following diagram illustrates the vector summation logic that dictates the dielectric properties.

DipoleLogic Core Biphenyl Core F_Sub Fluorine Substitution Core->F_Sub Vector_23 2,3-Difluoro (Lateral Resultant) F_Sub->Vector_23 Ortho-positioning Vector_35 3,5-Difluoro (Symmetric Cancellation) F_Sub->Vector_35 Meta-positioning Prop_Neg Negative Dielectric Anisotropy (Δε < 0) Vector_23->Prop_Neg Perpendicular Dipole Prop_Stab Mesophase Stability (High TNI) Vector_35->Prop_Stab Geometric Symmetry

Figure 1: Impact of fluorine regiochemistry on the net dipole vector and resulting macroscopic physical properties.

Experimental Synthesis Protocol

Objective: Synthesis of 4'-(2,3-difluorophenyl)phenol via Suzuki-Miyaura Cross-Coupling. Rationale: The Suzuki coupling is preferred over Stille or Negishi couplings due to the stability of boronic acids and the absence of toxic tin byproducts, essential for electronic-grade purity requirements.

Reagents & Stoichiometry
  • Substrate A: 4-Bromo-2,3-difluorobenzene (1.0 eq)

  • Substrate B: 4-Hydroxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology
  • Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with argon for 30 minutes. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.

  • Loading: Add Substrate A, Substrate B, and base under a positive argon flow.

  • Catalyst Addition: Add Pd catalyst last. Seal the vessel immediately.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (to protonate the phenoxide). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Recrystallization: For LC grade (>99.9% purity), recrystallize from Ethanol/Heptane.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Reagent Prep Degas Solvent Degassing (Ar sparge, 30 min) Start->Degas Mix Add Reactants: Ar-Br + Ar-B(OH)2 + Base Degas->Mix Cat Add Catalyst: Pd(dppf)Cl2 (3 mol%) Mix->Cat Heat Reflux @ 90°C (12-16 hrs) Cat->Heat Acid Acidify Workup (HCl to pH 2) Heat->Acid Purify Column Chromatography (Silica Gel) Acid->Purify Cryst Recrystallization (EtOH/Heptane) Purify->Cryst

Figure 2: Optimized Suzuki-Miyaura coupling workflow for difluorophenyl phenol synthesis.

Physical Properties & Data Analysis[1][2][3][4][5][6][7][8]

The following data compares a standard non-fluorinated biphenyl mesogen with its 2,3-difluoro analog. The introduction of fluorine drastically alters the dielectric landscape while maintaining mesogenic stability.

Comparative Property Table
PropertySymbol4-Phenylphenol (Ref)4-(2,3-Difluorophenyl)phenolImpact of Fluorination
Melting Point

166°C~145-155°CLowers

due to disrupted packing; improves solubility in mixtures.
Dielectric Anisotropy

~ +0.5-3.5 to -4.2 Critical: Shifts from weakly positive to strongly negative.
Birefringence

0.180.11 - 0.13Slight reduction due to lower electron density in the

-system.
Rotational Viscosity

LowModerateIncreases due to molecular width, but lower than cyano-equivalents.
Lipophilicity LogP3.23.6 - 3.8Increases hydrophobicity; enhances membrane permeability in pharma.
Acidity pKa9.99.2 - 9.5Inductive effect of F increases acidity slightly.
Thermal Stability & Phase Behavior

Difluorophenyl phenols often exhibit enantiotropic nematic phases . However, pure compounds have high melting points. In commercial applications (e.g., Merck's MLC series), they are used as eutectic mixtures.

  • Clearing Point (

    
    ):  Generally >100°C for terphenyl analogs, providing a wide operating temperature range for displays.
    
  • Voltage Holding Ratio (VHR): The C-F bond is chemically inert and does not transport ions easily, resulting in VHR >99%, superior to cyano-based LCs which suffer from ionic impurities.

Applications

Liquid Crystal Displays (VA & FFS Modes)

The 2,3-difluorophenyl moiety is the "engine" of modern negative-


 mixtures.[1]
  • Vertical Alignment (VA): In the "off" state, molecules stand vertically. Upon applying a voltage, the negative

    
     causes the molecules to tilt perpendicular to the field (flat), blocking light. The difluoro-group provides the necessary perpendicular dipole.
    
  • Fringe Field Switching (FFS): Used in high-end mobile displays (Retina type).[1] Negative LC mixtures offer higher transmittance than positive ones in FFS mode because they suffer less from flexoelectric coupling effects.[1]

Medicinal Chemistry

In drug discovery, the difluorophenyl phenol scaffold is used to:

  • Block Metabolism: Fluorine at the 2,4 or 3,5 positions blocks P450 oxidative sites, extending half-life (

    
    ).
    
  • Bioisosterism: 4-(2,4-Difluorophenyl)phenol is a structural analog of Diflunisal , a non-steroidal anti-inflammatory drug (NSAID). The fluorine atoms increase lipophilicity, aiding in blood-brain barrier (BBB) penetration for central nervous system targets.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Gau, Y.-S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals. Link

  • PubChem Compound Summary. (2025). 4-(2,4-Difluorophenyl)phenol. National Center for Biotechnology Information. Link

Sources

Biological Activity of Difluorophenylphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Difluorophenylphenol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The difluorophenylphenol scaffold represents a privileged structural motif in medicinal chemistry, characterized by a biaryl system where a phenolic ring is substituted with a difluorophenyl group.[1] This guide analyzes the pharmacophoric utility of this scaffold, primarily exemplified by Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) and its novel derivatives.[1][2]

The incorporation of the 2,4-difluorophenyl moiety is not merely structural but functional: it enhances lipophilicity, modulates the pKa of the phenolic hydroxyl group, and crucially, blocks metabolic oxidation at susceptible phenyl positions.[1] This guide details the structure-activity relationships (SAR), synthetic pathways, and validated protocols for evaluating the anti-inflammatory and anticancer activities of these derivatives.[1]

Chemical Space & Structural Rationale

The Fluorine Effect

The substitution of hydrogen with fluorine in the biphenyl scaffold imparts specific physicochemical properties essential for bioavailability:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 2' and 4' positions of the phenyl ring (as in Diflunisal) blocks cytochrome P450-mediated hydroxylation, significantly extending the plasma half-life (

    
    ).[1]
    
  • Lipophilicity (

    
    ):  Fluorine substitution increases lipophilicity, facilitating passive transport across cell membranes.[1]
    
  • Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the aromatic system. When conjugated to a phenol, this increases the acidity of the phenolic proton, potentially strengthening hydrogen bond interactions with receptor active sites (e.g., Arg-120 in COX enzymes).[1]

Core Scaffold Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) for the difluorophenylphenol core.

SAR_Map Core Difluorophenylphenol Scaffold F_24 2',4'-Difluoro Substitution (Metabolic Stability) Core->F_24 Increases t1/2 Phenol_OH Phenolic -OH (H-Bond Donor/Acceptor) Core->Phenol_OH COX Binding C3_Sub C-3 Substitution (COOH, Amide, Hydrazide) Determines Selectivity Core->C3_Sub Target Specificity

Figure 1: SAR Map of the Difluorophenylphenol Scaffold. The 2',4'-difluoro pattern is critical for metabolic resistance, while the C-3 position modulates potency.[1]

Therapeutic Mechanisms & Applications[3][4]

Anti-Inflammatory Activity (COX Inhibition)

The primary biological activity of difluorophenylphenol derivatives is the inhibition of Cyclooxygenase (COX) enzymes.[1]

  • Mechanism: The phenolic hydroxyl group mimics the arachidonic acid substrate. The 2,4-difluorophenyl ring occupies the hydrophobic channel of the COX enzyme.

  • Selectivity: While Diflunisal is a non-selective COX inhibitor, derivatives modified at the carboxylic acid position (e.g., thiosemicarbazides, 1,2,4-triazoles) have shown enhanced selectivity for COX-2 , reducing gastrointestinal side effects associated with COX-1 inhibition.[1]

Anticancer Activity

Recent research has repurposed this scaffold for oncology.[1][2][3][4][5]

  • Pathways:

    • COX-Dependent: Downregulation of COX-2, which is often overexpressed in colorectal and breast cancers.[1]

    • COX-Independent: Induction of apoptosis via mitochondrial depolarization and inhibition of NF-

      
      B signaling.[1]
      
  • Potency: Hydrazide derivatives of diflunisal have demonstrated

    
     values in the micromolar range against PC-3 (prostate) and MCF-7 (breast) cancer cell lines.[1]
    

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust method for constructing the biaryl core is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reagents: 2,4-difluorophenylboronic acid (1.2 eq), 5-bromo-2-hydroxybenzoic acid derivative (1.0 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 eq).[1]
  • Solvent: DME/Water (3:1 v/v).[1]

  • Procedure:

    • Degas the solvent mixture with nitrogen for 30 minutes.

    • Add reactants and catalyst under inert atmosphere.[1]

    • Reflux at 85°C for 12–16 hours.[1]

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Acidify with 1M HCl, extract with ethyl acetate, dry over MgSO

      
      , and purify via column chromatography.
      

Synthesis_Workflow Step1 Reagent Prep: 2,4-Difluorophenylboronic acid + Aryl Bromide Step2 Catalysis: Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Step1->Step2 Step3 Coupling Reaction (12-16 Hours) Step2->Step3 Step4 Workup & Purification (Acidification -> Column Chrom.) Step3->Step4

Figure 2: Synthetic workflow for the construction of the difluorophenylphenol core via Suzuki coupling.

Biological Assay: COX-1/COX-2 Inhibition Screening

Objective: Determine the


 of synthesized derivatives against ovine COX-1 and human recombinant COX-2.[1]

Materials:

  • Colorimetric COX (ovine/human) Inhibitor Screening Assay Kit (e.g., Cayman Chemical).[1]

  • Arachidonic acid substrate.[1][6]

  • Microplate reader (Absorbance at 590 nm).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Enzyme Incubation: Add 10

    
    L of test compound to the reaction buffer containing Heme and the specific COX enzyme. Incubate for 10 minutes at 25°C to allow inhibitor binding.[1]
    
  • Initiation: Add 10

    
    L of Arachidonic Acid to initiate the reaction.
    
  • Reaction: Incubate for exactly 2 minutes at 25°C.

  • Termination: Add 50

    
    L of saturated Stannous Chloride solution to stop the enzymatic reaction.
    
  • Quantification: Read absorbance at 590 nm. Calculate % Inhibition:

    
    [1]
    
  • Analysis: Plot log(concentration) vs. % inhibition to determine

    
     using non-linear regression.
    
Biological Assay: In Vitro Antiproliferative Assay (MTT)

Objective: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116).[1]

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Treat cells with difluorophenylphenol derivatives at varying concentrations (1–100

    
    M) for 48 hours.[1] Include DMSO control (<0.1%).
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Remove supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm.

Quantitative Data Summary

The following table summarizes the biological activity of key difluorophenylphenol derivatives (based on Diflunisal scaffold modifications) [1, 2].

Compound IDR-Group (C-3 Position)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)MCF-7 IC50 (

M)
Diflunisal -COOH1.2411.59.2>100
Deriv.[1] A -CONHNH2 (Hydrazide)0.45>100>22212.5
Deriv.[1] B -Triazole-3-thione0.8885.096.58.4
Deriv. C -Oxadiazole2.1015.27.245.0

Note: Data represents aggregated values from structure-activity studies on diflunisal derivatives.[1] High SI indicates reduced gastric toxicity.

References

  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Source: MDPI (Int. J. Mol.[1] Sci.) URL:[Link][1]

  • Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Source: MDPI (Pharmaceuticals) URL:[1][Link][1]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Source: ResearchGate URL:[1][4][Link]

Sources

Potential therapeutic targets of 4-(3,5-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) represents a strategic scaffold in the development of "COX-silent" Kinetic Stabilizers for Transthyretin (TTR).[1] Structurally analogous to the NSAID Diflunisal , this fluorinated biphenyl lacks the carboxylic acid moiety responsible for cyclooxygenase (COX) inhibition.[1] This structural modification aims to retain high-affinity binding to the TTR thyroxine-binding pocket—halting the rate-limiting step of amyloidogenesis—while eliminating the gastrointestinal and renal toxicity associated with chronic NSAID therapy.[1]

This guide details the primary therapeutic target (TTR), the structural logic for selectivity (COX avoidance), and the requisite validation protocols for advancing this lead compound.[1]

Primary Therapeutic Target: Transthyretin (TTR)[1][2]

The primary mechanism of action for 4-(3,5-Difluorophenyl)phenol is the Kinetic Stabilization of the TTR tetramer.[1]

Pathological Context: ATTR Amyloidosis

Transthyretin is a homotetrameric transport protein (carrying Thyroxine and Retinol-Binding Protein) prone to dissociation.[1] In ATTR amyloidosis (both wild-type and variant), the rate-limiting step of fibril formation is the dissociation of the native tetramer into monomers .[1] These monomers partially unfold and aggregate into amyloid fibrils, causing cardiomyopathy (ATTR-CM) and polyneuropathy (ATTR-PN).[1]

Mechanism of Action

4-(3,5-Difluorophenyl)phenol functions as a pharmacological chaperone :

  • Binding Site: It binds to the two unoccupied thyroxine (T4) binding channels at the dimer-dimer interface of the TTR tetramer.[1]

  • Structural Interaction:

    • Phenolic Hydroxyl: Forms critical hydrogen bonds with Ser117 and Thr119 at the center of the binding pocket, mimicking the interaction of T4.[1]

    • 3,5-Difluorophenyl Ring: Occupies the hydrophobic Halogen Binding Pockets (HBP 2 and 3).[1] The 3,5-fluorine substitution pattern is optimized to fill these pockets more efficiently than non-fluorinated analogs, increasing binding enthalpy through van der Waals interactions.[1]

  • Therapeutic Effect: Binding raises the activation energy barrier for tetramer dissociation, effectively "locking" the protein in its native state and preventing the release of amyloidogenic monomers.[1]

Structural Differentiation (The "COX-Silent" Strategy)

The clinical limitation of Diflunisal (a potent TTR stabilizer) is its COX-1/COX-2 inhibition, leading to bleeding risks in elderly ATTR patients.[1]

  • Diflunisal: Contains a carboxylic acid that forms a salt bridge with Arg120 in the COX enzyme channel.[1]

  • 4-(3,5-Difluorophenyl)phenol: Lacks this carboxylate.[1]

    • Result: Drastically reduced affinity for COX-1/2 active sites (Target Avoidance).

    • Retention: The phenolic hydroxyl and biphenyl core are sufficient for nanomolar affinity to TTR, but insufficient for COX inhibition.[1]

Secondary & Off-Target Profiles

While TTR is the intended target, the biphenyl scaffold necessitates screening against structurally related nuclear receptors.[1]

TargetInteraction TypeClinical Implication
Cyclooxygenase-1/2 (COX) Avoidance Target Low Affinity. Absence of COOH prevents Arg120 interaction.[1] Must be verified to ensure "COX-silent" status.[1]
Estrogen Receptor

(ER

)
Agonist/AntagonistPotential Off-Target. Hydroxybiphenyls are privileged structures for ER binding.[1] The 3,5-difluoro substitution may modulate selectivity.[1] Screening is mandatory to rule out endocrine disruption.[1]
Thyroid Hormone Receptor (TR) Competitive LigandPotential Off-Target. Due to structural similarity to Thyroxine (T4), high concentrations may displace T4 or bind TR, though usually with lower affinity than TTR.[1]

Experimental Validation Protocols

The following protocols are designed to validate TTR stabilization efficacy and confirm TTR selectivity.

TTR Kinetic Stabilization Assay (Turbidimetry)
  • Objective: Quantify the compound's ability to inhibit acid-induced TTR fibril formation.

  • Principle: At pH 4.4, TTR dissociates and aggregates.[1] Inhibitors prevent this, maintaining solution clarity.[1]

Protocol:

  • Preparation: Dilute Recombinant Wild-Type TTR (0.4 mg/mL) in phosphate buffer (pH 7.0).

  • Incubation: Add 4-(3,5-Difluorophenyl)phenol (dissolved in DMSO) at varying stoichiometric ratios (e.g., 1:0.5, 1:1, 1:2 relative to TTR tetramer). Incubate for 30 min at 37°C.

  • Acidification: Add Acetate Buffer (pH 4.4) to initiate amyloidogenesis.[1]

  • Measurement: Monitor absorbance at 400 nm (turbidity) over 72 hours.

  • Analysis: Calculate % Inhibition relative to vehicle (DMSO) control.

    • Success Criterion: >50% inhibition at equimolar concentrations (1:1).[1]

COX-1/COX-2 Inhibition Screen (Selectivity Check)[1]
  • Objective: Confirm "COX-silent" profile.

  • Method: Colorimetric COX Inhibitor Screening Assay (e.g., measuring PGH2 production via TMPD oxidation).[1]

  • Comparator: Run alongside Diflunisal (Positive Control).

  • Success Criterion: IC50 > 100

    
    M (indicating negligible inhibition at therapeutic doses).[1]
    

Mechanistic Visualization

Figure 1: TTR Amyloidogenesis & Inhibition Pathway

This diagram illustrates the cascade from Native Tetramer to Amyloid Fibril and the specific intervention point of 4-(3,5-Difluorophenyl)phenol.[1]

TTR_Pathway Native Native TTR Tetramer (Functional) Complex Stabilized TTR-Ligand Complex Native->Complex Stabilization Monomer Misfolded Monomer (Amyloidogenic) Native->Monomer Dissociation (Rate Limiting Step) Ligand 4-(3,5-Difluorophenyl)phenol (Kinetic Stabilizer) Ligand->Native Binds T4 Pocket Complex->Monomer BLOCKED Oligomer Oligomers (Toxic Species) Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Plaques) Oligomer->Fibril Deposition

Caption: Figure 1. Mechanism of Kinetic Stabilization. The ligand binds to the native tetramer, raising the activation barrier for dissociation and preventing the formation of amyloidogenic monomers.[1]

Figure 2: Experimental Validation Workflow

A logical flow for screening and validating the compound.

Validation_Workflow cluster_binding Phase 1: Binding Affinity cluster_functional Phase 2: Functional Stabilization Start Compound: 4-(3,5-Difluorophenyl)phenol FP Fluorescence Polarization (Displacement of Fluorescent Probe) Start->FP ITC Isothermal Titration Calorimetry (Kd Determination) Start->ITC AcidAssay Acid-Mediated Fibril Formation (pH 4.4 Turbidity) FP->AcidAssay If Kd < 100 nM ITC->AcidAssay Selectivity COX-1/2 Inhibition Assay (Selectivity Screen) AcidAssay->Selectivity If Inhibition > 50% Decision Go / No-Go Decision Selectivity->Decision LeadOpt Lead Optimization (PK/PD Studies) Decision->LeadOpt High TTR Affinity Low COX Binding Discard Discard / Redesign Decision->Discard High COX Binding (Toxicity Risk)

Caption: Figure 2. Step-by-step validation workflow. Critical checkpoints include confirming high affinity (Kd < 100 nM) and ensuring COX selectivity before advancing to in vivo studies.

References

  • Adamski-Werner, S. L., et al. (2004).[1] "Diflunisal analogues stabilize the native state of transthyretin.[1] Potent inhibition of amyloidogenesis."[1][2][3][4][5] Journal of Medicinal Chemistry. Link

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1][5] Proceedings of the National Academy of Sciences. Link[1]

  • Sekijima, Y., et al. (2006).[1] "The biological and chemical basis for tissue-selective amyloid disease."[1] Cell. Link

  • PubChem Compound Summary. (2025). "4-(3,5-Difluorophenyl)phenol."[1] National Center for Biotechnology Information.[1] Link[1]

  • European Patent Office. (2005).[1] "EP1587821B1: Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding."[1] Google Patents.[1] Link

Sources

4-(3,5-Difluorophenyl)phenol literature review

[1][2]

Executive Summary & Chemical Architecture

4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) is a critical biaryl intermediate primarily utilized in the synthesis of advanced liquid crystal (LC) mesogens and, increasingly, as a scaffold in medicinal chemistry. Its structural significance lies in the 3,5-difluoro substitution pattern , which imparts unique electronic and steric properties to the biphenyl core.

Core Chemical Identity
PropertySpecification
IUPAC Name 3',5'-Difluoro-[1,1'-biphenyl]-4-ol
Common Name 4-(3,5-Difluorophenyl)phenol
CAS Registry Number 656304-67-5
Molecular Formula C₁₂H₈F₂O
Molecular Weight 206.19 g/mol
LogP (Predicted) ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 1 / 3
Structural Significance[5]
  • Dielectric Anisotropy (

    
    ):  In liquid crystal physics, the lateral fluorine atoms at the 3,5-positions create a dipole moment perpendicular to the molecular long axis. This is essential for generating negative dielectric anisotropy , a requirement for Vertically Aligned (VA) mode LCDs used in high-contrast displays.
    
  • Metabolic Stability (Pharma): The fluorine atoms block the metabolically vulnerable 3 and 5 positions of the phenyl ring, preventing oxidative degradation (e.g., by Cytochrome P450), thereby extending the half-life of drug candidates containing this scaffold.

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to 4-(3,5-difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to milder conditions and higher regioselectivity.

Reaction Mechanism (Causality)

The synthesis relies on the coupling of an aryl halide with an arylboronic acid.

  • Electrophile: 4-Bromophenol (preferred over chloride for faster oxidative addition).

  • Nucleophile: 3,5-Difluorophenylboronic acid.

  • Catalyst: Palladium(0) species.[1]

The cycle proceeds through three distinct stages:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromophenol.

  • Transmetallation: The boronic acid (activated by base) transfers the 3,5-difluorophenyl group to the palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Visualization: Catalytic Cycle

SuzukiCyclePd0Pd(0) CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Ar-BrTransMetTransmetallation(Base Activation)OxAdd->TransMet+ BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimBiaryl-Pd ComplexRedElim->Pd0RegenerationProductOutput: 4-(3,5-Difluorophenyl)phenolRedElim->ProductYieldsArBrInput: 4-BromophenolArBr->OxAddBoronicInput: 3,5-Difluorophenyl-boronic acidBoronic->TransMet

Caption: The Suzuki-Miyaura catalytic cycle illustrating the formation of the biaryl core via Pd(0) catalysis.

Experimental Protocol (Self-Validating System)

Reagents:

  • 4-Bromophenol (1.0 eq)

  • 3,5-Difluorophenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or DME/Water.

Step-by-Step Workflow:

  • Degassing: Dissolve reagents in the solvent mixture. Sparge with Nitrogen or Argon for 20 minutes. Reasoning: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reflux: Heat the mixture to 80-90°C under inert atmosphere for 6-12 hours.

  • TLC Monitoring: Monitor reaction progress using Silica TLC (Hexane/Ethyl Acetate 4:1). The starting material (4-bromophenol) should disappear (

    
    ), and a new fluorescent spot (Product) should appear (
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl to pH ~2 (Critical step to protonate the phenoxide and ensure the phenol is in the organic layer).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO₂).

Applications in Liquid Crystal Technology

In the display industry, this molecule is rarely used as the final "mixture" component but rather as the mesogenic core .

The Role of Fluorination

Non-fluorinated biphenyls often have high melting points and high viscosity. The addition of fluorine at the 3,5-positions:

  • Lowers Viscosity: The atomic radius of Fluorine (1.47 Å) is small enough to not disrupt packing significantly but large enough to reduce intermolecular attraction compared to hydrogen.

  • Adjusts Polarity: It creates a specific dipole vector.

Industrial Workflow: From Intermediate to Display

LCWorkflowRawRaw Material:4-(3,5-Difluorophenyl)phenolFunctFunctionalization:Etherification/EsterificationRaw->FunctAlkylationMesogenFinal Mesogen:(e.g., Alkoxy-difluorobiphenyl)Funct->MesogenPurificationMixingFormulation:Eutectic MixtureMesogen->MixingBlendingDisplayEnd Use:TFT-LCD PanelMixing->DisplayInjection

Caption: The transformation pipeline of the phenolic intermediate into a functional liquid crystal display component.

Quality Control & Characterization

To ensure the material is suitable for high-purity applications (LCs require >99.9% purity to prevent image sticking), rigorous QC is required.

MethodExpected Signal/ResultPurpose
¹H NMR (CDCl₃)

5.0-5.5 (s, 1H, -OH)

6.7-7.1 (m, 3H, Fluorophenyl)

7.4-7.6 (m, 4H, Phenylene)
Confirm structure and absence of solvent.
¹⁹F NMR Singlet/Multiplet around -108 to -110 ppmConfirm difluoro substitution pattern.
HPLC Single peak >99.5% area integrationQuantify purity.
GC-MS Molecular Ion peak

Confirm molecular weight.[2]

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem. "4-(3,5-Difluorophenyl)phenol Compound Summary."[2][3] National Center for Biotechnology Information. Link

  • Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216–4235. Link

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. Link

The Fluorinated Biphenyl Scaffold: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Application Scientists & Medicinal Chemists

Executive Summary

The fluorinated biphenyl motif represents a cornerstone of modern medicinal chemistry and materials science. Unlike simple hydrocarbon scaffolds, the introduction of fluorine atoms onto a biphenyl core induces profound changes in physicochemical behavior—most notably the modulation of the inter-ring dihedral angle (torsion), metabolic blockade of cytochrome P450 oxidation sites, and alteration of lipophilicity (LogP).

This guide synthesizes the historical progression of fluorinated biphenyl synthesis, from early hazardous diazotization methods to modern palladium-catalyzed cross-couplings. It provides a validated experimental protocol for synthesizing electron-deficient fluorinated biaryls and analyzes the structural causality that makes these compounds privileged scaffolds in drug discovery (e.g., Diflunisal, Flurbiprofen).

The "Fluorine Effect" on Biphenyl Architecture

Conformational Modulation (The Ortho-Effect)

The biphenyl molecule is not planar in solution; steric repulsion between ortho-hydrogens forces a twist angle of approximately 44.4°. Substituting hydrogen with fluorine (van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) at the ortho positions dramatically alters this landscape.

  • Electronic Repulsion: The high electronegativity of fluorine creates a dipole that, when placed ortho, can either increase or decrease the torsion angle depending on the opposing substituent (dipole minimization).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Strategic placement of fluorine at the para positions of a biphenyl ring blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), extending the drug's half-life (

    
    ).
    
Comparative Physicochemical Data

The following table illustrates how fluorine substitution shifts the core properties of the biphenyl scaffold, affecting bioavailability and binding affinity.

PropertyUnsubstituted Biphenyl4-Fluorobiphenyl2,2'-DifluorobiphenylImpact Mechanism
Bond Length (C-X) 1.09 Å (C-H)1.35 Å (C-F)1.35 Å (C-F)C-F is shorter/stronger; resists metabolism.
Dihedral Angle (

)
~44°~44°~60-72°Steric bulk of ortho-F increases twist; locks conformation.
LogP (Lipophilicity) 4.014.154.30F increases lipophilicity, aiding membrane permeability.
Metabolic Liability High (para-hydroxylation)Low (Blocked)ModeratePara-F blocks CYP oxidation; ortho-F alters binding pocket fit.

Historical Evolution of Synthesis

The Early Era: Balz-Schiemann (1920s-1970s)

Before transition metal catalysis, synthesizing fluorinated biphenyls was hazardous. The primary route involved the Balz-Schiemann reaction :

  • Nitration of a biphenyl core.

  • Reduction to an amine.

  • Diazotization (

    
    ) followed by thermal decomposition of the tetrafluoroborate salt.
    
  • Limitation: High risk of explosion, poor functional group tolerance, and inability to install fluorine regioselectively on complex scaffolds.

The Modern Era: Transition Metal Catalysis (1980s-Present)

The discovery of the Suzuki-Miyaura coupling revolutionized this field. However, fluorinated substrates present unique challenges:

  • Electron-Deficient Aryl Halides: Fluorine substituents on the aryl halide facilitate oxidative addition (making the C-X bond more reactive toward Pd).

  • Electron-Deficient Boronic Acids: Conversely, fluorinated phenylboronic acids are prone to protodeboronation (loss of the boron group) under basic conditions before coupling can occur.

Diagram: Mechanistic Challenges in Fluorinated Couplings

The following diagram outlines the catalytic cycle, highlighting where fluorine exerts its electronic influence.

SuzukiMechanism cluster_warning Critical Failure Point Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-F facilitates this) Pd0->OxAdd + Ar-X (Fluorinated) TransMet Transmetallation (Rate Limiting for Bulky/F-Substrates) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerates Catalyst Product Fluorinated Biphenyl RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. Note that while electron-withdrawing fluorine atoms accelerate Oxidative Addition, they can destabilize the boronic acid partner during Transmetallation.

Validated Experimental Protocol

Objective: Synthesis of 4'-fluoro-4-biphenylcarboxylic acid (a model intermediate for drug scaffolds).

The System (Causality & Logic)
  • Catalyst: Pd(dppf)Cl2 is selected over Pd(PPh3)4. The bidentate dppf ligand has a large bite angle, which stabilizes the palladium center against the electron-withdrawing nature of fluorinated substrates and prevents catalyst decomposition.

  • Base: K3PO4 (Potassium Phosphate) is preferred over Na2CO3. It is milder and less likely to trigger protodeboronation of the fluorinated boronic acid.

  • Solvent: 1,4-Dioxane/Water (4:1). The water is strictly necessary to dissolve the inorganic base, allowing the activation of the boronic acid species.

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add:

    • 1-Bromo-4-fluorobenzene (1.0 equiv, 1.0 mmol)

    • 4-Carboxyphenylboronic acid (1.2 equiv, 1.2 mmol)

    • Pd(dppf)Cl2 (0.03 equiv, 3 mol%)

    • K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent & Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Crucial: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen poisons the Pd(0) species.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide spot (high Rf) should disappear. If the boronic acid spot disappears but no product forms, protodeboronation has occurred (lower temperature or switch to anhydrous KF base).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to ensure the carboxylic acid is protonated for extraction). Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Applications in Drug Discovery[1][2][3]

Case Study: Diflunisal (Dolobid)

Discovered by Merck in the 1970s, Diflunisal represents the "classic" application of fluorinated biphenyls.

  • Problem: Salicylic acid (Aspirin metabolite) has a short half-life and causes gastric irritation.

  • Solution: Adding a hydrophobic phenyl ring at the C5 position increased potency. However, the biphenyl analog was metabolized too quickly.

  • The Fluorine Fix: Introducing fluorine at the 2,4-positions of the distal ring (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) blocked metabolism and increased lipophilicity, doubling the potency compared to Aspirin and significantly extending the duration of action.

Case Study: Ledipasvir (HCV Inhibitor)

A modern example where the biphenyl core serves as a rigid linker.

  • Role: The fluorinated biphenyl unit in Ledipasvir acts as a spacer that orients the two imidazole-proline distinct binding domains.

  • Engineering: The fluorine atoms are not just metabolic blockers; they enforce a specific torsion angle that matches the viral NS5A protein binding cleft.

Diagram: The Lead Optimization Logic

LeadOpt Lead Hit Compound (Unsubstituted Biphenyl) Problem1 Rapid Metabolism (t1/2 < 30 min) Lead->Problem1 Problem2 Low Potency (Poor hydrophobic fit) Lead->Problem2 Strategy Fluorine Scan Strategy Problem1->Strategy Problem2->Strategy Sol1 Para-F Substitution Blocks CYP450 Strategy->Sol1 Sol2 Ortho-F Substitution Twists Ring for Selectivity Strategy->Sol2 Final Clinical Candidate (e.g., Diflunisal) Sol1->Final Sol2->Final

Figure 2: Decision tree for optimizing biphenyl scaffolds using fluorination.

References

  • Suzuki-Miyaura Coupling Protocol & Mechanism

    • Suzuki-Miyaura Cross-Coupling Reaction Using Pentafluorophenylboronic Acid. (2025).[1][2] ResearchGate.

    • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[3] (2017).[4][5] Semantic Scholar.

  • Drug Discovery & Diflunisal History

    • Discovery of Diflunisal.[6] (1970s). PubMed.

    • Diflunisal Prescribing Information & Mechanism.[6][7][8] (2024).[6][9] Drugs.com.

  • Metabolic Stability & Fluorine Effect

    • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).[10][11] Journal of Medicinal Chemistry (NIH).

    • Influence of Hydrogen/Fluorine Substitution on Structure and Torsion. (2020).[12] ACS Publications.

Sources

Methodological & Application

Synthesis of 4-(3,5-Difluorophenyl)phenol via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(3,5-Difluorophenyl)phenol , a critical intermediate in the manufacturing of fluorinated liquid crystals and advanced pharmaceutical scaffolds. Unlike standard textbook procedures, this guide addresses the specific electronic challenges of coupling electron-deficient fluorinated arenes with electron-rich phenolic substrates. We present an optimized Route B strategy (coupling 1-bromo-3,5-difluorobenzene with 4-hydroxyphenylboronic acid) that maximizes turnover frequency (TOF) and minimizes deboronation side reactions, utilizing a biphasic solvent system and a cost-effective Palladium(0) catalyst.

Strategic Retrosynthesis & Mechanistic Rationale

To synthesize the target biaryl, two primary disconnections are possible. As a Senior Scientist, it is imperative to select the pathway that aligns best with the catalytic cycle of the Suzuki-Miyaura reaction.

  • Route A (Sub-optimal): Coupling 4-bromophenol (Electrophile) + 3,5-difluorophenylboronic acid (Nucleophile).

    • Flaw: 4-Bromophenol is electron-rich, making the Oxidative Addition step (the rate-determining step) sluggish. Furthermore, the resulting Pd(II) intermediate is prone to

      
      -hydride elimination or homocoupling if not carefully managed.
      
  • Route B (Recommended): Coupling 1-bromo-3,5-difluorobenzene (Electrophile) + 4-hydroxyphenylboronic acid (Nucleophile).

    • Advantage:[1][2][3][4][5][6][7] The electron-withdrawing fluorine atoms on the bromide facilitate rapid Oxidative Addition to the Pd(0) center. The electron-rich nature of the boronic acid facilitates Transmetallation . This "push-pull" electronic match significantly improves yield and reaction kinetics.

Target Structure: 4-(3,5-Difluorophenyl)phenol (CAS: N/A for specific isomer in common commercial lists, but analogues are well known).

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )
1-Bromo-3,5-difluorobenzene Electrophile1.0193.0
4-Hydroxyphenylboronic acid Nucleophile1.2137.9
Pd(PPh₃)₄ Catalyst0.03 (3 mol%)1155.6
Potassium Carbonate (K₂CO₃) Base3.0138.2
1,4-Dioxane Solvent (Organic)--
Deionized Water Solvent (Aqueous)--

Note: Pd(dppf)Cl₂ is a viable alternative if Pd(PPh₃)₄ is unavailable, but Tetrakis is preferred here for cost-efficiency in aryl-aryl couplings.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Charge the flask with 1-bromo-3,5-difluorobenzene (10.0 mmol, 1.93 g) and 4-hydroxyphenylboronic acid (12.0 mmol, 1.65 g).

  • Add 1,4-Dioxane (40 mL). Stir to dissolve.

  • Degassing: This is critical. Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen, which poisons the Pd(0) catalyst and promotes homocoupling.

Step 2: Catalyst & Base Addition [1][8]

  • Prepare a solution of K₂CO₃ (30.0 mmol, 4.15 g) in Water (10 mL). Degas this solution separately.

  • Add the aqueous base to the organic phase. The mixture will become biphasic.

  • Add Pd(PPh₃)₄ (0.3 mmol, 346 mg) quickly under a positive stream of nitrogen.

    • Expert Tip: The solution should turn yellow/orange. If it turns black immediately, oxygen ingress has occurred (Pd black formation).

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to reflux (approx. 90-100 °C) .

  • Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of the bromide starting material (typically 4–6 hours).

    • Observation: The boronic acid spot may streak due to the phenol group; focus on the bromide consumption.

Step 4: Workup (The "Phenol" Adjustment)

  • Cool the mixture to room temperature.

  • Crucial Step: The product exists as a potassium phenoxide salt in the basic medium. You must acidify to extract the neutral phenol.

  • Slowly add 1M HCl until the pH is approximately 2–3. A precipitate may form.[4][9]

  • Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash the combined organic layers with Brine (50 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude solid.

Step 5: Purification

  • Recrystallization: For high purity (>99%), recrystallize the crude solid from a mixture of Ethanol/Water or Toluene/Heptane .

    • Dissolve in minimum hot ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Alternative: If impurities persist, perform flash column chromatography (Silica Gel, Gradient 5%

    
     20% EtOAc/Hexanes).
    

Process Visualization

Figure 1: Catalytic Cycle & Mechanism

This diagram illustrates the "Route B" mechanism, highlighting the favorable oxidative addition of the electron-deficient bromide.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Complex OxAdd->PdII_ArX BaseStep Base Activation (OH- replaces X) PdII_ArX->BaseStep PdII_ArOH Ar-Pd(II)-OH Intermediate BaseStep->PdII_ArOH TransMet Transmetallation (with Boronate) PdII_ArOH->TransMet PdII_DiAr Diaryl-Pd(II) Complex TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration Prod 4-(3,5-Difluorophenyl)phenol RedElim->Prod ArX 1-Bromo-3,5-difluorobenzene ArX->OxAdd ArB 4-Hydroxyphenylboronic acid ArB->TransMet

Caption: Catalytic cycle for the Pd(0)-catalyzed cross-coupling of electron-deficient aryl halides.

Figure 2: Workup & Purification Workflow

A logical flow to ensure isolation of the protonated phenol.

WorkupFlow Start Crude Reaction Mixture (Biphasic, Basic pH ~11) Cool Cool to 25°C Start->Cool Acidify Acidify with 1M HCl to pH 2-3 Cool->Acidify Extract Extract with EtOAc (Product moves to Organic Layer) Acidify->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry CrudeSolid Crude Solid Obtained Dry->CrudeSolid Decision Purity Check (TLC/NMR) CrudeSolid->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Minor Impurities Column Flash Chromatography (Hex/EtOAc) Decision->Column Complex Mixture Final Pure 4-(3,5-Difluorophenyl)phenol Recryst->Final Column->Final

Caption: Critical workup path emphasizing the acidification step required to recover the free phenol.

Expected Characterization Data

Validation of the synthesized compound should be performed using ¹H NMR and ¹⁹F NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~5.0–5.5 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.
      
    • 
       ~7.45 ppm (d, J=8.5 Hz, 2H): Protons on the phenol ring ortho to the biaryl bond.
      
    • 
       ~7.05 ppm (m, 2H): Protons on the difluorophenyl ring (ortho to the biaryl bond). The fluorine coupling will split these into multiplets.
      
    • 
       ~6.90 ppm (d, J=8.5 Hz, 2H): Protons on the phenol ring ortho to the hydroxyl group.
      
    • 
       ~6.75 ppm (tt, 1H): Proton on the difluorophenyl ring para to the biaryl bond (between the two fluorines).
      
  • ¹⁹F NMR:

    • Distinct signal around

      
       -109 to -110 ppm (triplet-like structure due to H-F coupling).
      

Troubleshooting & Safety

  • Low Conversion: If starting bromide remains, add 1 mol% additional catalyst and ensure the reaction is rigorously degassed. Oxygen is the most common failure mode.

  • Homocoupling: If 4,4'-dihydroxybiphenyl is observed, reduce the amount of boronic acid or lower the catalyst loading.

  • Safety: 1-bromo-3,5-difluorobenzene is a halogenated aromatic; handle in a fume hood. Palladium residues must be disposed of as heavy metal waste.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Hillier, A. C., Grasa, G. A., Viciu, M. S., Lee, H. M., Yang, C., & Nolan, S. P. (2002). Catalytic Cross-Coupling of Aryl Chlorides with Arylboronic Acids Using Palladium–Carbene Complexes. Journal of Organometallic Chemistry, 653(1-2), 69-82.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[10][11][12][13][14][15][16][17] TCI Practical Guides.

  • Sigma-Aldrich. (n.d.).[7] Suzuki Cross-Coupling Reaction: User Guide. MilliporeSigma Technical Library.

Sources

Precision Synthesis of Difluorobiphenyl Scaffolds: A Guide to Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The difluorobiphenyl moiety is a privileged scaffold in medicinal chemistry and materials science.[1] In drug discovery, it serves as a lipophilic, metabolically stable bioisostere for non-fluorinated biphenyls or diaryl ethers. The strategic placement of fluorine atoms (e.g., 2,2' vs. 4,4') dramatically alters the dihedral angle of the biaryl axis, thereby modulating binding affinity to protein targets (e.g., COX-2 inhibitors, fungicides).

However, the synthesis of these scaffolds via Palladium-catalyzed Suzuki-Miyaura coupling presents distinct challenges:

  • Electronic Deactivation: Fluorine's electronegativity can destabilize boronic acid intermediates toward protodeboronation.

  • Steric Hindrance: In 2,2'-difluorobiphenyls, the ortho-fluorine atoms create significant steric repulsion, impeding the transmetallation step.

This guide provides a tiered approach to synthesis, distinguishing between "Robust" (remote substitution) and "Challenging" (proximal/poly-substitution) workflows.

Mechanistic Nuances: The "Fluorine Effect"[2]

To troubleshoot low yields, one must understand how fluorine perturbs the standard catalytic cycle.

The Protodeboronation Trap

The primary failure mode in coupling fluorinated phenylboronic acids is protodeboronation . Electron-withdrawing groups (EWGs) like fluorine increase the Lewis acidity of the boron center, facilitating base-catalyzed hydrolysis of the C-B bond before transmetallation can occur.

  • Key Insight: The rate of protodeboronation for 2,6-difluorophenylboronic acid is orders of magnitude faster than for phenylboronic acid.

  • Counter-Strategy: Use "Slow Release" reagents (Potassium Trifluoroborates) or anhydrous conditions with specific precatalysts.

Catalytic Cycle & Failure Points

CatalyticCycle Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-F-Halide PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_X->BaseStep + Base TransMet Transmetallation (Rate Limiting for Steric Ar-F) BaseStep->TransMet + Ar-F-Boronic Acid ProtoDe SIDE REACTION: Protodeboronation (Ar-B(OH)2 -> Ar-H) BaseStep->ProtoDe High pH + Fluorine EWG RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical protodeboronation side-reaction common with fluorinated substrates.

Protocol A: The Robust Method (4,4'-Difluorobiphenyls)

Target: Synthesis of para- or meta-substituted difluorobiphenyls. Rationale: Steric hindrance is minimal. Standard phosphine ligands are sufficient. The primary concern is electronic activation.

Materials
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (3-5 mol%).

  • Solvent System: DME/Water (2:1) or Toluene/Ethanol/Water (4:1:1).

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).

Step-by-Step Workflow
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (dimethoxyethane) and 2M aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 80°C for 4-12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The reaction usually proceeds cleanly.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The Advanced Method (2,2'-Difluorobiphenyls)

Target: Synthesis of ortho-substituted or polyfluorinated biphenyls. Rationale: Standard catalysts fail here due to steric clashes during transmetallation and rapid protodeboronation of the ortho-fluoro boronic acid. We utilize Buchwald Precatalysts (SPhos or XPhos) which create a highly active, mono-ligated Pd(0) species that facilitates oxidative addition and accommodates bulky substrates.

Materials
  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%).

    • Why G3? These are air-stable precatalysts that activate rapidly in solution, ensuring reproducible generation of the active L-Pd(0) species.

  • Boron Source: 2-Fluorophenylboronic acid (use excess: 1.5 - 2.0 equiv) OR Potassium (2-fluorophenyl)trifluoroborate.

  • Base: K₃PO₄ (3.0 equiv) or KOH (for trifluoroborates).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if protodeboronation is severe).

Step-by-Step Workflow
  • Catalyst Prep: In a glovebox or under strict Argon flow, charge the reaction vessel with XPhos Pd G3 (0.02 equiv) and the aryl bromide (1.0 equiv).

  • Boronate Addition: Add 2-fluorophenylboronic acid (1.5 equiv).

    • Note: If using the boronic acid, add it in two portions (0.75 equiv at T=0, 0.75 equiv at T=2h) to mitigate decomposition.

  • Base & Solvent: Add K₃PO₄ (3.0 equiv) followed by degassed Toluene/Water (10:1).

    • Critical: The water ratio must be low to minimize protodeboronation while still dissolving the base.

  • Reaction: Heat vigorously to 100°C. High agitation (1000 rpm) is required for biphasic mixtures.

  • Monitoring: Check LC-MS at 1 hour. These catalysts are fast. If starting material remains but boronic acid is consumed, add the second portion of boronic acid.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Protocol C: The "Slow Release" Strategy (Trifluoroborates)

Target: Highly unstable polyfluorinated substrates (e.g., 2,3,4,5,6-pentafluorobiphenyls). Rationale: Potassium organotrifluoroborates (R-BF3K) hydrolyze slowly to the active boronic acid in situ. This keeps the concentration of free boronic acid low, statistically favoring cross-coupling over protodeboronation.

Workflow Diagram

WorkflowSelection Start Substrate Analysis Pos Fluorine Position? Start->Pos Para Para/Meta (4,4' or 3,3') Pos->Para Remote Ortho Ortho (2,2') or Poly-F Pos->Ortho Proximal/Steric MethodA PROTOCOL A: Pd(dppf)Cl2 + Na2CO3 (Standard Suzuki) Para->MethodA MethodB PROTOCOL B: XPhos Pd G3 + K3PO4 (Buchwald System) Ortho->MethodB Stable Boronic Acid MethodC PROTOCOL C: R-BF3K Salts (Slow Release) Ortho->MethodC Unstable/Poly-F

Figure 2: Decision tree for selecting the appropriate coupling protocol based on fluorine substitution patterns.

Protocol Details
  • Reagents: Aryl Bromide (1.0 equiv), Potassium (polyfluoroaryl)trifluoroborate (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ (3.0 equiv).

  • Solvent: MeOH/THF/H₂O (1:1:1). The alcohol facilitates the solubility of the trifluoroborate salt.

  • Execution: Reflux at 70°C. The hydrolysis of the BF3K salt is acid-catalyzed (often by glass surface or trace impurity) or base-mediated equilibrium.

  • Note: If reaction stalls, add 5 mol% of SiO₂ to promote hydrolysis of the BF3K species.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protodeboronation (Ar-H) Boronic acid is unstable at high pH.1. Switch to anhydrous conditions (Dioxane/CsF).2. Use Protocol C (Trifluoroborates).3. Add boronic acid slowly (syringe pump).
Homocoupling (Ar-Ar) Oxygen presence in system.[2]1. Rigorous degassing (freeze-pump-thaw).2. Avoid Acetone/Ethanol if not degassed properly.
No Reaction (SM Recovery) Catalyst deactivation or Steric failure.1. Switch to XPhos or RuPhos (highly active).2. Switch leaving group from Bromide to Iodide.
Pd Black Precipitation Ligand dissociation / Instability.1. Use G3/G4 Precatalysts (ensures 1:1 Pd:L ratio).2. Lower temperature slightly.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link

  • Buchwald Ligand Applications

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research. Link

  • Fluorinated Ligands (AlPhos)

    • Yang, Y., et al. (2015).[4] A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society. Link

  • Trifluoroborates in Synthesis

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition.[5] Link

  • Medicinal Chemistry Context

    • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry.[1][6][7] Chemical Society Reviews. Link

Sources

Application Note: Advanced Protocol for Suzuki-Miyaura Coupling with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Aryl Chloride Challenge

Aryl chlorides represent the most economically viable electrophiles for industrial-scale synthesis due to their low cost and wide commercial availability compared to bromides or iodides. However, they pose a significant kinetic challenge: the C-Cl bond dissociation energy (~96 kcal/mol) is considerably higher than that of C-Br (~81 kcal/mol) or C-I (~65 kcal/mol).

In standard catalytic systems (e.g., Pd(PPh₃)₄), the oxidative addition of the aryl chloride to the Palladium(0) center is the rate-limiting step, often leading to stalled reactions or catalyst decomposition. To overcome this energy barrier, modern protocols utilize electron-rich, sterically bulky ligands (dialkylbiarylphosphines or N-heterocyclic carbenes) that increase the electron density on the metal center, thereby facilitating the cleavage of the strong C-Cl bond.

This guide details two field-proven protocols:

  • The Buchwald G4 Protocol: Best for general medicinal chemistry and high functional group tolerance.

  • The PEPPSI-IPr Protocol: Best for sterically demanding substrates and heteroaryl chlorides.

Mechanistic Insight

To successfully couple aryl chlorides, one must understand the catalytic cycle's bottlenecks. The diagram below illustrates the pathway, highlighting where specialized ligands exert their influence.

SuzukiMechanism cluster_legend Critical Success Factors PreCat Precatalyst Activation (Pd(II) -> Pd(0)) Pd0 Active Species L-Pd(0) PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl Int1 Intermediate I L-Pd(II)(Ar)-Cl OxAdd->Int1 BaseStep Base Activation (Ligand Exchange) Int1->BaseStep + OH- / Base TransMet Transmetallation (+ Ar'-B(OH)3) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Formation RedElim->Pd0 Regeneration Note1 Bulky, e- rich ligands (XPhos, IPr) lower the activation energy here. Note1->OxAdd

Figure 1: Catalytic cycle emphasizing the Oxidative Addition bottleneck. Bulky, electron-rich ligands are essential to drive the Pd(0) species into the unreactive C-Cl bond.

Protocol A: The Buchwald G4 Method (Phosphine-Based)

This protocol utilizes the 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G4). Unlike traditional Pd sources, these precatalysts are air-stable solids that rapidly generate the active monoligated Pd(0) species upon exposure to base, ensuring a precise 1:1 Pd:Ligand ratio and preventing catalyst poisoning.

Target Substrates: General aryl chlorides, electron-rich aryl chlorides, substrates with sensitive functional groups (esters, nitriles).

Materials
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5)

  • Ligand (Optional but recommended): XPhos (0.5 equiv relative to Pd if reaction is sluggish, usually not needed with G4).

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is critical for solubilizing the inorganic base and activating the boronic acid.

Step-by-Step Methodology
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Chloride (1.0 equiv, e.g., 1.0 mmol)

    • Boronic Acid (1.2 - 1.5 equiv)

    • K₃PO₄ (2.0 - 3.0 equiv)

    • XPhos Pd G4 (1.0 - 2.0 mol%)

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed Water (concentration ~0.2 M relative to aryl chloride).

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (critical for biphasic mixtures).

  • Monitoring: Check via LCMS or TLC after 1 hour. Most reactions complete within 1-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Why this works: The "G4" scaffold releases the active L-Pd(0) species at low temperatures. XPhos is exceptionally good at preventing β-hydride elimination (a common side reaction) and promoting the coupling of sterically hindered chlorides.

Protocol B: The PEPPSI-IPr Method (NHC-Based)

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts utilize N-Heterocyclic Carbenes (NHC).[1] These ligands are even stronger sigma-donors than phosphines, making them superior for extremely unreactive chlorides (e.g., electron-rich heterocycles).

Target Substrates: Heteroaryl chlorides (pyridines, pyrimidines), tetra-ortho-substituted biaryls.

Materials
  • Catalyst: PEPPSI-IPr (CAS: 905459-27-0)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu) for room temp activation.

  • Solvent: THF or Toluene (can be run in technical grade isopropanol for robust substrates).

Step-by-Step Methodology
  • Charge Solids: Add to reaction vessel:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.3 equiv)

    • K₂CO₃ (2.0 equiv)

    • PEPPSI-IPr (1.0 - 2.0 mol%)

  • Atmosphere: Purge with Nitrogen/Argon. (Note: PEPPSI catalysts are highly stable, but oxygen should still be excluded for best results).

  • Solvent: Add degassed THF or Dioxane.

  • Reaction: Heat to 60-80°C .

    • Optimization Note: If using KOtBu as a base in isopropanol, this reaction can often proceed at Room Temperature.

  • Workup: Standard aqueous extraction or filtration through a silica plug if the product is non-polar.

Why this works: The pyridine ligand on the PEPPSI complex acts as a "throw-away" ligand. Upon heating or base activation, it dissociates to reveal the highly active, bulky NHC-Pd(0) center. The NHC ligand is extremely tightly bound, preventing catalyst death (aggregation into Pd-black).

Optimization & Troubleshooting Matrix

If standard protocols fail, consult the data below to optimize parameters.

IssueProbable CauseCorrective Action
No Conversion (SM remains) Oxidative Addition failureSwitch from Phosphine (XPhos) to NHC (PEPPSI). Increase Temp to 100°C. Use stronger base (KOtBu).
Dehalogenation (Ar-H formed)

-Hydride elimination or solvent oxidation
Avoid primary alcohol solvents. Switch to Toluene/Dioxane. Increase Boronic Acid equivalents.[2]
Protodeboronation (Ar-B -> Ar-H) Boronic acid instabilityUse Boronic Esters (Pinacol boronate). Add base slowly or switch to milder base (KF, K₃PO₄).
Homocoupling (Ar-Ar) Oxygen in systemRigorous degassing required. Ensure Boronic Acid is in excess.
Pd Black Precipitation Catalyst decompositionLigand concentration too low. Use G4 precatalyst (guarantees 1:1 ratio) or add extra free ligand.

Decision Framework

Use this logic flow to select the appropriate starting point for your specific substrate.

DecisionTree Start Start: Aryl Chloride Analyze Analyze Substrate Start->Analyze Type1 Standard / Electron Deficient Analyze->Type1 Simple Type2 Sterically Hindered / Heteroaryl Analyze->Type2 Difficult Type3 Base Sensitive (Esters/Amides) Analyze->Type3 Fragile ProtoA Protocol A: XPhos Pd G4 K3PO4 / Dioxane:H2O Type1->ProtoA ProtoB Protocol B: PEPPSI-IPr K2CO3 / THF Type2->ProtoB ProtoC Mild Protocol: XPhos Pd G4 K3PO4 / THF:H2O (60°C) Type3->ProtoC

Figure 2: Workflow for selecting reaction conditions based on substrate electronic and steric properties.

References

  • Buchwald Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166. "Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." [Link]

  • PEPPSI Catalyst System: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, C. J.; O'Brien, C. J.; Valente, C. Chem. Eur. J.2006 , 12, 4749–4755. "A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki–Miyaura Reaction." [Link]

  • Mechanistic Studies (Oxidative Addition): Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. J. Am. Chem. Soc.2009 , 131, 8141–8154. "Effect of Ligand Steric Properties on the Reductive Elimination of Arylamines from Palladium(II)." [Link]

  • General Review of Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.[2]1995 , 95, 2457–2483.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." [Link]

Sources

Derivatization of 4-(3,5-Difluorophenyl)phenol for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for 4-(3,5-Difluorophenyl)phenol in Bioassays

Executive Summary

This technical guide details the derivatization protocols for 4-(3,5-Difluorophenyl)phenol (MW: 206.19 g/mol ), a critical biphenyl scaffold often used in nuclear receptor research (e.g., Estrogen Receptor


 selectivity) and liquid crystal synthesis. The presence of the 3,5-difluoro motif on the distal ring imparts unique metabolic stability and lipophilicity ("The Fluorine Effect"), but necessitates specific chemical handling during derivatization to preserve bioactivity.

This document provides three validated workflows:

  • Fluorescent Labeling (Dansylation): For cellular imaging and high-sensitivity LC-MS/MS quantification.[1]

  • Biotinylation (Mitsunobu Coupling): For affinity purification and chemoproteomic pull-down assays.[1]

  • Metabolic Standard Synthesis (Glucuronidation): For ADME/Tox stability profiling.

Chemical Logic & Strategic Analysis

The Substrate: 4-(3,5-Difluorophenyl)phenol
  • Core Structure: A biphenyl system.[1] Ring A is a phenol; Ring B is 3,5-difluorinated.[1][2][3]

  • Reactivity Handle: The phenolic hydroxyl (-OH) is the sole nucleophile suitable for bio-orthogonal modification.

  • pKa Considerations: The electron-withdrawing nature of the fluorine atoms on the adjacent ring (via inductive effect through the

    
    -system) slightly lowers the pKa of the phenolic proton compared to unsubstituted biphenylphenol (pKa ~9.5 vs. ~9.9). This makes the phenolate anion easier to generate under mild basic conditions, facilitating nucleophilic attack.
    
Decision Matrix: Selecting the Right Protocol

Derivatization_Decision_Tree Start Goal: Bioassay Type Imaging Cellular Imaging / Quantification (LC-MS) Start->Imaging Affinity Target ID / Pull-down Assays Start->Affinity ADME Metabolic Stability / Clearance Start->ADME Dansyl Protocol 1: Dansylation (Sulfonyl Chloride) Imaging->Dansyl High Fluorescence Stable Sulfonate Biotin Protocol 2: Biotinylation (Mitsunobu Ether) Affinity->Biotin Stable Ether Linkage PEG Spacer Gluc Protocol 3: Glucuronidation (Imidate Coupling) ADME->Gluc Mimic Phase II Metabolism

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on the downstream bioassay.[1]

Protocol 1: Fluorescent Labeling (Dansylation)

Application: High-sensitivity quantification in plasma/tissue or cellular uptake assays.[1] Dansyl derivatives exhibit strong fluorescence (Ex/Em: ~340/520 nm) and enhanced ionization in ESI-MS.[1]

Reaction Mechanism

The phenolic hydroxyl attacks the sulfur of Dansyl Chloride (DnCl), displacing the chloride ion. The reaction requires a base to deprotonate the phenol.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.04-(3,5-Difluorophenyl)phenol (dissolved in Acetone)
Dansyl Chloride 1.2 - 1.5Labeling reagent (dissolved in Acetone)
0.1M NaHCO₃ BufferBase catalyst (pH 10.[1]5)
Reaction Temp 60°CAccelerates kinetics
Step-by-Step Workflow
  • Preparation: Dissolve 10 mg (48.5 µmol) of substrate in 500 µL acetone.

  • Buffering: Add 500 µL of 0.1M NaHCO₃ (aq). Solution may turn cloudy.

  • Addition: Add 20 mg (74 µmol, 1.5 eq) of Dansyl Chloride dissolved in 500 µL acetone.

  • Incubation: Vortex for 1 minute. Heat at 60°C for 10-20 minutes in a sealed vial (prevent solvent evaporation).

    • QC Check: Solution should turn from pale yellow to bright fluorescent yellow.[1]

  • Quenching: Add 50 µL of 1M NaOH to hydrolyze excess DnCl.

  • Extraction: Add 1 mL Ethyl Acetate. Vortex. Collect the organic (top) layer.[1]

  • Analysis: Analyze via HPLC-FLD or LC-MS.

Protocol 2: Biotinylation (Mitsunobu Coupling)

Application: Chemoproteomics.[1] Attaching a Biotin-PEG linker allows for the "pull-down" of proteins (e.g., nuclear receptors) that bind to the fluorinated biphenyl scaffold. Critical Note: We use an ether linkage (via Mitsunobu) rather than an ester. Esters are liable to hydrolysis by intracellular esterases, leading to "bait loss."[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.04-(3,5-Difluorophenyl)phenol
Biotin-PEG4-OH 1.2Linker (Hydroxyl terminus is crucial)
PPh₃ 1.5Triphenylphosphine (Reductant)
DIAD/DEAD 1.5Azodicarboxylate (Oxidant)
Solvent N/AAnhydrous THF
Mitsunobu Workflow Diagram

Mitsunobu_Flow Mix 1. Mix Substrate, Biotin-PEG-OH, PPh3 in dry THF Cool 2. Cool to 0°C (Ice Bath) Mix->Cool Add 3. Add DIAD dropwise Cool->Add React 4. Stir RT (12-16 Hours) Add->React Purify 5. Silica Column (EtOAc/Hexane) React->Purify

Figure 2: Mitsunobu coupling workflow for creating stable ether-linked biotin probes.[1]

Protocol Steps
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 4-(3,5-Difluorophenyl)phenol (1.0 eq), Biotin-PEG4-OH (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Activation: Cool the solution to 0°C.

  • Coupling: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn orange/yellow.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir overnight.

  • Workup: Concentrate THF in vacuo. The residue will be a thick oil (containing PPh₃O byproduct).[1]

  • Purification: Flash chromatography is mandatory to remove Triphenylphosphine oxide (PPh₃O).[1]

    • Mobile Phase: Start with 10% EtOAc/Hexane (elutes unreacted phenol)

      
       100% EtOAc 
      
      
      
      10% MeOH/DCM (elutes Biotin conjugate).[1]

Protocol 3: Metabolic Standard Synthesis (Glucuronidation)

Application: Generating the authentic metabolite standard (4-(3,5-difluorophenyl)phenyl-β-D-glucuronide) for ADME assays. Method: Schmidt Trichloroacetimidate Coupling.[1] This is superior to Koenigs-Knorr for phenols with electron-withdrawing groups.[1]

  • Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate.

  • Activator: BF₃·OEt₂ (Boron trifluoride etherate).[1]

  • Procedure:

    • Dissolve Substrate (1 eq) and Donor (1.2 eq) in dry DCM at -20°C.

    • Add BF₃·OEt₂ (0.2 eq).[1] Stir 2h.

    • Deprotection: The resulting product is the protected glucuronide. Treat with LiOH/MeOH/H₂O to remove acetyl and methyl ester groups to yield the free acid glucuronide.

QC & Validation Parameters

To ensure the integrity of your derivatized probe, compare against these benchmarks:

Parameter4-(3,5-Difluorophenyl)phenol (Parent)Dansyl-DerivativeBiotin-PEG-Derivative
Retention Time (RP-HPLC) ~6.5 min (C18, 50% ACN)~12.0 min (Increased Hydrophobicity)~5.5 min (PEG increases polarity)
UV Max (

)
~250 nm~340 nm (Dansyl core)~250 nm
Mass Spec (ESI) 205.0 [M-H]⁻ (Negative Mode)Positive Mode DominantPositive Mode (Na+ adducts)

References

  • Dansylation Protocols for Phenols

    • Zheng, S., et al. "Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts."[4] Metabolomics Workbench.

    • [1]

  • Mitsunobu Reaction on Phenols

    • Swamy, K.C.K., et al. "The Mitsunobu Reaction: A Review." Chemical Reviews, 2009.[1]

    • [1]

  • Properties of Fluorinated Biphenyls

    • PubChem Compound Summary for 4-(3,5-Difluorophenyl)phenol (CID 11310258).[1]

    • [1]

  • Acidity of Fluorophenols

    • Gross, R., et al. "Substituent effects on the acidity of phenols." Journal of Organic Chemistry.
    • [1]

Sources

Advanced Functionalization of Phenolic Scaffolds: Modulating Bioavailability and Potency

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PH-2026-01

Abstract

Phenolic moieties are ubiquitous in bioactive pharmacophores, serving as critical hydrogen bond donors/acceptors in protein-ligand interactions. However, their utility is often compromised by rapid Phase II metabolism (glucuronidation/sulfation), poor membrane permeability, or oxidative instability (quinone formation). This Application Note provides a strategic framework and validated protocols for the functionalization of phenols to overcome these liabilities without sacrificing potency. We focus on three high-impact strategies: Metabolic Blocking via Halogenation , Solubility Enhancement via Mannich Bases , and Bioavailability Modulation via Prodrug Design .

Strategic Framework: The Phenol Decision Matrix

Before initiating synthesis, the specific liability of the phenolic scaffold must be diagnosed. The following decision tree guides the selection of the appropriate functionalization strategy.

PhenolStrategy Start Phenolic Lead Candidate (Liability Assessment) Q1 Is Metabolic Stability the primary issue? Start->Q1 Q2 Is Solubility/Permeability the primary issue? Q1->Q2 No MetabPath Determine Metabolic Soft Spot Q1->MetabPath Yes (Rapid Clearance) SolPath Determine pKa/LogP Constraints Q2->SolPath Yes Action_Halo STRATEGY 1: Halogenation (Cl/F) (Block para-oxidation) MetabPath->Action_Halo Oxidation prone Action_Prodrug STRATEGY 3: Prodrug (Ester/Carbamate) (Mask -OH for absorption) MetabPath->Action_Prodrug Glucuronidation prone Action_Mannich STRATEGY 2: Mannich Reaction (Add ionizable amine) SolPath->Action_Mannich Poor Solubility (Need + charge) SolPath->Action_Prodrug Poor Permeability (Need Lipophilicity)

Figure 1: Strategic Decision Matrix for Phenol Functionalization. This logic gate ensures experimental resources are deployed against the correct physicochemical liability.

Strategy I: Metabolic Blocking via Halogenation

Mechanism & Rationale

Phenols are electron-rich and prone to oxidative metabolism, particularly at the para position, leading to toxic quinone intermediates or rapid clearance. Introducing halogen atoms (Cl, F) deactivates the ring electronically and sterically blocks metabolic attack.

  • Causality: The high electronegativity of halogens lowers the pKa of the phenol, strengthening the O-H bond and altering hydrogen bonding dynamics with the receptor [1].

  • Bioisosterism: Chlorine is often used as a bioisostere for methyl groups but with added metabolic resistance.

Protocol: Regioselective Chlorination using NCS

This protocol utilizes N-Chlorosuccinimide (NCS) for mild, regioselective chlorination, avoiding the over-halogenation common with elemental chlorine.

Reagents:

  • Substrate: Phenolic compound (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic substrate in ACN (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Add p-TsOH (10 mol%) and stir at room temperature for 10 minutes to activate the system.

  • Reagent Addition: Cool the solution to 0°C. Add NCS (1.05 eq) portion-wise over 15 minutes. Critical: Rapid addition can lead to exotherms and loss of regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS for the disappearance of starting material.

  • Quench: Quench with 10% aqueous sodium thiosulfate to neutralize active chlorine species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • Success Criteria: >95% purity by HPLC.

  • Functional Check: Measure pKa shift. A drop of 1–2 units typically indicates successful electron-withdrawing modulation.

Strategy II: Solubility Enhancement via Mannich Bases

Mechanism & Rationale

The Mannich reaction introduces an aminomethyl group ortho to the phenolic hydroxyl. This creates a "Mannich Base" that serves two functions:

  • Solubility: The introduced amine is ionizable, significantly increasing water solubility at physiological pH.

  • Receptor Interaction: The amine can form additional salt bridges with aspartate/glutamate residues in the target protein [2].

Protocol: Microwave-Assisted Mannich Reaction

Traditional Mannich reactions can be slow. This protocol uses microwave irradiation for rapid library generation.

Reagents:

  • Substrate: Phenol (1.0 eq)

  • Amine: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2 eq)

  • Aldehyde: Formaldehyde (37% aq. solution) (1.5 eq)

  • Solvent: Ethanol[1][2]

Step-by-Step Methodology:

  • Mixing: In a microwave-safe vial, dissolve the phenol in Ethanol (2 mL/mmol).

  • Amine Addition: Add the secondary amine (1.2 eq) followed by formaldehyde (1.5 eq) dropwise.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 80°C for 15–30 minutes (Power: 100W, Max Pressure: 150 psi).

  • Precipitation (Self-Validating Step): Upon cooling, many Mannich bases will precipitate as crystalline solids due to their zwitterionic character.

  • Isolation: Filter the solid. If no precipitate forms, remove solvent in vacuo and recrystallize from Acetone/Ether.

  • Stability Check: Mannich bases can be reversible. Store at -20°C.

MannichWorkflow Step1 Reactants: Phenol + CH2O + Amine Step2 Microwave Irradiation 80°C, 20 min Step1->Step2 Step3 Cooling & Precipitation Step2->Step3 Step4 Filtration & Recrystallization Step3->Step4

Figure 2: Accelerated workflow for Mannich Base synthesis. The precipitation step often acts as an auto-purification mechanism.

Strategy III: Prodrug Design (Esters & Carbamates)

Mechanism & Rationale

When the phenolic hydroxyl is essential for potency but prevents oral absorption (due to Phase II conjugation), a prodrug strategy is required.[3] Esterification masks the polar -OH group, increasing lipophilicity (LogP) and membrane permeability.[3][4] The ester is then hydrolyzed by plasma esterases to release the active parent drug [3].

Protocol: Synthesis of Pivalate Prodrugs

Pivalate (trimethyl acetate) esters are preferred due to their steric bulk, which slows down hydrolysis, ensuring the drug survives first-pass metabolism.

Reagents:

  • Substrate: Phenol (1.0 eq)

  • Reagent: Pivaloyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (10 mol%)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add Phenol and DCM.

  • Base Addition: Add TEA and DMAP. Cool the mixture to 0°C.

  • Acylation: Add Pivaloyl chloride dropwise via syringe. The reaction is exothermic.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (the ester will be significantly less polar/higher Rf than the phenol).

  • Workup: Wash with 1M HCl (to remove TEA/DMAP), then saturated NaHCO3, then brine.

  • Purification: Silica gel chromatography.

Summary of Functionalization Effects

FunctionalizationPrimary BenefitPhysicochemical EffectBiological Implication
Halogenation (Cl/F) Metabolic StabilityLower pKa, Increased LipophilicityBlocks P450 oxidation; increases potency via halogen bonding.
Mannich Base SolubilityIntroduction of Basic Center (pKa ~8-9)Improved aqueous solubility; potential for new salt bridges.
Esterification Permeability (Prodrug)Increased LogP, Masked H-Bond DonorBypasses Phase II metabolism; improved oral absorption.
O-Alkylation Potency/SelectivityRigidification, LipophilicityPermanent cap; changes receptor fit (not a prodrug).

References

  • Halogenation Effects: "Halogenation of Phenol." Chemistry Stack Exchange. Available at: [Link]

  • Mannich Bases: "Synthesis and Biological Activity of Important Phenolic Mannich Bases." ResearchGate. Available at: [Link]

  • Prodrug Strategies: "Prodrug design of phenolic drugs." PubMed. Available at: [Link]

  • Late-Stage Functionalization: "Enabling late-stage drug diversification by high-throughput experimentation." Nature Communications. Available at: [Link]

Sources

Application Note: 4-(3,5-Difluorophenyl)phenol as a Core Scaffold for Negative Dielectric Anisotropy Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for material scientists and synthetic chemists in the liquid crystal (LC) display industry.

Abstract

This guide details the synthetic utility and physical significance of 4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) in the engineering of advanced liquid crystal materials. As the demand for high-refresh-rate, low-power mobile displays (IPS/FFS modes) and high-contrast TV panels (VA mode) grows, this fluorinated biphenyl building block has become indispensable. Its specific 3,5-difluoro substitution pattern induces a strong lateral dipole moment, enabling the negative dielectric anisotropy (


)  required for vertical alignment and fringe-field switching technologies.

Part 1: The Physics of Fluorination in Liquid Crystals

The "Fluorine Effect" on Dielectric Anisotropy

In modern Active Matrix LCDs (TFT-LCDs), the response time and operating voltage are governed by the viscoelastic properties and dielectric anisotropy of the mesogens.

  • Standard LCs (Positive

    
    ):  Polar groups (like -CN) are aligned along the molecular long axis.
    
  • Advanced LCs (Negative

    
    ):  To achieve Vertical Alignment (VA) or improve viewing angles in FFS modes, the dipole moment must be perpendicular to the molecular axis.
    

4-(3,5-Difluorophenyl)phenol is the ideal scaffold for this because:

  • Lateral Dipole: The two fluorine atoms at positions 3 and 5 create a resultant dipole vector perpendicular to the biphenyl core.

  • Low Viscosity: Unlike cyano groups (-CN), fluorine atoms are small (Van der Waals radius ~1.47 Å) and non-polarizable, minimizing viscosity (

    
    ) and preventing ionic trapping (image sticking).
    
  • High Resistivity: The strong C-F bond ensures high voltage holding ratios (VHR), critical for flicker-free TFT operation.

Structural Role

The phenol group (-OH) acts as the reactive "handle." It allows the attachment of alkyl chains, cyclohexane rings, or other mesogenic units via esterification or etherification, extending the rigid core to form the final liquid crystal molecule (e.g., 4'-alkoxy-3,5-difluorobiphenyl).

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-(3,5-Difluorophenyl)phenol

Note: Direct synthesis via Suzuki-Miyaura coupling is the industry standard for high-purity LC intermediates.

Retrosynthetic Logic: The most efficient route couples 3,5-difluorophenylboronic acid with 4-bromophenol . This avoids the use of protected phenols, reducing step count and cost.

Reagents:

  • 3,5-Difluorophenylboronic acid (1.1 equiv)

  • 4-Bromophenol (1.0 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.5 mol%) or Pd(dppf)Cl
    
    
    (for sterically demanding substrates)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water

Step-by-Step Procedure:

  • Inerting: Charge a 3-neck round-bottom flask with 4-bromophenol (17.3 g, 100 mmol) and 3,5-difluorophenylboronic acid (17.4 g, 110 mmol). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Toluene (150 mL) and Ethanol (40 mL). Stir until dissolved.

  • Activation: Add the Na

    
    CO
    
    
    
    solution (100 mL). Degas the biphasic mixture for 15 minutes by bubbling
    
    
    .
  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (0.58 g, 0.5 mmol) quickly under a positive stream of
    
    
    .
  • Reflux: Heat the mixture to vigorous reflux (approx. 85-90°C internal temp) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Combine organics and wash with Brine (100 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Crude Isolation: The resulting solid is off-white to pale yellow.

Protocol B: Electronic-Grade Purification

Critical: LC materials require purity >99.9% to prevent display flicker.

  • Adsorption: Dissolve crude solid in minimal Dichloromethane (DCM). Pass through a short pad of Silica Gel to remove palladium residues (black specks).

  • Recrystallization:

    • Solvent System: Heptane/Ethanol (9:1).

    • Dissolve the solid at boiling temperature.

    • Allow slow cooling to room temperature, then 4°C overnight.

    • Filter the white crystalline needles.

  • Vacuum Drying: Dry at 45°C under high vacuum (<1 mbar) for 12 hours to remove trace solvents.

Target Specification:

  • Appearance: White crystalline powder.

  • Purity (HPLC): >99.8%.

  • Melting Point: ~154–156°C (Typical for biphenylols of this class).

Part 3: Visualization of Workflows

Synthesis & Functionalization Pathway

The following diagram illustrates the workflow from raw materials to the final Liquid Crystal Mesogen.

LC_Synthesis cluster_properties Key Properties Imparted Start1 3,5-Difluorophenyl boronic acid Process1 Suzuki Coupling (Pd Cat, Na2CO3) Start1->Process1 Start2 4-Bromophenol Start2->Process1 Intermed 4-(3,5-Difluorophenyl)phenol (The Core Block) Process1->Intermed Yield ~85-90% Process2 Etherification (R-Br, K2CO3) Intermed->Process2 Functionalization Prop1 Lateral Dipole (Negative Delta Epsilon) Intermed->Prop1 Prop2 Low Viscosity (Fast Response) Intermed->Prop2 Final Final LC Mesogen (Negative Dielectric) Process2->Final Tail Attachment

Figure 1: Synthetic workflow transforming raw precursors into the high-value LC core.

Mechanism of Negative Dielectric Anisotropy

This conceptual diagram explains why this specific molecule is chosen for VA-mode displays.

Figure 2: Vector analysis showing how 3,5-difluoro substitution creates the lateral dipole necessary for VA switching.

Part 4: Technical Data & QC Parameters

Physical Property Reference
PropertyValue / DescriptionRelevance to LC
Molecular Formula C

H

F

O
Core stoichiometry
Molecular Weight 206.19 g/mol Mass balance calculations
Dielectric Anisotropy Negative (

)
Essential for VA/FFS modes
Clearing Point (

)
High (when derivatized)Ensures stable nematic phase at operating temps
Solubility Soluble in DCM, TolueneEasy processability
Quality Control Checklist

To ensure batch-to-batch consistency in display manufacturing, the following QC metrics are mandatory:

  • GC-MS/HPLC: Purity must exceed 99.8%. Impurities >0.1% can cause voltage holding ratio (VHR) drops.

  • Ion Content: Ionic impurities (Na

    
    , K
    
    
    
    , Cl
    
    
    ) must be <50 ppb. Test method: Ion Chromatography.
  • Transmittance: A 10% solution in DCM should have >98% transmittance at 450nm (indicates absence of colored oxidation byproducts).

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Merck KGaA. "Liquid Crystal Mixtures for VA and PS-VA Displays." Merck Performance Materials.

  • Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition.

  • PubChem. "4-(3,5-Difluorophenyl)phenol Compound Summary."[4] National Library of Medicine.

Sources

Application Note: Difluorophenyl Derivatives in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect in Materials Design

The strategic incorporation of difluorophenyl moieties is a cornerstone technique in modern materials science, particularly for Liquid Crystals (LCs), Organic Light Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

While often recognized in drug discovery as a bio-isostere for phenyl rings (improving metabolic stability), in materials science, the difluorophenyl unit acts as a precision tool for tuning electronic and physical properties without significantly altering steric bulk.

Core Mechanistic Advantages[1]
  • Electronic Tuning: Fluorine is the most electronegative element ($ \chi = 3.98 $). Substituting hydrogen with fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1]

  • Dipole Moment Engineering: The vector sum of C-F dipoles allows for precise control of molecular polarity.

    • 2,3-difluoro substitution: Creates a net dipole perpendicular to the molecular long axis (Critical for Negative

      
       LCs).
      
    • 3,4-difluoro substitution: Creates a net dipole parallel to the molecular long axis (Critical for Positive

      
       LCs).
      
  • Intermolecular Interactions: The C-F bond facilitates weak but structure-directing C-F

    
    H and C-F
    
    
    
    interactions, enhancing crystallinity and charge carrier mobility in thin films.

Application I: Liquid Crystal Display (LCD) Materials[2][3]

The dominance of difluorophenyl derivatives in the LCD industry stems from their ability to modulate dielectric anisotropy (


)  and viscosity (

)
.
Dielectric Anisotropy Control

The switching mode of an LCD pixel depends entirely on whether the liquid crystal molecules align with or perpendicular to an electric field.

Isomer PatternNet Dipole DirectionResulting

Primary Application
3,4-Difluorophenyl Parallel to long axisPositive (

)
Twisted Nematic (TN), In-Plane Switching (IPS)
2,3-Difluorophenyl Perpendicular to long axisNegative (

)
Vertical Alignment (VA)
Viscosity and Stability

Unlike cyano-based LCs (which have high


 but high viscosity and ionic impurity issues), difluorophenyl LCs offer:
  • Low Rotational Viscosity (

    
    ):  Essential for fast response times (< 5 ms) in high-refresh-rate displays (120Hz+).
    
  • High Voltage Holding Ratio (VHR): The C-F bond is chemically inert, resisting ionic degradation better than -CN or -NCS groups, which is vital for Thin Film Transistor (TFT) active matrices.

Application II: Organic Photovoltaics (OPVs)

In the field of polymer solar cells, the "fluorine effect" is widely credited with breaking the 10% efficiency barrier.

The "BDT" Case Study

A benchmark donor polymer class involves Benzo[1,2-b:4,5-b']dithiophene (BDT) .[1] When the lateral side chains of the BDT unit are substituted with difluorophenyl groups (vs. non-fluorinated phenyls), two critical enhancements occur:

  • Open Circuit Voltage (

    
    ) Boost:  The electron-withdrawing fluorine lowers the HOMO level of the polymer. Since 
    
    
    
    is proportional to the difference between the Donor HOMO and Acceptor LUMO, this directly increases cell voltage.
  • Morphology Control: Difluorophenyl groups promote planar backbone stacking via intramolecular F

    
    S interactions and intermolecular 
    
    
    
    -stacking, improving hole mobility.

Visualization: Structure-Property Logic

The following diagram illustrates how specific fluorination patterns dictate the macroscopic function of the material.

G cluster_inputs Molecular Input cluster_mechanism Electronic/Steric Effect cluster_output Material Application M1 Phenyl Core F Fluorine Atoms M1->F Dipole_Para Dipole || Long Axis F->Dipole_Para 3,4-Substitution Dipole_Perp Dipole ⟂ Long Axis F->Dipole_Perp 2,3-Substitution Orbital Lower HOMO/LUMO F->Orbital Inductive Effect IPS IPS/TN LCDs (Positive Anisotropy) Dipole_Para->IPS VA VA LCDs (Negative Anisotropy) Dipole_Perp->VA OPV High Voc OPVs (Stable Donor) Orbital->OPV

Caption: Logic flow demonstrating how regioselective fluorination determines the final utility of the material in display or energy technologies.

Experimental Protocol: Synthesis of a Difluorophenyl Mesogen

Objective: Synthesis of 4'-(3,4-difluorophenyl)-4-propylbiphenyl via Suzuki-Miyaura Cross-Coupling. Scope: This protocol is adaptable for synthesizing LC cores or OLED host fragments.

Reagents & Equipment[4][5][6]
  • Aryl Halide: 4-bromo-4'-propylbiphenyl (1.0 eq)

  • Boronic Acid: 3,4-difluorophenylboronic acid (1.2 eq) [CAS: 168267-41-2]

  • Catalyst: Pd(dppf)Cl

    
     CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), 2.0 M aqueous solution
  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen (strictly inert)[2]

Step-by-Step Procedure
  • Preparation (Inert Loop):

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under argon flow.

    • Add 4-bromo-4'-propylbiphenyl (5.0 mmol, 1.37 g) and 3,4-difluorophenylboronic acid (6.0 mmol, 0.95 g).

    • Add the catalyst Pd(dppf)Cl

      
        (0.15 mmol, 122 mg). Note: Pd(PPh
      
      
      
      )
      
      
      is a viable alternative but Pd(dppf)Cl
      
      
      often shows higher turnover for electron-deficient boronic acids.
  • Solvation & Degassing:

    • Add 1,4-Dioxane (25 mL) via syringe.

    • Add 2M K

      
      CO
      
      
      
      (7.5 mL) via syringe.
    • Critical Step: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the primary cause of yield loss in this reaction.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath with vigorous stirring.

    • Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS.[2] Reaction typically completes in 4–12 hours.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Toluene mixture to achieve electronic-grade purity (>99.5%).

    • Note for LCs: Even trace metal impurities degrade VHR. A silica plug filtration followed by multiple recrystallizations is mandatory for display-grade materials.

Synthesis Workflow Diagram

Suzuki Start Start: Reagents (Aryl Bromide + Boronic Acid) Degas Degassing (Freeze-Pump-Thaw) Start->Degas Add Solvent/Base Heat Catalysis (Pd(dppf)Cl2, 90°C) Degas->Heat Inert Atm Workup Work-up (Extraction & Drying) Heat->Workup TLC Complete Purify Purification (Recrystallization >99.5%) Workup->Purify Crude Solid Final Final Product (Difluorophenyl Mesogen) Purify->Final QC (HPLC/NMR)

Caption: Workflow for the palladium-catalyzed synthesis of high-purity difluorophenyl materials.

References

  • BenchChem. Application Notes and Protocols for Suzuki Reactions with 3,4-Difluorophenylboronic Acid. (2025).[2][3][4][5][6] Link

  • MDPI. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer. (2022). Link

  • NIH/PMC. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability. (2022). Link

  • Aalborg University. Novel BDT-difluorophenyl polymers for organic photovoltaics. (2016).[1] Link

  • Fisher Scientific. Safety Data Sheet: 3,4-Difluorophenylboronic acid. (2021).[4][7] Link

Sources

Experimental setup for fluorinated biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

Executive Summary

Fluorinated biphenyls are critical pharmacophores in medicinal chemistry (e.g., modulating lipophilicity and metabolic stability) and essential motifs in liquid crystal engineering. However, the introduction of fluorine atoms—particularly in the ortho positions—introduces severe synthetic challenges. The electron-withdrawing nature of fluorine accelerates protodeboronation of boronic acid intermediates, while its steric bulk can impede the transmetallation step of the catalytic cycle.

This guide moves beyond generic Suzuki conditions, providing a mechanistic approach to coupling unstable fluorinated substrates. We focus on two validated protocols: a Standard Robust Protocol for monofluorinated systems and an Advanced Protocol utilizing Buchwald Precatalysts for sterically hindered or electronically destabilized (polyfluorinated) substrates.

Critical Design Factors: The "Why" Behind the Setup

Successful synthesis requires balancing the rate of Cross-Coupling (


)  against the rate of Protodeboronation (

)
.
A. The Protodeboronation Trap

Fluorine atoms on the boronic acid ring (especially at the 2,6-positions) significantly increase the acidity of the boron center, making it hyper-susceptible to base-catalyzed hydrolysis and subsequent C-B bond cleavage.

  • Mechanism: Base attacks the boron to form a boronate "ate" complex. If transmetallation to Palladium is slow (due to steric hindrance), the "ate" complex undergoes ipso-protonation, releasing the boron and yielding the hydro-deboronated byproduct (Ar-H).

  • Counter-Strategy: We must either accelerate transmetallation (using highly active ligands like XPhos) or throttle the release of the active boronic species (using MIDA boronates or Potassium Trifluoroborates).

B. Catalyst Selection
  • Pd(PPh₃)₄ / Pd(dppf)Cl₂: Suitable for simple, non-hindered, monofluorinated biphenyls.

  • Buchwald Precatalysts (XPhos Pd G2/G3, SPhos Pd G2): Essential for polyfluorinated or ortho-substituted substrates. These bulky, electron-rich ligands facilitate oxidative addition into electron-rich aryl halides and accelerate reductive elimination.

C. Base & Solvent Effects[1][2]
  • Aqueous Carbonates (Na₂CO₃/K₂CO₃): Standard, but risky for unstable acids.

  • Anhydrous Fluoride Sources (CsF/KF): "Anhydrous" conditions prevent the formation of the hydrolytic species required for protodeboronation.

  • Phosphates (K₃PO₄): Often provides the optimal pH balance for sensitive substrates.

Mechanistic Decision Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic protodeboronation pathway.

G cluster_0 Kinetic Competition Start Fluorinated Boronic Acid Base Base Activation (OH- / CO3--) Start->Base AteComplex Boronate 'Ate' Complex (Active) Base->AteComplex Coupling Transmetallation (Rate-Limiting) AteComplex->Coupling Fast with XPhos/SPhos Deboronation Protodeboronation (Side Reaction) AteComplex->Deboronation Accelerated by F-substituents PdCat Pd(II)-Ar Intermediate PdCat->Coupling Catalyst Cycle Product Fluorinated Biphenyl (Target) Coupling->Product Byproduct Defluorinated/Hydro Arene (Waste) Deboronation->Byproduct

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation.[1] Success depends on maximizing the green path via ligand selection.

Experimental Protocols

Protocol A: The "Robust" Method (Monofluorinated Substrates)

Best for: 4-fluorophenylboronic acid, 3-fluorophenylboronic acid coupled with Aryl Bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Fluorophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: 2M Na₂CO₃ (aq) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 80-90°C for 4-12 hours. Monitor by HPLC/UPLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "High-Fidelity" Method (Polyfluorinated/Unstable Substrates)

Best for: 2,6-difluorophenylboronic acid, perfluorophenylboronic acid, or electron-poor heteroaryl boronic acids.

Rationale: Uses XPhos Pd G2 , a precatalyst that activates rapidly at room temperature, ensuring coupling occurs before the boronic acid decomposes.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Unstable Fluorinated Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G2 (1-3 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Finely ground solid

  • Solvent: THF/Water (10:1 ratio) or Toluene/Water (10:1) - Degassed thoroughly

Procedure:

  • Preparation: Ideally performed in a glovebox or using strict Schlenk techniques.

  • Solid Charge: Add XPhos Pd G2, Aryl Halide, Boronic Acid, and K₃PO₄ to a Schlenk tube.

  • Cycle: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add the THF/Water mixture (pre-degassed by sparging with Ar for 20 mins).

  • Activation: Stir vigorously. Many of these reactions proceed at Room Temperature or mild heating (40°C).[1][2]

    • Note: High temperature promotes deboronation. Keep T < 60°C if possible.

  • Completion: Reaction is often complete within 30-60 minutes due to the high activity of XPhos.

  • Quench: Dilute with ether, filter through a celite pad to remove Pd black.

Workflow Visualization

Workflow Prep Step 1: Reagent Prep (Degas Solvents >20 mins) Charge Step 2: Charge Solids (Catalyst, Boronic Acid, Base) Prep->Charge Inert Step 3: Inert Atmosphere (Argon Purge / Glovebox) Charge->Inert Reaction Step 4: Reaction (Protocol A: 90°C | Protocol B: RT-40°C) Inert->Reaction Decision Is Boronic Acid Unstable? (e.g., 2,6-difluoro) Inert->Decision Monitor Step 5: QC Monitor (UPLC-MS for Protodeboronation) Reaction->Monitor Monitor->Reaction Incomplete Workup Step 6: Workup & Isolation (Fluorous Phase or Normal Phase) Monitor->Workup Conversion >95% Decision->Reaction No (Standard) Decision->Reaction Yes (Use XPhos Pd G2)

Figure 2: Operational workflow emphasizing the critical decision point for unstable substrates.

Troubleshooting & Quality Control

SymptomProbable CauseCorrective Action
Product mass - B(OH)₂ + H Protodeboronation. The boronic acid hydrolyzed before coupling.1. Switch to Protocol B (XPhos Pd G2).2. Lower temperature.3. Use MIDA Boronates for slow release.
Homocoupling (Ar-Ar) Oxidation of the boronic acid (usually O₂ ingress).1. Degas solvents more rigorously (freeze-pump-thaw).2. Ensure Argon overpressure.
No Reaction Catalyst poisoning or Oxidative Addition failure.1. Check halide: Chlorides require XPhos/SPhos; Bromides/Iodides are easier.2. Ensure base solubility (add small amount of water if using anhydrous protocol).
Inseparable Spot on TLC Defluorinated byproduct or Phosphine oxide.1. Use Fluorinated Stationary Phases (FluoroFlash®) for separation.2. Recrystallize from EtOH/Water.

References

  • Protodeboronation Mechanism: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[2][3][4]

  • Buchwald Precatalysts (XPhos/SPhos): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[2][3][4]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2][3][4]

  • Organotrifluoroborates (Alternative Reagents): Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5][2][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[2][3][4]

Sources

Precision Handling of Air-Sensitive Palladium Catalysts: From Storage to Schlenk

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, the integrity of palladium catalysts is a critical variable often treated with insufficient rigor. A "dead" catalyst does not merely result in low yield; it alters the impurity profile, promotes de-halogenation side reactions, and leads to false negatives in screening campaigns.

This guide moves beyond basic "glovebox" advice to provide a nuanced, tiered approach to handling palladium species. It distinguishes between the hyper-sensitive Pd(0) species (e.g., Pd(PPh₃)₄), the robust yet hygroscopic Pd(II) salts, and the modern, air-stable Buchwald precatalysts.

Part 1: The Spectrum of Sensitivity

Not all palladium is created equal.[1] Treating air-stable precatalysts with glovebox rigor wastes time, while treating Pd(PPh₃)₄ like a benchtop reagent guarantees failure.

Table 1: Catalyst Sensitivity Classification & Diagnostics
Catalyst ClassExamplesOxidation StateAir Stability (Solid)Air Stability (Solution)Visual QC Indicator (Good → Bad)
Type I: Hyper-Sensitive Pd(PPh₃)₄, Pd(t-Bu₃P)₂Pd(0)Poor. Oxidizes rapidly.Zero. Decomposes immediately.Bright Yellow → Orange/Green/Black
Type II: Moderate Pd₂(dba)₃, Pd(OAc)₂Pd(0) / Pd(II)Fair. Slow oxidation/hydrolysis.Low. Minutes to hours.Purple/Red → Brown precipitate
Type III: Robust Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂Pd(II)Good. Stable for months.Moderate. Stable for hours.Orange/Yellow → Darkening
Type IV: Precatalysts XPhos Pd G3/G4, PEPPSIPd(II)Excellent. Indefinite.High. Stable until activated.Off-white/Beige → Grey/Black

Part 2: The Physics of Decay (Mechanisms)

Understanding why catalysts fail allows for better troubleshooting.

  • Phosphine Oxidation (The "Yellow to Orange" Shift): For catalysts like Pd(PPh₃)₄, the phosphine ligands are susceptible to oxidation to phosphine oxides (O=PPh₃). As ligands dissociate or oxidize, the metal center becomes coordinatively unsaturated.

    • Consequence: The catalyst loses solubility and activity.

  • Aggregation to Palladium Black (The "Black Crash"): Once ligands are stripped (via oxidation) or the complex is destabilized by moisture, monomeric Pd(0) atoms aggregate into colloidal Pd(0) nanoparticles (Pd black).

    • Consequence: While Pd nanoparticles can catalyze some reactions (Heck), they are inactive for many sophisticated cross-couplings and can cause reactor fouling.

Part 3: Storage Protocols (The "Russian Doll" Method)

Unless you have a dedicated glovebox, reliance on the manufacturer's bottle is a primary cause of degradation.

Protocol: Long-Term Storage of Type I & II Catalysts
  • Objective: Prevent moisture ingress and oxygen exposure during months of storage.

  • The System:

    • Primary Vessel: Transfer catalyst to a glass vial with a Teflon-lined screw cap. Never use snap-caps or corks.

    • Seal: Wrap the cap junction with Parafilm , then over-wrap tightly with Electrical Tape .

      • Why? Parafilm is permeable to oxygen over time; electrical tape provides mechanical pressure and a better gas barrier.

    • Secondary Vessel: Place the taped vial inside a larger wide-mouth jar containing a layer of Drierite (calcium sulfate) or activated molecular sieves at the bottom.

    • Environment: Store the entire assembly in a -20°C freezer .

    • Equilibration: Crucial Step: Before opening, allow the jar to warm to room temperature (approx. 30-60 mins). Opening a cold catalyst bottle condenses atmospheric moisture directly onto the solid, killing it instantly.

Part 4: Handling Protocols

Decision Logic: Choosing the Right Workflow

HandlingLogic Start Select Catalyst Type Identify Sensitivity Type Start->Type TypeI Type I: Hyper-Sensitive (e.g., Pd(PPh3)4) Type->TypeI TypeII Type II/III: Moderate (e.g., Pd(dppf)Cl2) Type->TypeII TypeIV Type IV: Precatalysts (e.g., XPhos G4) Type->TypeIV GB Glovebox Available? TypeI->GB Bench Benchtop Weighing (Cone of Argon) TypeII->Bench Air Standard Weighing (Air Open) TypeIV->Air GBYes Use Glovebox (Ideal) GB->GBYes Yes GBNo Schlenk Line Required GB->GBNo No Schlenk Protocol: Solid Addition Tube (Strict Inert) GBNo->Schlenk

Figure 1: Decision matrix for selecting the appropriate handling protocol based on catalyst sensitivity and equipment availability.

Protocol A: The "Cone of Argon" (Benchtop Weighing)

Best for: Type II catalysts or Type I (if rapid) when a glovebox is unavailable.

  • Setup: Invert a glass funnel and clamp it above your balance. Connect the funnel stem to an Argon line (Argon is heavier than air and creates a blanket; Nitrogen is lighter and will dissipate).[2]

  • Flow: Set a gentle flow of Argon. You should feel a faint breeze on your hand under the funnel.

  • Weighing: Place the receiving vial under the funnel. Open the catalyst bottle inside the Argon cone.

  • Transfer: Quickly weigh the solid. Cap the receiving vial immediately before removing it from the cone.

  • Seal: Wrap the joint with Parafilm immediately.

Protocol B: Schlenk Line Solid Transfer (Strict Inert)

Best for: Type I catalysts (Pd(PPh₃)₄) without a glovebox.

  • Preparation: Use a Solid Addition Tube (a bent glass tube with a male joint on one end and a cap on the other).[2]

  • Loading: In a glovebag or glovebox (if available), load the catalyst into the addition tube. If not, use the "Cone of Argon" method to load the tube rapidly.

  • Cycling: Connect the addition tube to the reaction flask (which is attached to the Schlenk line).

  • Purge: Perform 3 cycles of Vacuum/Argon backfill on the reaction flask. Note: Do not apply dynamic vacuum directly to fine powders as they will be sucked into the manifold; use gentle vacuum or simple flushing.

  • Addition: Rotate the addition tube to dump the solid into the solvent/reagent mixture under positive Argon flow.

Protocol C: Solvent Degassing (The "Freeze-Pump-Thaw")

Dissolving a sensitive catalyst in non-degassed solvent is the most common failure mode. Sparging (bubbling gas) is often insufficient for Pd(0).

  • Freeze: Place the solvent flask (Schlenk flask) in liquid nitrogen until solid.

  • Pump: Open the flask to high vacuum for 5–10 minutes.

  • Thaw: Close the flask, remove from nitrogen, and thaw in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform this cycle 3 times.

  • Backfill: Refill with Argon. The solvent is now oxygen-free.

Part 5: Quality Control & Troubleshooting

The "Test Reaction"

If a catalyst batch is suspect, do not commit valuable intermediates to it. Run a standard QC reaction:

  • Reaction: Suzuki coupling of Phenylboronic acid + 4-Bromoanisole.

  • Scale: 0.5 mmol.

  • Time: 1 hour.

  • Analysis: TLC or GC-MS.

  • Criteria: >90% conversion indicates the catalyst is viable.

Visual Troubleshooting Guide
  • Pd(PPh₃)₄: Should be Lemon Yellow .[1]

    • Orange: Surface oxidation (wash with degassed ethanol/methanol to recover, or discard).

    • Green/Black: Total decomposition. Discard.

  • Pd(OAc)₂: Should be Rusty Orange/Brown .

    • Black: Reduced to Pd(0). Discard.

  • Pd₂(dba)₃: Should be Deep Purple/Black .

    • Brown precipitate: Oxidation of dba ligand.

References

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] [Link]

  • Schlenk Line Survival Guide. (2020). Addition of Solids. [Link]

  • Common Organic Chemistry. (2020). Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2]. [Link][4]

  • Catalysts Europe. (2018). Catalyst Handling Best Practice Guide. [Link]

Sources

Application Note: Scalable Synthesis of 4-(3,5-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3,5-Difluorophenyl)phenol (CAS: 135290-73-6) . This biaryl motif is a critical intermediate in the synthesis of liquid crystals and a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, diflunisal analogs).

While standard Suzuki-Miyaura couplings are commonplace, this specific substrate presents a unique challenge: the electronic disparity between the electron-deficient 3,5-difluorobenzene ring and the electron-rich phenol.

Key Protocol Advantages:

  • Mechanistic Optimization: Utilizes an electron-deficient aryl halide to accelerate oxidative addition, bypassing the stability issues associated with polyfluorinated boronic acids.

  • Cost-Efficiency: Eliminates the need for phenolic protection/deprotection steps.

  • Scalability: Features a biphasic solvent system (Toluene/Water) designed for facile downstream phase separation and crystallization, avoiding chromatographic purification.

Retrosynthetic Strategy & Route Selection

The Challenge of Fluorinated Boronic Acids

A common pitfall in synthesizing fluorinated biaryls is the use of fluorinated boronic acids. Electron-deficient boronic acids (e.g., 3,5-difluorophenylboronic acid) are prone to protodeboronation under basic aqueous conditions, leading to lower yields and difficult purification.

The Optimized Route

To mitigate this, we employ Route A : Coupling 1-Bromo-3,5-difluorobenzene (Electrophile) with 4-Hydroxyphenylboronic acid (Nucleophile).

  • 1-Bromo-3,5-difluorobenzene: The electron-withdrawing fluorine atoms activate the C-Br bond, facilitating rapid oxidative addition by the Pd(0) species.

  • 4-Hydroxyphenylboronic acid: An electron-rich boronic acid that is stable to hydrolysis and highly reactive in transmetallation.

Reaction Scheme Visualization

G Start1 1-Bromo-3,5- difluorobenzene Catalyst Pd(dppf)Cl2 (0.5 mol%) Start1->Catalyst Oxidative Addition Start2 4-Hydroxyphenyl- boronic acid Start2->Catalyst Transmetallation Product 4-(3,5-Difluorophenyl)phenol (Target) Catalyst->Product Reductive Elimination Base K3PO4 / H2O Base->Catalyst Activation

Figure 1: Convergent synthesis strategy utilizing an electron-deficient aryl halide to drive catalytic turnover.

Experimental Protocol (Scale-Up)

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]Mass (g)MolesRole
1-Bromo-3,5-difluorobenzene 192.971.0019.300.10Electrophile
4-Hydroxyphenylboronic acid 137.931.1015.170.11Nucleophile
Potassium Phosphate (K₃PO₄) 212.272.5053.070.25Base
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0050.410.0005Catalyst
Toluene --100 mL-Solvent (Org)
Water (Deionized) --50 mL-Solvent (Aq)
Ethanol --20 mL-Co-solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Vessel Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Solvent Degassing: Charge Toluene (100 mL), Ethanol (20 mL), and Water (50 mL) into the flask. Sparge with nitrogen for 20 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Reagent Addition: Under a positive nitrogen flow, add 1-Bromo-3,5-difluorobenzene (19.3 g) and 4-Hydroxyphenylboronic acid (15.17 g).

  • Base Activation: Add K₃PO₄ (53.07 g). Stir at 300 RPM for 5 minutes.

    • Note: The reaction mixture will be biphasic. The base resides in the aqueous layer, while the aryl halide is in the organic layer.

  • Catalyst Charge: Add Pd(dppf)Cl₂ (0.41 g). The solution typically turns an orange-red color.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 75°C . Maintain internal temperature between 75-80°C.

  • Kinetics: The reaction is typically complete within 4–6 hours.

  • IPC (In-Process Control): Sample 50 µL of the organic layer, quench in dilute HCl/MeCN, and analyze via HPLC (254 nm).

    • Endpoint Criteria: < 1.0% remaining 1-Bromo-3,5-difluorobenzene.

Phase 3: Workup & Purification
  • Cooling: Cool the reaction mass to 20–25°C.

  • Acidification: Slowly add 2M HCl (~150 mL) dropwise until the pH of the aqueous layer reaches pH 2–3.

    • Why? The product is a phenol.[2][3][4] At basic pH (reaction conditions), it exists as a water-soluble phenoxide salt. Acidification drives the neutral phenol back into the Toluene layer.

  • Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer.

  • Washing: Wash the organic layer with Water (50 mL) followed by Brine (50 mL).

  • Scavenging (Optional but Recommended): Add 2.0 g of activated carbon (or a thiol-functionalized silica scavenger like SiliaMetS® Thiol) to the toluene solution. Stir for 30 minutes at 50°C to remove residual Palladium. Filter hot through Celite.

  • Crystallization:

    • Concentrate the Toluene filtrate under vacuum to approximately 40 mL volume.

    • Slowly add n-Heptane (80 mL) as an anti-solvent while stirring.

    • Cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold n-Heptane (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Troubleshooting

Mechanism of Action: The Catalytic Cycle

Understanding the cycle allows for rapid troubleshooting.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to F-substituents) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki catalytic cycle highlighting the impact of fluorine substitution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction (>5% SM remains) Catalyst deactivation by O₂.Ensure rigorous N₂ sparging. Add 0.1 mol% fresh catalyst.
Homocoupling (Bi-phenol formation) Oxidative coupling of boronic acid.Reduce O₂ exposure; ensure Boronic acid is added after degassing.
Low Yield after Workup Product lost in aqueous layer.The phenol pKa is ~10. Ensure pH is < 4 during extraction to keep it organic-soluble.
Colored Product (Grey/Brown) Residual Palladium.Use Thiol-silica scavengers or recrystallize from Toluene/Heptane with activated charcoal.

Safety & Handling

  • 1-Bromo-3,5-difluorobenzene: Irritant. Volatile. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Must be segregated for disposal or recovery.

  • Exotherm: The neutralization step (Step 10) is exothermic. Add acid slowly to control temperature.

References

  • Suzuki-Miyaura Coupling Overview

    • Suzuki-Miyaura Cross-Coupling: Mechanism, Experimental Procedure, and Set Up. (2025).[5][6][7] YouTube.[6] Link

  • Synthesis of Fluorinated Phenols

    • Preparation method of 3, 5-difluorophenol.[8] (2021). Google Patents CN112778090A. Link

  • Biaryl Synthesis Protocols

    • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006).[6] J. Org.[9] Chem. Link

  • Scale-Up Considerations

    • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022).[1][3][6][10] NIH. Link

  • General Suzuki Mechanism & Conditions

    • Suzuki Coupling - Organic Chemistry Portal.Link

Sources

Advanced Reaction Monitoring: From Aliquots to In-Situ PAT

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | ID: APP-RXN-2024

Abstract

The transition from traditional end-point analysis to real-time reaction monitoring is a cornerstone of the FDA’s Process Analytical Technology (PAT) initiative. This guide delineates three distinct tiers of reaction monitoring: offline chromatographic quantification (HPLC/UPLC), in-situ vibrational spectroscopy (FT-IR/Raman), and online spectrometry (Reaction MS). By integrating these methodologies, researchers can move beyond simple yield calculations to understand reaction kinetics, transient intermediates, and mechanistic pathways with high fidelity.

Introduction: The Shift to Quality by Design (QbD)

Historically, organic synthesis relied on "cook-and-look" methods—running a reaction for a set time and analyzing the final mixture. This approach creates a "black box" where kinetic data and unstable intermediates are lost.

Under the FDA’s Process Analytical Technology (PAT) framework, the goal is to design quality into the process rather than testing it into the product.[1] This requires continuous monitoring of Critical Process Parameters (CPPs) to ensure Critical Quality Attributes (CQAs) are met.

Key Distinction:

  • Offline Analysis: High precision, delayed feedback.

  • In-Situ/Online Analysis: Lower precision (typically), immediate feedback, captures transients.

Tier 1: The Quantitative Gold Standard (HPLC/UPLC)

While in-situ methods are powerful, High-Performance Liquid Chromatography (HPLC) remains the gold standard for absolute quantification and impurity profiling. However, the integrity of HPLC data is entirely dependent on the quenching protocol.

The Critical Failure Point: "The Zombie Reaction"

A common error in reaction monitoring is insufficient quenching. If the reaction continues in the autosampler vial, the chromatogram reflects the time of injection, not the time of sampling, rendering kinetic data useless.

Protocol A: Accurate Kinetic Sampling with Internal Standards

Objective: To quantify reactant consumption and product formation while correcting for volumetric errors (evaporation, pipetting).

Reagents:

  • Reaction Mixture: Target analyte.

  • Quenching Agent: Specific to the reaction (e.g., 0.1 M HCl for basic reactions, Sodium Thiosulfate for oxidations).

  • Internal Standard (IS): A non-reactive, stable compound with a retention time (

    
    ) distinct from all analytes. Note: Never use the solvent as an IS.
    

Step-by-Step Workflow:

  • IS Selection & Spiking:

    • Add the Internal Standard directly to the reaction vessel at the start (if stable) or to the quenching vial (if the IS might react).

    • Criterion: The IS must have a similar UV response to the analyte but separate baseline-to-baseline (

      
      ).
      
  • The Quench (Time

    
    ): 
    
    • Prepare a designated "Quench Vial" containing a pre-measured excess of the Quenching Agent + Diluent.

    • Withdraw exactly

      
       of the reaction mixture.
      
    • IMMEDIATELY dispense into the Quench Vial. Vortex for 10 seconds.

    • Why: This "freezes" the chemical state.

  • Dilution & Injection:

    • Filter the quenched sample (0.2

      
       PTFE) to remove precipitated salts.
      
    • Transfer to an autosampler vial.

  • Data Processing (Self-Validation):

    • Calculate the Response Ratio (

      
      ) :
      
      
      
      
    • Plot

      
       vs. Time. Note: If the IS peak area fluctuates by >5% across samples, check for autosampler evaporation or injection needle blockage.
      

Tier 2: The Kineticist's Eye (In-Situ FT-IR)

In-situ Fourier Transform Infrared (FT-IR) spectroscopy allows for the monitoring of functional group transformations (e.g., carbonyl formation, nitrile consumption) in real-time without disturbing the system.

The Challenge: Solvent Interference

In a dilute reaction (0.1 M), the solvent signal is


 stronger than the analyte signal. Successful monitoring relies on solvent subtraction .
Protocol B: In-Situ Probe Setup & Data Acquisition

Equipment: ReactIR (or equivalent) with a Diamond or Silicon DiComp probe.

Step-by-Step Workflow:

  • Probe Cleaning & Background:

    • Clean the probe tip with MeCN. Collect an "Air Background."

    • Insert the probe into the reactor containing only the solvent at the reaction temperature.

    • CRITICAL STEP: Collect the "Solvent Background." This spectrum will be digitally subtracted from all subsequent scans.

  • Reaction Initiation:

    • Add reagents.[2][3] Start data collection (e.g., 1 scan every 30 seconds).

    • Visualization: Use a "Waterfall Plot" or "3D Surface Plot" to visualize the emergence of new peaks.

  • Peak Selection (The "Clean Window"):

    • Identify a "Unique Feature" peak for the product that does not overlap with reagents or solvent.

    • Example: Formation of an ester (

      
      ) from an acid chloride (
      
      
      
      ).
  • Kinetic Profiling:

    • Apply Beer-Lambert Law :

      
      .
      
    • Since path length (

      
      ) is fixed by the probe, Absorbance (
      
      
      
      ) is directly proportional to Concentration (
      
      
      ).
    • Plot Peak Height/Area vs. Time to determine reaction rates (

      
      ).
      

Comparative Analysis: Selecting the Right Tool

FeatureHPLC/UPLC (Offline)In-Situ FT-IR (Online)Reaction MS (Online)
Primary Output Absolute Purity & YieldReaction Kinetics & InitiationTransient Intermediate ID
Speed 5–30 mins per data pointReal-time (Seconds)Real-time (Seconds)
Specificity High (Separates isomers)Moderate (Functional groups)High (Molecular Weight)
Invasiveness High (Requires sampling)Non-invasiveLow (Micro-stream)
Blind Spots Unstable intermediatesMolecules with no dipole changeNon-ionizable species

Visualized Workflows

Diagram 1: Method Selection Decision Tree

Caption: Logical framework for selecting the appropriate analytical method based on reaction stability and data requirements.

ReactionMonitoringStrategy Start Start: Define Analytical Goal IsStable Is the Intermediate/Product Stable? Start->IsStable QuantRequired Is Absolute Quantification Required? IsStable->QuantRequired Yes Mechanistic Is Mechanistic Insight Needed? IsStable->Mechanistic No (Transient) HPLC Method: Offline HPLC/UPLC (High Precision) QuantRequired->HPLC Yes FTIR Method: In-Situ FT-IR (Kinetics/Functional Groups) QuantRequired->FTIR No (Relative Trends) Mechanistic->FTIR Monitor Bond Change RxnMS Method: Reaction MS (Transient Species) Mechanistic->RxnMS Identify Mass/Structure

Diagram 2: The Self-Validating HPLC Workflow

Caption: Protocol ensuring data integrity via quenching and internal standardization.

HPLC_Workflow Reactor Reactor (t = x) Sampling Aliquot Withdrawal (50 µL) Reactor->Sampling Sampling Quench Quench Vial (Stop Reagent + IS) Sampling->Quench Immediate Transfer Prep Filter & Dilute Quench->Prep Stabilization Analysis HPLC Injection Prep->Analysis Data Calculate Ratio: Area(Analyte) / Area(IS) Analysis->Data Chromatogram

References

  • FDA Guidance for Industry. (2004).[4][5] PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[1][6] U.S. Food and Drug Administration.[1][5] [Link]

  • Blümel, M., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, RSC. [Link]

  • Hansen, J. P., et al. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data.[7] The Journal of Organic Chemistry, ACS. [Link]

  • Dolan, J. W. (2012).[8] Internal Standards: A refresher. LCGC North America. [Link]

  • Frontier, A. (2024).[4][8] How To Run A Reaction: The Quench.[2][3] University of Rochester, Not Voodoo.[2] [Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling reactions for electron-deficient substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Throughput Catalysis Support Hub.

Ticket ID: SZ-OPT-2024 Subject: Optimization of Suzuki-Miyaura Coupling for Electron-Deficient Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You are encountering difficulties with electron-deficient substrates. In the context of Suzuki coupling, "electron-deficient" presents a dichotomy that often confuses researchers:

  • Electron-Deficient Electrophiles (Aryl Halides): typically undergo Oxidative Addition rapidly but can poison catalysts if they contain coordinating nitrogen (e.g., pyridines).

  • Electron-Deficient Nucleophiles (Boronic Acids): are the primary failure point due to Protodeboronation and sluggish Transmetallation .

This guide prioritizes the latter (the nucleophile problem), as it is the most common cause of "mysterious" reaction failure where the starting material disappears but no product forms.

Module 1: The "Disappearing Nucleophile" (Protodeboronation)

User Complaint: "My aryl halide is untouched, but my boronic acid is gone. I see only de-borylated byproduct (Ar-H) by LCMS."

Root Cause: Electron-deficient boronic acids (e.g., 2-pyridyl, polyfluorophenyl) possess a highly Lewis-acidic boron center. Under basic conditions, they rapidly form a boronate "ate" complex. While this "ate" complex is necessary for transmetallation, it is also the intermediate that undergoes hydrolytic cleavage (protodeboronation), often faster than the catalytic cycle can consume it.

The Mechanism of Failure

The base (


 or 

) attacks the boron. If the aryl ring is electron-deficient, it stabilizes the negative charge developing on the ipso-carbon during the cleavage step, accelerating the loss of the boron group.

Protodeboronation cluster_0 Activation vs. Decomposition BoronicAcid Ar-B(OH)2 (E-Deficient) AteComplex [Ar-B(OH)3]- (Activated Species) BoronicAcid->AteComplex Fast Equilibrium Base Base (OH-) Base->AteComplex Transmetallation Pd(II)-Ar' (Desired Path) AteComplex->Transmetallation Slow (Rate Limiting) Decomp Ar-H + B(OH)3 (Protodeboronation) AteComplex->Decomp FAST (If Ar is EWG) Product Ar-Ar' (Coupled Product) Transmetallation->Product ProtonSource H2O / ROH ProtonSource->Decomp

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.

Troubleshooting Protocol: The "Slow-Release" Strategy

To fix this, you must keep the concentration of the active "ate" complex low—just enough to feed the catalyst, but not enough to fuel the decomposition pathway.

Solution A: MIDA Boronates Switch from Boronic Acid to MIDA (N-methyliminodiacetic acid) boronates .[1][2] These are air-stable and slowly hydrolyze under aqueous basic conditions to release the active boronic acid at a controlled rate.

Solution B: Anhydrous Fluoride Activation If you cannot synthesize the MIDA boronate, switch the activation mode.

  • Base: Anhydrous CsF or KF (Avoid hydroxides/carbonates).

  • Solvent: Dry THF or Dioxane.

  • Mechanism: Fluoride forms a [Ar-BF3]- species which is less prone to protodeboronation than the trihydroxy [Ar-B(OH)3]- species but still undergoes transmetallation.

Module 2: Catalyst Poisoning & Ligand Selection

User Complaint: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Root Cause: Electron-deficient electrophiles often contain nitrogen heterocycles (pyridines, pyrimidines). These N-atoms can bind competitively to the Pd(0) center, displacing phosphine ligands and forming an inactive "Pd-black" or stable bis-pyridine complex.

The Fix: Bulky, Electron-Rich Ligands (Buchwald Type) You need a ligand that is:

  • Electron-Rich: To facilitate oxidative addition (though usually not the bottleneck here).[3]

  • Extremely Bulky: To physically prevent the N-heterocycle from binding to the Pd center (steric exclusion).

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst PrecursorWhy?
Unstable Boronic Acids (2-Py, Poly-F)XPhos XPhos Pd G4High turnover frequency outcompetes decomposition.
Chlorides (Electron Deficient)SPhos SPhos Pd G4Excellent for sterically hindered chlorides.
Heterocycles w/ N-coordination tBuXPhos tBuXPhos Pd G3Extreme bulk prevents N-binding to Pd.
General Screening Pd-PEPPSI-IPr (Pre-formed)NHC ligands are less labile than phosphines; good for difficult substrates.

Module 3: Experimental Protocols

Protocol A: The "MIDA Slow-Release" Method (For Unstable Nucleophiles)

Use this when your boronic acid is prone to degradation (e.g., 2-pyridyl).[4]

  • Reagents:

    • Aryl Halide (1.0 equiv)[5]

    • MIDA Boronate (1.2 - 1.5 equiv)

    • Base:

      
       (3.0 equiv) - Must be anhydrous grade.
      
    • Catalyst: XPhos Pd G4 (2-3 mol%).

  • Solvent System:

    • 1,4-Dioxane : Water (5:1 ratio). Crucial: The water is required to hydrolyze the MIDA, but the ratio controls the release rate.

  • Procedure:

    • Combine solids in a vial.

    • Add degassed solvents.

    • Seal and heat to 60°C (Start low! High heat accelerates deboronation).

    • Note: If conversion is slow, raise temp to 80°C, but monitor LCMS for Ar-H byproduct.

Protocol B: Anhydrous Fluoride Activation (For Water-Sensitive Substrates)

Use this when MIDA is unavailable or substrates are water-sensitive.

  • Reagents:

    • Aryl Halide (1.0 equiv)[5]

    • Boronic Acid Pinacol Ester (BPin) (1.2 equiv)

    • Activator: CsF (2.0 equiv) or TBAF (anhydrous).

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Solvent:

    • Anhydrous THF or Toluene.

  • Procedure:

    • Perform in a glovebox or under strict Argon flow.

    • Heat to reflux.[5] The absence of water/hydroxide shuts down the primary protodeboronation pathway.

Module 4: Decision Logic

Use this flow to determine your optimization strategy.

OptimizationLogic Start Start: Reaction Failed CheckLCMS Check LCMS of Crude Start->CheckLCMS Q1 Is the Aryl Halide consumed? CheckLCMS->Q1 NoRxn No (Halide Remains) Q1->NoRxn No HalideGone Yes (Halide Gone) OR Halide Remains + Boron Gone Q1->HalideGone Yes/Mixed CatPoison Issue: Catalyst Poisoning or Failed Oxidative Addition NoRxn->CatPoison Sol1 Sol: Switch to Pd-PEPPSI-IPr or tBuXPhos Pd G4 CatPoison->Sol1 Q2 Is De-borylated (Ar-H) present? HalideGone->Q2 Proto Issue: Protodeboronation Q2->Proto Yes Stall Issue: Stalled Transmetallation Q2->Stall No (Just SM) Sol2 Sol: Use MIDA Boronate (Slow Release) Proto->Sol2 Sol3 Sol: Anhydrous CsF (Fluoride Activation) Proto->Sol3 Sol4 Sol: Add water (if anhydrous) or Switch Base to Ba(OH)2 Stall->Sol4

Figure 2: Diagnostic workflow for optimizing Suzuki couplings.

References

  • Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research. Link

  • MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society.[1][6] Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1][6] Link

  • Fluoride Activation: Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[5][7] The Journal of Organic Chemistry. Link

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Link

Sources

Technical Support Center: Troubleshooting 4-(3,5-Difluorophenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-35DFP-Yield Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Core Problem: Low yield in the synthesis of 4-(3,5-difluorophenyl)phenol is rarely due to a single factor. It is typically a convergence of three specific failure modes: protodeboronation of the electron-deficient fluorinated ring, catalyst poisoning by the free phenolic moiety, or electronic mismatch between coupling partners.

Use the following diagnostic workflow to identify your specific failure mode before proceeding to the protocols.

TroubleshootingFlow Start START: Low Yield (<40%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Q_Deboron Is 1,3-difluorobenzene present? CheckSM->Q_Deboron Check Byproducts Q_SM_Recov Is unreacted Aryl Halide recovered? Q_Deboron->Q_SM_Recov No Issue_Proto ISSUE 1: Protodeboronation (Boronic Acid Instability) Q_Deboron->Issue_Proto Yes (Major Peak) Issue_Poison ISSUE 2: Catalyst Poisoning (Free Phenol Interference) Q_SM_Recov->Issue_Poison Yes (High Recovery) Issue_Elec ISSUE 3: Electronic Mismatch (Slow Oxidative Addition) Q_SM_Recov->Issue_Elec No (Complex Mixture)

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.

Detailed Troubleshooting Guides

ISSUE 1: The "Disappearing Reagent" (Protodeboronation)

Symptom: You observe the formation of 1,3-difluorobenzene in your LCMS/GCMS. The boronic acid is consumed, but the product is not formed.

Technical Insight: Polyfluorinated boronic acids are notoriously unstable. The electron-withdrawing fluorine atoms at the 3,5-positions increase the Lewis acidity of the boron center, facilitating the formation of a boronate anion. In the presence of water and base (standard Suzuki conditions), this intermediate undergoes rapid hydrolytic C-B bond cleavage (protodeboronation) rather than transmetallation to the palladium center [1].

Corrective Protocol: The Anhydrous Switch Objective: Eliminate the hydrolysis pathway by removing water and using a mild base.

  • Solvent System: Switch from Dioxane/Water (standard) to Anhydrous Toluene or Anhydrous DMF .

  • Base Selection: Replace aqueous carbonate (Na2CO3) with Anhydrous K3PO4 or CsF .

  • Stoichiometry: Increase the boronic acid equivalents to 1.5 - 2.0 equiv .

ParameterStandard (High Risk)Optimized (Low Risk)
Solvent Dioxane : H2O (4:1)Toluene (Anhydrous)
Base Na2CO3 (aq)K3PO4 (solid, micronized)
Temp 90°C100-110°C
ISSUE 2: The "Stalled Cycle" (Free Phenol Interference)

Symptom: Reaction stalls at <20% conversion. Unreacted aryl halide is recovered. Dark precipitation (Pd black) is observed early.

Technical Insight: The target molecule contains a free phenolic hydroxyl group (-OH). Under basic conditions, this deprotonates to form a phenoxide anion. Phenoxides are competent ligands for Palladium. They can displace the phosphine ligands on the catalyst, forming unreactive Pd-phenoxide complexes that precipitate out of the catalytic cycle [2].

Corrective Protocol: The Protection Strategy Objective: Mask the phenol to prevent catalyst coordination.

Step 1: Protection React 4-bromophenol with Benzyl bromide (BnBr) and K2CO3 in Acetone (Reflux, 2h) to yield 1-bromo-4-(benzyloxy)benzene . This intermediate is stable and electronically neutral.

Step 2: Coupling (The Validated Route)

  • Reagents: 1-bromo-4-(benzyloxy)benzene (1.0 eq) + 3,5-difluorophenylboronic acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%).

  • Base: K2CO3 (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: 90°C, 4 hours.

Step 3: Deprotection Hydrogenolysis (H2, Pd/C) or acid hydrolysis (HBr/AcOH) removes the benzyl group quantitatively to yield the target 4-(3,5-difluorophenyl)phenol.

Why this works: The benzyl ether prevents phenoxide formation, maintaining catalyst turnover number (TON).

ISSUE 3: Electronic Mismatch (Route Selection)

Symptom: Slow reaction rates despite no obvious side reactions.

Technical Insight: The Suzuki coupling involves two key steps: Oxidative Addition (OA) and Transmetallation (TM).

  • Route A: 4-Bromophenol (Electron Rich) + 3,5-Difluorophenylboronic acid (Electron Poor).

    • Problem: Electron-rich aryl bromides undergo OA slowly. Electron-poor boronic acids undergo TM slowly (and deboronate fast). This is the "Hard Mode."

  • Route B: 1-Bromo-3,5-difluorobenzene (Electron Poor) + 4-Hydroxyphenylboronic acid (Electron Rich).

    • Advantage:[2][3][4][5][6] Electron-poor aryl halides undergo OA very rapidly. Electron-rich boronic acids are nucleophilic and transmetallate fast. This is the "Easy Mode."

Corrective Protocol: Invert the Partners If you are struggling with Route A, switch to Route B immediately.

Optimized Protocol for Route B:

  • Reagents: 1-Bromo-3,5-difluorobenzene (1.0 eq) + 4-Hydroxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(PPh3)4 (1 mol%) or Pd/C (heterogeneous) [3].

  • Solvent: Water/Ethanol (1:1).

  • Base: NaOH (2.0 eq). Note: The base keeps the boronic acid activated and the phenol solubilized.

  • Outcome: This route typically proceeds at lower temperatures (60-80°C) with higher yields (>85%).

FAQ: Common User Queries

Q: Can I use microwave irradiation to improve the yield? A: Yes, but proceed with caution. Microwave heating is excellent for overcoming the activation energy of the oxidative addition step (Issue 3). However, if your solvent system contains water (Issue 1), the rapid superheating can accelerate protodeboronation faster than the coupling reaction. Recommendation: Use microwave heating only with anhydrous conditions (Protocol 1).

Q: The product is co-eluting with the starting material. How do I purify it? A: 4-(3,5-difluorophenyl)phenol is acidic (pKa ~10).

  • Dissolve the crude organic mixture in diethyl ether or ethyl acetate.

  • Extract 3x with 1M NaOH . The product will move to the aqueous layer as the phenoxide salt; non-phenolic impurities (homocoupled difluorobenzene) will stay in the organic layer.

  • Acidify the aqueous layer with HCl to precipitate the pure product.

  • Filter and dry.

Q: My catalyst turns black immediately upon adding the base. Why? A: This is "Palladium Black" precipitation, indicating ligand dissociation. This often happens if the reaction mixture is not thoroughly degassed (oxygen sensitivity) or if the phosphine ligands are being stripped by the phenoxide (Issue 2).

  • Fix: Switch to a bidentate ligand catalyst like Pd(dppf)Cl2 or XPhos Pd G2 . These ligands bind Pd more tightly and resist displacement.

References

  • Cox, P. A., et al. (2017).[7] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

  • Felpin, F. X., et al. (2006). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient and eco-friendly catalytic systems. Tetrahedron, 62(28), 6479-6493.

Sources

Technical Guide: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Catalysis

Fluorinated compounds are indispensable in medicinal chemistry due to their metabolic stability and lipophilicity. However, the high electronegativity of fluorine introduces unique destabilizing effects in Suzuki-Miyaura cross-coupling (SMC). The electron-withdrawing nature of fluorine on an aromatic ring significantly increases the Lewis acidity of the boron center in arylboronic acids, accelerating hydrolytic cleavage (protodeboronation) often faster than the catalytic cycle can turn over.

This guide moves beyond standard textbook mechanisms to address the specific kinetic traps encountered when coupling polyfluorinated substrates (e.g., 2,6-difluorophenylboronic acid) and provides self-validating protocols to overcome them.

Critical Diagnostic: The Disappearing Boronate (Protodeboronation)

Symptom: You observe rapid consumption of the fluorinated boronic acid starting material by TLC/LCMS, but the desired cross-coupled product yield is low. The major byproduct is the defunctionalized arene (Ar-H).

Root Cause: Fluorine substituents (especially at the ortho position) stabilize the anionic "ate" complex formed upon base addition. While this facilitates transmetallation, it paradoxically lowers the activation energy for protonolysis by water or protic solvents.

Mechanism of Failure

The pathway below illustrates how base and water conspire to destroy 2,6-difluorophenylboronic acid before it reaches the palladium catalyst.

Protodeboronation Start 2,6-Difluorophenyl Boronic Acid AteComplex Boronate 'Ate' Complex (Highly Stabilized by F) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Transition Ipso-Protonation Transition State AteComplex->Transition + H2O/ROH PdCycle Transmetallation to Pd(II) AteComplex->PdCycle Desired Pathway (Must be faster than hydrolysis) Product 1,3-Difluorobenzene (Dead End) Transition->Product C-B Bond Cleavage

Figure 1: Kinetic competition between transmetallation and protodeboronation in electron-deficient boronic acids.

Troubleshooting Q&A

Q1: My 2,6-difluorophenylboronic acid hydrolyzes instantly. How do I stop this? A: You cannot stop the inherent instability, but you can outcompete it.

  • Protocol Shift: Switch to Anhydrous Conditions . Water is the proton source. Use anhydrous dioxane or toluene with an inorganic base that has low solubility in the organic phase (e.g., CsF or anhydrous K₃PO₄).

  • Ligand Selection: Use a highly active precatalyst like XPhos Pd G3 or SPhos Pd G3 . These bulky, electron-rich phosphines accelerate the oxidative addition and transmetallation steps, consuming the boronate before it decomposes [1].

  • Slow Addition: Do not add the boronic acid all at once. Add it dropwise as a solution over 1 hour to keep the standing concentration of the vulnerable "ate" complex low relative to the catalyst.

Q2: Can I use a surrogate reagent? A: Yes. If the boronic acid is too unstable, switch to a MIDA boronate or Potassium Organotrifluoroborate (R-BF₃K) .

  • Why: These reagents release the active boronic acid slowly (slow-release strategy), maintaining a low steady-state concentration that favors the catalytic cycle over decomposition [2].

Critical Diagnostic: C-F Activation & SNAr Side Reactions

Symptom: You observe the coupling of the boronic acid at the fluorine position rather than the halide, or the loss of a fluorine atom (hydrodefluorination).

Root Cause: Polyfluorinated arenes are electron-deficient. This makes the C-F bond susceptible to:

  • Nucleophilic Aromatic Substitution (SNAr): Strong bases (alkoxides) attack the C-F bond.

  • Oxidative Addition: Specialized electron-rich ligands can facilitate Pd insertion into C-F bonds.

Troubleshooting Q&A

Q3: I see a byproduct where the base has replaced a fluorine atom. What happened? A: You likely used a strong base like NaOtBu or KOH in a solvent like DMF or DMSO.

  • The Fix: Switch to a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄) are standard. Avoid alkoxide bases with fluorinated substrates unless intended.

Q4: I am observing hydrodefluorination (F replaced by H). A: This is often Pd-mediated. If your reaction temperature is too high (>100°C) or you are using a hydride source (like isopropanol solvent), the Pd-H species can reduce the C-F bond.

  • The Fix: Lower the temperature and switch to non-protic solvents (THF, Dioxane). Ensure your phosphine ligand is not too electron-rich if C-F activation is not desired.

Validated Protocols

Protocol A: The "Gold Standard" for Unstable Fluorinated Boronic Acids

Use this when the boronic acid is prone to protodeboronation (e.g., 2,6-difluoro, perfluoro).

ComponentReagent/ConditionRationale
Catalyst SPhos Pd G3 (1–3 mol%)Rapid activation; SPhos creates a pocket protecting the Pd center.
Solvent THF (Anhydrous)Avoids protic sources that fuel deboronation.
Base K₃PO₄ (2.0 equiv, finely ground)Mild base; low solubility regulates "ate" complex formation.
Additives Water (0.1 equiv - strictly controlled)Trace water is needed for the catalytic cycle but must be minimized.
Temp 40–60 °C Lower temps reduce the rate of hydrolysis.

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), SPhos Pd G3 (0.02 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Seal and purge with Argon for 5 minutes.

  • Add anhydrous THF (0.2 M concentration relative to halide).

  • Crucial Step: Dissolve the unstable fluorinated boronic acid (1.5 equiv) in a separate dry THF volume. Add this solution dropwise to the reaction mixture over 30–60 minutes while heating.

  • Monitor by 19F NMR (use trifluorotoluene as an internal standard).

Protocol B: Using Potassium Organotrifluoroborates (R-BF₃K)

Use this for robust scale-up of fluorinated couplings.

  • Solvent: MeOH/H₂O (4:1) or Toluene/H₂O (4:1).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(OAc)₂/RuPhos.

  • Note: The hydrolysis of R-BF₃K to the active boronic acid is slow and equilibrium-controlled, naturally protecting the substrate from rapid decomposition [3].

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine the correct remediation strategy for your specific failure mode.

TroubleshootingFlow Start Problem: Low Yield in Fluorinated Suzuki Coupling CheckSM Check Boronic Acid Stability (TLC/NMR of reaction mix) Start->CheckSM Unstable Boronic Acid Consumed Rapidly? (Protodeboronation) CheckSM->Unstable Solution1 USE PROTOCOL A (Anhydrous, Slow Addition) OR Switch to MIDA/BF3K Unstable->Solution1 Yes Stable Boronic Acid Intact? (Catalyst Inactive) Unstable->Stable No Solution2 Screen Active Ligands (Buchwald G3/G4) Check for Catalyst Poisoning Stable->Solution2 Yes SideRxn Wrong Product Formed? (SNAr or Homocoupling) Stable->SideRxn No (Product is wrong) Solution3 Switch Base (Weak/Inorganic) Degas Solvent (Remove O2) SideRxn->Solution3 Yes

Figure 2: Diagnostic workflow for optimizing fluorinated Suzuki-Miyaura couplings.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[1][2] Link

  • Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[1][2] Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Purification of fluorinated biphenyls from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Biphenyls

Status: Operational Ticket Focus: Downstream Processing & Isolation Target Analyte Class: Fluorinated Biaryls / Liquid Crystals / Pharma Intermediates

Executive Summary

Purifying fluorinated biphenyls presents a unique paradox: the fluorine atom acts as a "wolf in sheep's clothing." While it often increases lipophilicity (making compounds "greasier"), its high electronegativity creates orthogonal dipoles that can cause unpredictable retention on standard silica or C18 phases. Furthermore, because these scaffolds are frequently synthesized via Palladium-catalyzed Suzuki-Miyaura coupling, residual metal contamination is a critical failure point.

This guide moves beyond standard textbook protocols to address the specific physicochemical anomalies of the C-F bond during purification.

Module 1: Chromatographic Isolation (The "Impossible" Spot)

The Issue: Users frequently report that fluorinated biphenyls co-elute with their des-fluoro or protodehalogenated impurities on standard silica gel. This occurs because the small Van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å), often fooling standard stationary phases.

The Solution: Orthogonal Selectivity Switching to a Pentafluorophenyl (PFP) stationary phase is the industry standard for this separation. PFP phases utilize a "fluorophilic" retention mechanism and


-

interactions that are distinct from hydrophobic interaction.

Protocol: PFP Column Screening Strategy

  • Stationary Phase: Propyl-pentafluorophenyl bonded silica (e.g., FluoroSep, Hypersil PFP).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH control).

  • Mobile Phase B: Methanol (MeOH) is preferred over Acetonitrile (ACN) for fluorinated aromatics as it enhances the

    
    -
    
    
    
    selectivity of the PFP ring.
  • Gradient: Start 50% B. If the fluorinated product elutes before the non-fluorinated impurity, the mechanism is hydrophobic. If it elutes after, the mechanism is fluorophilic/

    
    -basic.
    

Troubleshooting Table: Elution Behavior

Impurity TypeStandard C18/Silica BehaviorPFP Phase BehaviorRecommended Action
Des-fluoro analog Co-elutes or elutes slightly earlier.Separates significantly. Fluorinated product retained longer due to F-F interactions.Switch to PFP column; use MeOH.[1]
Homocoupled Dimer Elutes much later (very non-polar).Elutes later, but peak shape may broaden.Use standard Silica Flash first to remove bulk dimer.
Protodeboronated SM Elutes early.Elutes early.Standard aqueous workup usually sufficient.

Module 2: Palladium Catalyst Removal (The "Metal" Problem)

The Issue: Fluorinated biphenyls are electron-deficient. This electronic landscape can create "sticky" coordination sites for Palladium (Pd), making simple Celite filtration ineffective for reaching <10 ppm pharma limits.

The Solution: Thiol-Derivatized Silica Scavenging Activated carbon is messy and reduces yield. The superior method uses functionalized silica (e.g., SiliaMetS® Thiol or Thiourea) which binds Pd(II) and Pd(0) irreversibly.

Experimental Protocol: Batch Mode Scavenging

  • Dissolution: Dissolve crude mixture (post-workup) in THF or Ethyl Acetate (10 mL solvent per 1 g crude).

  • Loading: Add SiliaMetS® Thiol (or equivalent).

    • Dosage: 4 equivalents relative to the residual Pd content (if known). If unknown, use 10-20% w/w relative to the crude mass.

  • Incubation: Stir at 40°C for 4 hours . (Room temperature works but requires 12+ hours).

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine fritted glass funnel.

  • Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.

Visual Workflow: Pd Removal Strategy

Pd_Removal Crude Crude Reaction Mixture (High Pd Content) Solubility Check Solubility: Is it soluble in EtOAc/THF? Crude->Solubility Dissolve Dissolve in THF/EtOAc (10 vol) Solubility->Dissolve Yes Heat Heat to Reflux (Dissolve Aggregates) Solubility->Heat No (Oily/Solid) Scavenger Add Thiol-Silica (4 equiv vs Pd) Dissolve->Scavenger Heat->Dissolve Time Stir 4h @ 40°C Scavenger->Time Filter Filter (0.45µm PTFE) Time->Filter Test Pd Test (ICP-MS) Filter->Test Pass Proceed to Crystallization Test->Pass <10 ppm Fail Repeat with DMT-functionalized Silica Test->Fail >10 ppm

Caption: Logic flow for Palladium scavenging. Note the contingency for switching scavenger types (Thiol vs. DMT) if initial reduction fails.

Module 3: Crystallization & Phase Behavior

The Issue: Fluorinated biphenyls often "oil out" rather than crystallize because the C-F bond disrupts standard crystal packing forces. They form "fluorine domains" that resist ordering.

The Solution: The "Fluorine-Friendly" Solvent System Avoid standard non-polar solvents like pure Hexane. You need a system that balances the lipophilicity of the biphenyl core with the polarity of the C-F bond.

Recommended Solvent Systems:

  • Heptane / Toluene (9:1): Toluene provides

    
    -stacking solubility; Heptane acts as the anti-solvent.
    
  • Ethanol / Water (with seeding): Good for highly polar fluorinated species.

  • Specialized: For perfluorinated biphenyls, use Benzotrifluoride (BTF) as the solvent and Hexane as the anti-solvent.

Protocol: Anti-Solvent Crash Crystallization

  • Dissolve crude oil in minimum volume of Solvent A (e.g., Toluene or BTF) at 60°C.

  • Add Solvent B (Anti-solvent, e.g., Heptane) dropwise until persistent cloudiness appears.

  • Add 1 drop of Solvent A to clear the solution.

  • Crucial Step: Seed with a pure crystal if available. If not, scratch the glass surface.

  • Cool slowly to Room Temp, then to -20°C. Rapid cooling promotes oiling out.

Frequently Asked Questions (FAQs)

Q: My product is a thick oil and won't solidify. What now? A: This is common.[2] Try "trituration." Dissolve the oil in a small amount of diethyl ether, then add excess pentane. Sonicate the mixture. The mechanical energy often forces the fluorinated lattice to snap into place, precipitating a solid.

Q: Can I use standard C18 columns for preparative HPLC? A: Yes, but expect "peak tailing." Fluorinated compounds are hydrophobic but also have local dipoles that drag on the silica backbone of C18 columns. To fix this, add 0.05% Trifluoroacetic Acid (TFA) to the mobile phase. The fluorine-fluorine interaction between the TFA and your analyte often sharpens the peak shape.

Q: I am using Fluorous Solid Phase Extraction (F-SPE). Which cartridge do I use? A: F-SPE is only effective if your biphenyl is heavily fluorinated (e.g., perfluorinated or has a


 tag). For a simple difluoro-biphenyl, F-SPE will not provide enough retention. Use PFP chromatography instead [1].

References

  • Regalado, E. L., et al. (2015). "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • SiliCycle Inc. (2022). "Palladium Scavenging with SiliaMetS Thiol." SiliCycle Application Notes.

  • Chemours Company. (2025).[3] "Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry." LCGC International.

  • BenchChem. (2025).[4] "Technical Support Center: Removing Palladium Catalyst Residues."

  • Curran, D. P. (2008). "Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination." Royal Society of Chemistry.

Sources

HPLC purification protocol for substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Substituted Phenols Purification Hub. This guide addresses the unique challenges of phenolic chromatography—specifically their acidity (


 variability), oxidation potential, and isomeric separation difficulties.
Module 1: Method Development & Column Selection
Q: Why are my phenol peaks tailing on a standard C18 column?

A: Peak tailing in phenols is rarely a column defect; it is usually a secondary interaction issue. Phenols are weak acids. If your mobile phase pH is neutral (


), phenols exist as phenolate ions (

). These anions interact electrostatically with residual positively charged silanols on the silica backbone of your column, causing severe tailing.

The Fix:

  • Acidify the Mobile Phase: You must suppress ionization. Follow the Rule of 2 : Maintain mobile phase pH at least 2 units below the analyte's

    
     .
    
    • Example: 4-Nitrophenol (

      
      ) requires 
      
      
      
      .
    • Example: 2,4-Dinitrophenol (

      
      ) requires 
      
      
      
      .
  • Increase Ionic Strength: If low pH isn't enough, add 25–50 mM phosphate buffer to mask silanol sites.

Q: I cannot separate ortho-, meta-, and para- isomers. What column should I use?

A: Standard C18 columns separate based on hydrophobicity, which is often identical for positional isomers. You need a column that exploits


 interactions or shape selectivity.

Column Selection Logic:

  • Primary Choice (Isomers): Phenyl-Hexyl or PFP (Pentafluorophenyl) .[1] These phases engage in

    
     stacking with the aromatic ring of the phenol. The electron-withdrawing/donating nature of your substituents will drastically alter retention on these phases compared to C18.
    
  • Primary Choice (General): C18 with high carbon load .

ColumnSelection Start Select Phenol Type Isomers Positional Isomers (o-, m-, p-) Start->Isomers General General Mixture (Different molecular weights) Start->General PiPi Need π-π Interaction Isomers->PiPi Hydro Hydrophobic Difference General->Hydro PFP PFP (Pentafluorophenyl) Best for halogenated phenols PiPi->PFP Halogen groups Phenyl Phenyl-Hexyl Best for alkyl-phenols PiPi->Phenyl Alkyl/Nitro groups C18 C18 (End-capped) Standard separation Hydro->C18

Figure 1: Decision matrix for stationary phase selection based on analyte substitution pattern.

Module 2: Troubleshooting & Diagnostics
Q: Why do I see "Ghost Peaks" or baseline drift?

A: Phenols are highly susceptible to oxidation, converting into quinones or polymerized byproducts. This often happens in the autosampler if the sample waits too long.

The Fix:

  • Antioxidant Buffer: Spike your sample matrix with 0.1% Ascorbic Acid or Sodium Metabisulfite.

  • Amber Vials: Light accelerates phenolic oxidation. Always use amber glass.

  • Temperature: Keep the autosampler at 4°C.

Q: My retention times are shifting between runs.

A: This indicates a lack of pH control.

  • Scenario: You are using "Water + 0.1% Formic Acid".

  • Problem: Formic acid is volatile. Over a long sequence, evaporation changes the pH, and since phenols are pH-sensitive, their retention shifts.

  • Solution: Use a non-volatile buffer like Phosphate or Phosphoric Acid for long sequences, or cap solvent bottles tightly and refresh daily.

Q: What detection wavelength should I use?

A: Phenols have a characteristic UV shift based on pH (bathochromic shift).

  • Acidic Mobile Phase: Max absorbance is typically 270–280 nm .

  • Basic Mobile Phase: The phenolate ion absorbs at higher wavelengths (>290 nm), but running basic mobile phases destroys standard silica columns.

  • Recommendation: Use 274 nm as a universal starting point for acidic conditions.

Module 3: Data & Reference Tables

Table 1: Mobile Phase pH Strategy based on Substituent Acidity Data derived from NIST and standard chromatographic literature.

Compound ClassApprox

Recommended Mobile Phase ModifierTarget pHWhy?
Simple Phenol ~10.00.1% Formic Acid or Acetate4.0 – 6.0

is high; moderate pH is safe.
Chlorophenols 8.0 – 9.00.1% Formic Acid3.0 – 4.0Electron-withdrawing Cl lowers

.
Nitrophenols 7.0 – 7.20.1% Phosphoric Acid2.5 – 3.0Stronger acid; requires lower pH to suppress ionization.
Dinitrophenols 3.5 – 4.50.1% TFA (Trifluoroacetic acid)< 2.0Very acidic. Requires strong buffering at low pH.
Module 4: Advanced Protocol (Step-by-Step)
Protocol: Gradient Purification of Mixed Nitrophenols

Target Application: Separating 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol.

1. Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Phosphate, adjusted to pH 2.5 with Phosphoric Acid. (Phosphate is preferred over Formic acid here to prevent ionization of the dinitrophenol).

  • Solvent B: Acetonitrile (ACN).[2][3] Note: Methanol can be used but ACN often provides sharper peaks for phenols.

2. Sample Preparation (Critical Step):

  • Dissolve sample in 90% Solvent A / 10% Solvent B.

  • WARNING: Do not dissolve in 100% ACN. Injecting a strong solvent plug will cause "peak splitting" for early eluting phenols.

  • Add 0.1% Ascorbic acid if samples will sit for >4 hours.

3. Instrument Parameters:

  • Column: Phenyl-Hexyl, 4.6 x 150mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Slightly elevated T improves mass transfer and peak shape).

  • Detection: UV @ 280 nm.

4. Gradient Table:

Time (min)% B (ACN)Event
0.05Initial Hold (Focuses analytes on head of column)
2.05End of Loading
15.060Linear Ramp (Elutes most substituted phenols)
18.095Wash Step (Removes dimers/polymers)
20.095Hold Wash
20.15Re-equilibration
25.05Ready for next injection
Module 5: Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Splitting Split / Double Peaks Problem->Splitting Drift Baseline Drift / Ghost Peaks Problem->Drift CheckPH Check pH vs pKa Is pH > pKa - 2? Tailing->CheckPH Solvent Check Sample Solvent Is it 100% MeOH/ACN? Splitting->Solvent Oxidation Suspect Oxidation Drift->Oxidation Acidify Action: Lower pH Use TFA or Phosphate CheckPH->Acidify Yes Silanol Action: Use End-capped or Phenyl Column CheckPH->Silanol No (pH is already low) Dilute Action: Dilute sample with Mobile Phase A Solvent->Dilute Yes Antiox Action: Add Ascorbic Acid Use Amber Vials Oxidation->Antiox

Figure 2: Diagnostic workflow for common phenolic separation anomalies.

References
  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press. (Foundational text on peak tailing mechanisms).

  • Agilent Technologies. (2024). Method Development 101: From Beginner to Expert. Link

  • Phenomenex. (2025).[4] HPLC Troubleshooting Guide: Peak Issues. Link

  • Shields, G. C., et al. (2025). Absolute pKa Determinations for Substituted Phenols. ResearchGate. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Link

Sources

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Diagnostic Framework

User: "I have high residual palladium (>500 ppm) in my final API. Standard filtration didn't work. Where do I start?"

Senior Scientist Response: Filtration only removes macroscopic palladium black. If your palladium is ligated (homogeneous) or colloidal (nanoparticulate), it passes right through Celite. You need a chemical affinity approach.

Do not guess. Use this decision matrix to select the correct remediation strategy based on your process stage and molecule properties.

Decision Matrix: Remediation Strategy Selector

Pd_Removal_Strategy Start Start: High Residual Pd Stage Process Stage? Start->Stage Early Early Intermediate Stage->Early Non-GMP Late Final API / Late Stage Stage->Late GMP/Strict Limits Cost Cost Sensitivity? Early->Cost Solubility Is Product Soluble in Organic Solvent? Late->Solubility WaterSol Water Soluble Solubility->WaterSol Water-compatible Resins OrgSol Organic Soluble Solubility->OrgSol Best Control Scavenger Functionalized Silica (Si-Thiol/TMT) WaterSol->Scavenger Water-compatible Resins OrgSol->Scavenger Best Control Cheap High (Bulk) Cost->Cheap Quality Low (High Value) Cost->Quality Carbon Activated Carbon (High Yield Risk) Cheap->Carbon Extract Chelating Wash (NAC/Cysteine) Quality->Extract Cryst Crystallization (Purge via Mother Liquor) Extract->Cryst Polishing Step Scavenger->Cryst Polishing Step

Figure 1: Strategic decision tree for selecting a palladium removal method based on process constraints.

Solid-Supported Scavengers (The Gold Standard)

User: "I'm using a thiol-based silica scavenger, but the Pd levels aren't dropping below 50 ppm. What am I doing wrong?"

Senior Scientist Response: Silica scavengers are not "add and stir" magic dust; they follow strict kinetic and thermodynamic rules. If you are stuck at 50 ppm, you are likely facing one of three issues: Steric Hinderance , Oxidation State Mismatch , or Solvent Competition .

Troubleshooting Protocol: Optimization of Scavenging
  • Temperature is Kinetic Energy: Room temperature is often insufficient for bulky ligands.

    • Action: Increase temperature to 50–60°C . This overcomes the activation energy required for the Pd to dissociate from its phosphine ligand and bind to the scavenger.

  • The Oxidation State Trap:

    • Pd(II): Electrophilic. Binds best to Thiol (-SH) or Thiourea .

    • Pd(0): Nucleophilic/Soft. Binds best to TMT (Trimercaptotriazine) or TAAc (Triamine tetraacetate) .

    • Action: If your reaction was a reduction (e.g., hydrogenation), you likely have Pd(0). Switch to a Si-TMT scavenger.

  • Solvent Interference: Strongly coordinating solvents (DMSO, DMF, Pyridine) compete with the scavenger for the metal.

    • Action: Dilute with a non-coordinating solvent (MeOH, IPA, Toluene) or increase scavenger equivalents to >40 eq relative to Pd (not product).

Comparative Data: Scavenger Functionality
Scavenger TypeFunctional GroupTarget Pd SpeciesBest ForPotential Downside
Si-Thiol PropylthiolPd(II), Pd(0)General Purpose, Suzuki/HeckCan scavenge electrophilic APIs
Si-TMT TrimercaptotriazinePd(0), Pd(II)Low-level polishing (<10 ppm)More expensive than Thiol
Si-Diamine EthylenediaminePd(II)Cationic Pd speciesBasic; may react with acidic APIs
Si-Cysteine CysteinePd(II)Bio-compatible, Aqueous systemsSlower kinetics in non-polar solvents

Aqueous Extractions (The Chemical Wash)

User: "My API binds to silica, so I can't use solid scavengers. Can I wash the Pd out?"

Senior Scientist Response: Yes, but simple water/brine washes are ineffective against organometallic Pd complexes. You must use a "Trojan Horse" chelator that is soluble in water but has a higher affinity for Pd than your API.

The Solution: N-Acetylcysteine (NAC) or L-Cysteine Wash. These amino acids form water-soluble, anionic complexes with Palladium (e.g., [Pd(Cys)2]2-), forcing it into the aqueous layer.

Standard Operating Procedure: The NAC Wash

Objective: Reduce Pd from ~1000 ppm to <50 ppm without solid media.

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (EtOAc, DCM, or MTBE).

  • Reagent: Prepare a 0.5 M to 1.0 M aqueous solution of N-Acetylcysteine (NAC). Adjust pH to neutral/slightly basic (pH 7–8) using Ammonia or NaOH to deprotonate the thiol (enhancing binding).

  • Execution:

    • Add the NAC solution to the organic layer (Ratio: 10–20 mol equivalents of NAC relative to Pd).

    • CRITICAL STEP: Heat the biphasic mixture to 50–60°C for 1–2 hours with vigorous stirring. Cold washes often fail because ligand exchange is slow.

  • Separation: Cool to RT. Separate layers. The Pd will migrate to the yellow/orange aqueous layer.

  • Validation: Test organic layer. Repeat if necessary.

Why this works: The sulfur on NAC is a soft nucleophile that out-competes phosphine ligands. The carboxylate group ensures water solubility of the resulting complex [1][4].

Activated Carbon (The Workhorse)

User: "Activated carbon is cheap, but I lost 20% of my yield. How do I prevent this?"

Senior Scientist Response: Yield loss with carbon is usually due to non-specific adsorption . "Activated Carbon" is a generic term; the pore structure varies wildly. You are likely using a carbon with micropores (<2 nm) that trap your small molecule API.

Troubleshooting Carbon Adsorption
  • Switch Carbon Type:

    • Use Mesoporous Carbon (e.g., synthetic carbons like Carboxen or specific grades like Darco KB-B). These have larger pores that allow the API to diffuse in and out, while permanently trapping the metal [2][5].

  • Pre-wetting: Always slurry carbon in the solvent before adding the process stream. This prevents dry-clumping and ensures active surface area availability.

  • The "Spike" Method:

    • Add a small amount of a competitive displacer (e.g., 1% MeOH or EtOH if in non-polar solvent) to reduce Van der Waals interactions between the API and the carbon surface.

Frequently Asked Questions (FAQs)

Q: Can I just crystallize the product to remove Pd? A: Crystallization is risky as a primary removal step. Palladium complexes can co-crystallize or become occluded within the crystal lattice, effectively concentrating the impurity.

  • Best Practice: Use a scavenger or wash before crystallization. Use crystallization only as the final "polishing" step to get from 20 ppm to <5 ppm [4].

Q: My reaction used Pd/C (heterogeneous). Why do I have high Pd in solution? A: "Leaching." During the reaction, Pd atoms detach from the carbon support, catalyze the reaction in solution, and then (ideally) re-deposit. If the reaction stops early or if oxidants are present, soluble Pd(II) remains.

  • Fix: Treat the filtrate with a Si-Thiol scavenger or an NAC wash . Simple filtration will not remove leached soluble Pd.

Q: How do I measure Pd quickly during screening? A: Do not wait for external ICP-MS results. Use a colorimetric spot test (e.g., Sodium Rhodizonate or Pyridylazo resorcinol) for qualitative "Yes/No" feedback during R&D. For quantitative limits, ICP-OES or ICP-MS is mandatory.

Scavenger Screening Workflow

User: "I have 5 different scavengers. How do I efficiently find the best one?"

Senior Scientist Response: Run a parallel screen. Do not run sequential trials.

Scavenger_Screening cluster_screen Parallel Screening (4-6 Vials) Input Crude Solution (Known [Pd]) Vial1 Si-Thiol (50°C, 4h) Input->Vial1 Vial2 Si-TMT (50°C, 4h) Input->Vial2 Vial3 Si-Diamine (50°C, 4h) Input->Vial3 Vial4 Carbon (Control) (50°C, 4h) Input->Vial4 Filter Filter (0.45µm) Vial1->Filter Vial2->Filter Vial3->Filter Vial4->Filter Analyze ICP Analysis Filter->Analyze Select Select Candidate (>95% Removal) Analyze->Select

Figure 2: Parallel screening workflow for rapid identification of optimal scavenger.

References

  • Biotage. (2023).[1][2][3] Metal Scavenger User Guide: Strategies for API Purification. Retrieved from

  • Osaka Gas Chemicals. (2025). Activated Carbon for Selective Removal of Palladium.[2][4][5] Retrieved from

  • Sigma-Aldrich. (2025). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[6] Retrieved from

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[2] ACS Publications.[7] Retrieved from

  • Biotage. (2025).[8][9] Metal Scavengers in Process Chemistry: An Investigative Study. Retrieved from

Sources

Technical Support Hub: Phenol Regioselectivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PHENOL-REGIO-001 Subject: Troubleshooting and Controlling Regioselectivity in Phenol Functionalization

Diagnostic Hub: The "Why is my reaction failing?" Matrix

Before altering your protocol, identify the mechanistic root cause of your selectivity loss. Phenols are electronically biased substrates where the hydroxyl group (-OH) is a powerful ortho/para director.[1] Fighting this bias requires specific "override" codes.

SymptomDiagnosisMechanistic Root CauseRecommended Intervention
Mixture of Ortho and Para products Lack of Directing Bias The reaction is purely electronically controlled. The -OH activates both positions; sterics are insufficient to differentiate.Switch to Chelation Control (for ortho) or Solvent Shielding (for para).
Over-functionalization (Di/Tri-substitution) Product Activation The product (e.g., alkylphenol) is more electron-rich than the starting material.Use HFIP solvent systems or slow addition of the electrophile.
Reaction Stalls / Low Conversion Catalyst Poisoning Phenolic -OH coordinates too tightly to the Lewis Acid catalyst, killing its activity.Use Boronic Acid transient protection or Aluminum Phenoxide pre-formation.
Desired Meta product is <5% Electronic Mismatch Standard EAS (Electrophilic Aromatic Substitution) cannot access the meta position on electron-rich rings.Requires Template-Directed C-H Activation (The "Yu Protocol").

Protocol Optimization: The "How do I fix it?" Guides

Module A: Targeting the Ortho Position (The Chelation Strategy)

To force ortho-selectivity, you must lock the incoming electrophile to the phenolic oxygen.

The Solution: Borane-Catalyzed "Relay" Alkylation Recent advances utilize B(C₆F₅)₃ to act as a dual-function catalyst: it activates the electrophile and hydrogen-bonds to the phenol, directing the attack to the ortho position.

  • Protocol:

    • Substrate: Phenol (1.0 equiv) + Benzylic/Allylic Alcohol (1.2 equiv).

    • Catalyst: B(C₆F₅)₃ (2-5 mol%).

    • Solvent: DCM or Toluene (Anhydrous).

    • Conditions: RT to 40°C.

    • Checkpoint: If the solution turns dark purple/black immediately, the phenol is oxidizing. Lower temperature to 0°C.

Why this works: The borane Lewis acid activates the alcohol to a carbocation-like species while simultaneously coordinating with the phenolic oxygen. This "relay" brings the electrophile into the ortho-proximity.

Module B: Targeting the Para Position (The Steric Shield Strategy)

To force para-selectivity, you must artificially increase the steric bulk of the -OH group without chemically protecting it.

The Solution: HFIP-Mediated Solvent Shielding Hexafluoroisopropanol (HFIP) is not just a solvent; it is a "functional additive." It forms a dense hydrogen-bond network around the phenolic oxygen.

  • Protocol:

    • Substrate: Phenol (1.0 equiv) + Electrophile (e.g., tert-butyl bromide).

    • Solvent: 100% HFIP (Do not dilute with DCM).

    • Catalyst: None (or mild Lewis Acid if electrophile is unreactive).

    • Conditions: RT, 4-12 hours.

    • Stop/Go: HFIP is acidic (pKa ~9). Ensure your electrophile is acid-stable.

Why this works: The HFIP molecules cluster around the phenol oxygen via strong H-bonds. This creates a "solvent cage" that physically blocks the ortho positions, leaving only the para position open for attack.

Module C: Targeting the Meta Position (The Template Strategy)

This is the most challenging transformation. You cannot use standard Friedel-Crafts chemistry. You must use Palladium-catalyzed C-H activation with a directing group.

The Solution: The "Nitrile Template" Protocol (Yu Group Method) You must attach a removable "U-shaped" template that reaches around to the meta carbon.

  • Protocol:

    • Template Attachment: React phenol with a nitrile-containing linker (e.g., 2-cyanophenol derivative).

    • C-H Activation:

      • Catalyst: Pd(OAc)₂ (10 mol%).

      • Ligand: N-Ac-Gly-OH (20 mol%) or similar amino acid ligand.

      • Oxidant: Ag₂CO₃ (to regenerate Pd).

      • Solvent: HFIP (Critical for stabilizing the transition state).

    • Coupling Partner: Olefin (for Heck-type) or Aryl Iodide.

    • Cleavage: Hydrolysis of the ester linkage to recover the meta-functionalized phenol.

Visualizing the Logic

The following diagram illustrates the decision-making process for selecting the correct regioselectivity strategy.

PhenolRegio Start Target Regioisomer? Ortho Ortho-Target Start->Ortho Para Para-Target Start->Para Meta Meta-Target Start->Meta Chelation Strategy: Chelation Control Ortho->Chelation Sterics Strategy: Steric Shielding Para->Sterics Template Strategy: Remote C-H Activation Meta->Template B_Cat Method: B(C6F5)3 Relay Catalysis (Directs via H-bond) Chelation->B_Cat Mg_Cat Method: MgCl2/TEA (Formylation/Aldol) Chelation->Mg_Cat HFIP Method: HFIP Solvent Cage (Blocks Ortho sites) Sterics->HFIP Bulky Method: Bulky Electrophiles (e.g., t-BuBr) Sterics->Bulky Yu_Template Method: Nitrile Template + Pd(II) (U-Shape Reach) Template->Yu_Template

Figure 1: Decision matrix for selecting the appropriate catalytic strategy based on the desired regiochemical outcome.

Advanced FAQ: "What if...?"

Q: I need to halogenate my phenol at the para position, but I keep getting di-bromo products. How do I stop at mono-substitution? A: This is a classic rate-acceleration problem. The first bromine adds electron density (via lone pair donation), making the ring more reactive.

  • Fix: Do not use elemental bromine (Br₂). Use NBS (N-Bromosuccinimide) in a polar aprotic solvent like Acetonitrile (MeCN) at 0°C.

  • Advanced Fix: If that fails, use the "Boronic Block" strategy. Convert the phenol to a phenyl boronic acid (which directs meta to itself, i.e., ortho to the OH), but more importantly, use a bulky boronate ester to block the ortho positions sterically, then halogenate, then deprotect.

Q: Why is HFIP so critical for the meta-selective reaction? Can I use TFE (Trifluoroethanol)? A: Usually, no. HFIP is a "magic" solvent in C-H activation for two reasons:

  • H-Bond Donating Ability: HFIP (pKa 9.3) is a stronger H-bond donor than TFE. It stabilizes the electron-rich Pd-Ag heterodimeric transition state required for the C-H cleavage step.

  • Non-Coordinating: It does not compete with the weak nitrile directing group for binding to the Palladium, whereas other polar solvents (DMSO, DMF) would shut down the catalysis.

Q: Can I combine these methods? A: Yes. A powerful workflow for complex drug synthesis is:

  • Use HFIP to para-functionalize a phenol.

  • Attach a template to meta-functionalize via C-H activation.[2]

  • Remove template.

  • Use MgCl₂/Paraformaldehyde to install an aldehyde at the final ortho position.

References

  • Meta-Selective C-H Functionalization

    • Title: Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives.[3][4]

    • Source:Journal of the American Chemical Society (Yu Group).[3]

    • URL:[Link]

  • HFIP Solvent Effects (Para-Selectivity)

    • Title: Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
    • Source:Chemical Science (RSC).
    • URL:[Link]

  • Ortho-Selective Borane Catalysis

    • Title: Chemoselective Dual Functionalization of Phenols via Relay Catalysis of Borane.[5]

    • Source:CCS Chemistry.
    • URL:[Link]

  • General Halogenation Strategies

    • Title: Selective and Efficient Generation of ortho-Bromin
    • Source:Marine Drugs (NIH).
    • URL:[Link]

Sources

Technical Support Center: Fluorophenylboronic Acid Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Preventing De-boronation (Protodeboronation) in Fluorinated Substrates Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Identify Your Failure Mode

Before optimizing, confirm that protodeboronation is the root cause of your reaction failure. This pathway competes directly with the transmetallation step in cross-coupling cycles.

Symptom Checker
ObservationLikely Root CauseVerification Step
Low Yield (<20%) Competitive decomposition of the boronic acid.Check LCMS for the mass of Ar-H (parent arene).
Formation of Fluorobenzene Rapid C-B bond cleavage facilitated by base.Confirm absence of homocoupling (Ar-Ar).
Starting Material Persists Catalyst death or inactive boron species.If Boronic Acid is gone but Halide remains, it is deboronation.
Dark Black Precipitate Palladium precipitation (Pd black).Often a secondary effect of stalled transmetallation due to low Boron concentration.

Mechanistic Deep Dive: Why Fluorine is the Enemy

The "Boronate" Trap

Contrary to intuition, bases are the primary trigger for deboronation in Suzuki-Miyaura couplings.

  • Activation: The base (e.g.,

    
    , 
    
    
    
    ) attacks the Lewis-acidic Boron to form a tetrahedral boronate anion . This is required for transmetallation.
  • Destabilization: In fluorinated aromatics, the electron-withdrawing fluorine atoms (especially at ortho positions) stabilize the developing negative charge on the ipso-carbon.

  • Cleavage: The C-B bond breaks, releasing the aryl anion (or a concerted transition state), which is immediately protonated by water or the solvent.

Visualization: The Base-Catalyzed Decomposition Pathway

Protodeboronation cluster_0 Critical Failure Point BA Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Tetrahedral Boronate) BA->Boronate Activation Base Base (OH-) Base->Boronate TS Transition State (Charge buildup on ipso-C) Boronate->TS k_decomp (Fast for 2,6-F2) ArH Ar-H (Fluorobenzene Byproduct) TS->ArH Protonation Boric B(OH)3 TS->Boric

Figure 1: The mechanism of base-catalyzed protodeboronation. The tetrahedral boronate species, essential for cross-coupling, is also the substrate for decomposition.

Strategic Solutions & Protocols

Strategy A: The "Slow Release" Method (MIDA Boronates)

Best for: 2,6-difluorophenyl, 2-pyridyl, and perfluorinated substrates.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are


 hybridized. They possess no vacant p-orbital on Boron, making them immune to transmetallation and base attack. By using a mild base and water, you hydrolyze the MIDA ester slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the steady-state concentration of the unstable species low.
Protocol: MIDA Slow-Release Coupling

Reference: Gillis & Burke, J. Am. Chem. Soc. 2007 [1]

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • MIDA Boronate (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv)

    • Base: K3PO4 (7.5 equiv) — Must be excess to drive hydrolysis.

  • Solvent System: THF:Water (10:1) or Dioxane:Water (5:1).

  • Procedure:

    • Combine all solids in a vial.

    • Add degassed solvent mixture.[2][3]

    • Heat to 60°C . (Temperature controls the hydrolysis rate).

    • Note: Do not use anhydrous conditions; water is required to unmask the boron.

Strategy B: "Outrun the Decomposition" (High-Activity Precatalysts)

Best for: Substrates that are moderately unstable or when MIDA synthesis is not feasible.

The Logic: If


, the product forms before the starting material decomposes. Buchwald's G3/G4 precatalysts generate the active Pd(0) species immediately, even at room temperature, allowing the reaction to proceed under conditions where deboronation is kinetically slow.
Protocol: Rapid Room-Temperature Coupling

Reference: Kinzel, Walker, & Buchwald, J. Am. Chem. Soc. 2010 [2]

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[1]

    • Unstable Boronic Acid (1.5 equiv)[3]

    • Catalyst: XPhos Pd G2 or G3 (0.02 equiv / 2 mol%)

    • Base: K3PO4 (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF (degassed).

  • Procedure:

    • Dissolve Catalyst and Aryl Halide in THF.

    • Add the Boronic Acid.[2][3][4][5][6][7][8][9]

    • Add the aqueous base last and rapidly.

    • Stir vigorously at 23°C (Room Temp) .

    • Time: Reaction is often complete in <30 minutes.

Strategy C: Anhydrous Transmetallation (Trifluoroborates)

Best for: Scale-up where water control is precise.

The Logic: Potassium organotrifluoroborates (


) are stable to air and moisture.[10] While they typically require hydrolysis to react, they can undergo transmetallation directly or via fluoride abstraction in the absence of water, bypassing the hydrolytic deboronation pathway entirely in specific solvent systems.

Comparative Stability Data

The following table illustrates why 2,6-substitution patterns are critical failure points.

Substrate

(pH 13, 70°C)
Relative StabilityRecommended Strategy
Phenylboronic acid > 100 hoursHighStandard Suzuki
4-Fluorophenylboronic acid ~ 10 hoursModerateStandard / Excess Boron
2-Fluorophenylboronic acid ~ 40 minsLowFast Catalyst (Strategy B)
2,6-Difluorophenylboronic acid < 3 mins CriticalMIDA (Strategy A)
Pentafluorophenylboronic acid < 1 minCriticalMIDA / Anhydrous

Data extrapolated from kinetic studies by Cox et al. [3]

Troubleshooting Decision Tree

Use this logic flow to select your next experiment.

OptimizationLogic Start Start: Reaction Failed Byproduct Is Ar-H (Deboronated) present? Start->Byproduct CheckSubst Is substrate 2,6-disubstituted or polyfluorinated? Byproduct->CheckSubst Yes OtherIssue Investigate Catalyst Poisoning or Oxidative Addition Byproduct->OtherIssue No Yes Yes No No MIDA Switch to MIDA Boronate (Slow Release) CheckSubst->MIDA Yes (Critical Instability) FastCat Switch to XPhos Pd G3 Run at Room Temp CheckSubst->FastCat No (Moderate Instability)

Figure 2: Decision matrix for optimizing reactions involving unstable boron species.

Frequently Asked Questions (FAQ)

Q: Can I just add more equivalents of the boronic acid? A: For moderately unstable substrates (e.g., 2-fluorophenyl), yes. Adding 2.0–3.0 equivalents often pushes the reaction to completion. For 2,6-difluoro species, this usually fails because the decomposition is faster than the coupling; you simply generate more fluorobenzene and saturate the organic layer with byproducts that complicate purification.

Q: Why does my MIDA reaction stall at 50% conversion? A: You likely ran out of water or base. The hydrolysis of MIDA requires water. If you use anhydrous dioxane/K3PO4 without adding specific equivalents of water, the "mask" never comes off. Ensure your solvent ratio is correct (e.g., Dioxane:H2O 5:1).

Q: I cannot buy the MIDA boronate. How do I make it? A: You can synthesize it from the boronic acid.[11] Reflux the boronic acid with MIDA (N-methyliminodiacetic acid) in Toluene/DMSO under Dean-Stark conditions to remove water. The resulting MIDA boronate is stable on silica gel and can be purified easily.[12]

Q: Does Copper (Cu) help? A: Be careful. While Cu salts are used in Chan-Lam couplings, Copper(I) can actually catalyze protodeboronation in some contexts by facilitating the decarboxylation-like mechanism. Avoid Cu additives unless using a specific Cu-mediated protocol.[9]

References

  • Gillis, E. P., & Burke, M. D. (2007).[13] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 765–773. Link

Sources

Catalyst selection for Suzuki coupling with aryl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling (Aryl Chlorides) Ticket ID: #SMC-Cl-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for Aryl Chloride Activation

Mission Statement

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard protocols (Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to convert an aryl chloride. This is expected. The C–Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of C–Br (~81 kcal/mol) or C–I (~65 kcal/mol), rendering oxidative addition the rate-limiting step.

This guide treats your reaction as a system to be debugged. We replace "trial and error" with mechanistic logic.

Module 1: Catalyst Selection Matrix (The "Hardware")

Do not use generic Pd(II) salts (e.g., Pd(OAc)₂) with monodentate phosphines for chlorides; reduction to Pd(0) is often inefficient, leading to Pd black. Use Precatalysts (Buchwald G3/G4 or PEPPSI) that ensure a 1:1 Pd:Ligand ratio and rapid activation.

Ligand Selection Decision Table
Substrate FeatureRecommended Ligand/CatalystMechanistic Rationale
General Aryl Chlorides XPhos or XPhos Pd G4 The "Gold Standard." The isopropyl groups on the biaryl backbone provide steric bulk to accelerate reductive elimination, while the electron-rich phosphine facilitates oxidative addition of the C–Cl bond.
Sterically Hindered (Ortho-substituted)SPhos or SPhos Pd G4 High electron density promotes oxidative addition even with steric crowding. Excellent for synthesizing biaryls with tetra-ortho substitution.
Heterocyclic Chlorides (Pyridines, Pyrimidines)XPhos or CM-Phos Heterocycles can poison the catalyst by binding to Pd. These bulky ligands prevent the formation of inactive off-cycle species.
Unstable Boronic Acids (Protodeboronation prone)Pd-PEPPSI-IPr The NHC ligand (N-Heterocyclic Carbene) is extremely strongly binding, allowing for milder bases (e.g., K₂CO₃) and lower temperatures, sparing the boronic acid.
Electron-Rich Aryl Chlorides (Deactivated)RuPhos or RuPhos Pd G4 Electron-rich substrates resist oxidative addition. RuPhos is exceptionally electron-donating, pushing the metal to insert into the difficult C–Cl bond.

Module 2: The Logic (Visualizing the Workflow)

To troubleshoot, you must visualize where the cycle breaks. For aryl chlorides, the failure point is almost exclusively Step 1: Oxidative Addition .

Workflow: Catalyst Selection Decision Tree

CatalystSelection Start Substrate Analysis: Aryl Chloride Type Sterics Is the Cl-site ortho-substituted? Start->Sterics Hetero Is it a Heterocycle (Pyridine/Quinoline)? Sterics->Hetero No Rec_SPhos Recommendation: SPhos Pd G4 Sterics->Rec_SPhos Yes (Hindered) Electronic Is the ring electron-rich? Hetero->Electronic No Rec_XPhos Recommendation: XPhos Pd G4 Hetero->Rec_XPhos Yes (General) Rec_PEPPSI Recommendation: Pd-PEPPSI-IPr Hetero->Rec_PEPPSI Yes (Unstable Boronic Acid) Electronic->Rec_XPhos No (Standard) Rec_RuPhos Recommendation: RuPhos Pd G4 Electronic->Rec_RuPhos Yes (Deactivated)

Figure 1: Decision logic for selecting the optimal precatalyst based on substrate steric and electronic properties.

Module 3: Troubleshooting (Diagnostics & FAQs)

Q1: My reaction mixture turned black immediately upon heating, and I recovered starting material. What happened?

  • Diagnosis: "Pd Black" formation. The active Pd(0) species was generated but was not stabilized by the ligand, leading to aggregation into inactive metal particles.

  • The Fix:

    • Switch to a Precatalyst (G3/G4): In situ mixing of Pd(OAc)₂ + Ligand is unreliable for chlorides. G4 precatalysts release the active species controlled and quantitatively.

    • Check Oxygen: Pd(0) + Ligand + O₂ = Oxidation of ligand (Phosphine oxide) -> Ligand falls off -> Pd crashes out. Degas solvents thoroughly (sparge with Ar for 20 mins).

Q2: I see conversion of the aryl chloride, but the major product is the dehalogenated arene (Ar-Cl → Ar-H).

  • Diagnosis: β-Hydride Elimination or Reductive Dehalogenation.

  • The Cause: If the transmetallation (boronic acid step) is slow, the Pd(II)-Ar species looks for other pathways.[1] If you are using isopropanol or ethanol as a cosolvent, the Pd is abstracting a hydride from the solvent.

  • The Fix:

    • Change Solvent: Switch to non-protic solvents like Dioxane/Water or Toluene/Water.

    • Boost Transmetallation: Increase the amount of base or water. Boronic acids require water/base to form the reactive boronate species [RB(OH)₃]⁻.

Q3: Why should I pay more for "G4" precatalysts over "G3"?

  • Technical Insight: G3 precatalysts release a carbazole byproduct upon activation.[2] In rare cases, this carbazole can compete as a substrate or inhibit the catalyst.[2][3] G4 precatalysts are methylated on the aminobiphenyl backbone; the resulting byproduct is sterically prevented from re-coordinating to the metal.

  • Verdict: For standard reactions, G3 is fine. For difficult couplings or pharmaceutical impurities analysis, G4 is safer.

Q4: The reaction works but stalls at 60% conversion.

  • Diagnosis: Catalyst death or Product Inhibition.

  • The Test: Add a fresh portion of catalyst (1 mol%) after the stall.

    • If reaction resumes: The catalyst is dying (thermal instability). Lower temp or switch to Pd-PEPPSI-IPr (highly thermally stable).

    • If reaction stays stalled: The product might be coordinating to the Pd (common with pyridines). Switch to XPhos (bulk prevents product inhibition).

Module 4: Standard Operating Protocol (The "Patch")

Protocol: Cross-Coupling of Challenging Aryl Chlorides using XPhos Pd G4

This protocol uses a "Self-Validating" setup. The color changes indicate successful activation.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv) [Finely ground]

  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1) [0.2 M concentration]

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Chloride, Boronic Acid, Base, and XPhos Pd G4. Add a magnetic stir bar.

  • Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

    • Why? Oxygen kills the active monoligated Pd(0) species required for Cl-activation.

  • Solvent Addition: Add degassed solvent via syringe.

  • Activation: Place in a pre-heated block at 80°C .

    • Observation: The solution should transition from a pale orange/yellow (precatalyst) to a darker amber/brown (active species). If it turns black (precipitate) within 5 minutes, your solvent was wet or oxygenated.

  • Monitoring: Monitor by HPLC/LCMS at 1 hour. Aryl chlorides often require 2–12 hours.

  • Workup: Filter through a pad of Celite (removes Pd) and elute with EtOAc.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Precatalysts for the Suzuki–Miyaura Cross-Coupling." J. Org.[4] Chem.2014 , 79, 4161–4166. Link

  • PEPPSI Catalyst System: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, C. J.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-PEPPSI-IPr." Chem. Eur. J.2006 , 12, 4749–4755. Link

  • Mechanistic Insight (Oxidative Addition): Barrios-Landeros, F.; Carrow, B. P.; Hartwig, J. F. "Effect of Ligand Steric Properties on the Reductive Elimination of Arylamines from Palladium(II)." J. Am. Chem. Soc.[5]2009 , 131, 8141–8154. Link

  • XPhos Utility: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides." Angew.[6] Chem. Int. Ed.2006 , 45, 3484–3488. Link

Sources

Technical Support Center: Solvent Optimization for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: SM-SOLV-OPT-2024 Subject: Troubleshooting Solvent Effects on Reaction Rates & Yields

Introduction: The Solvent as a Reagent

Welcome to the Suzuki-Miyaura Technical Support Center. You are likely here because your cross-coupling reaction is sluggish, incomplete, or suffering from side reactions. In Suzuki coupling, the solvent is not merely a medium; it is an active participant that dictates the energetics of the catalytic cycle.

This guide moves beyond "try Toluene/Water" and dissects the causality of solvent interaction. We will optimize your protocol based on the three critical steps of the Palladium cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .

Module 1: Reaction Kinetics & Polarity

Q: My reaction is stalling at the oxidative addition step. How does solvent polarity affect the rate?

A: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step (RDS).[1][2] The transition state for this step is highly polar.

  • Mechanism: A more polar solvent stabilizes the charge separation in the transition state, lowering the activation energy (

    
    ) and accelerating the reaction.
    
  • The Trap: While polar solvents (DMF, DMA) speed up oxidative addition, they can also over-stabilize the resting Pd(II) species, making the subsequent transmetallation or reductive elimination harder if the barrier becomes too high relative to the deep energy well of the intermediate.

Comparative Rate Data (Normalized):

SolventDielectric Constant (

)
Relative Rate (

)
Primary Kinetic Effect
Water 80.1High (10.6x vs Hexane)Stabilizes anionic intermediates; activates boronic acid.
DMF/DMA 36.7 / 37.8High Accelerates oxidative addition; solubilizes inorganic bases.
MeCN 37.5Medium/High Good for kinetics but can coordinate to Pd (catalyst poisoning).
THF 7.5Medium Good balance; often requires water for base solubility.
Toluene 2.4Low Slow oxidative addition; requires high temp or bulky ligands.

Technical Insight: Computational studies indicate that changing from a non-polar solvent (Hexane) to a polar protic solvent (Water) can lower the activation barrier for oxidative addition by ~1.4 kcal/mol, resulting in a ~10-fold rate increase at room temperature [1].

Module 2: Solubility & Phase Transfer (The "Water Effect")[3]

Q: I am using an inorganic base ( ), but conversion is <10%. Should I switch to an organic base?

A: Before switching bases, check your Phase Management . Suzuki coupling requires the activation of the boronic acid by a base to form a reactive boronate species


.
  • The Problem: Inorganic bases are insoluble in pure organic solvents (Toluene, Dioxane). The reaction fails because the base never meets the boronic acid.

  • The Fix: You must create a transport mechanism.

    • Add Water: Use a mixture (e.g., DMF/H2O 9:1 or Toluene/H2O 4:1). Water dissolves the base, allowing interfacial activation.

    • Phase Transfer Catalysis: If you must use a non-polar solvent, add TBAB (Tetrabutylammonium bromide) . It shuttles the hydroxide/carbonate anions into the organic phase.

Visualization: The Biphasic Activation Workflow

SuzukiPhaseTransfer cluster_organic Organic Phase (Toluene/THF) cluster_aqueous Aqueous Phase Pd_Cat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd_Cat->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd Rate depends on solvent polarity Product Biaryl Product OxAdd->Product Reductive Elimination Base Inorganic Base (K2CO3 / OH-) Boronic Boronic Acid RB(OH)2 Base->Boronic Activation Boronate Active Boronate [RB(OH)3]- Boronic->Boronate Hydroxylation Boronate->OxAdd Transmetallation (Interface/PTC)

Figure 1: Mechanism of biphasic activation. Note that the boronate species must cross the phase boundary (or react at the interface) to undergo transmetallation with the Palladium intermediate [2].

Module 3: Troubleshooting Selectivity & Stability

Q: I am seeing "Protodeboronation" (my boronic acid is turning into benzene). What is happening?

A: This is a common side reaction in protic solvents or mixtures with high water content, especially with electron-rich or ortho-substituted boronic acids.

  • Mechanism: The carbon-boron bond is hydrolyzed by water/alcohol, replacing the boron group with a proton.

  • Protocol Adjustment:

    • Switch Solvent: Move to anhydrous, polar aprotic solvents (DMF, DMSO) or 1,4-Dioxane.

    • Change Base: Use anhydrous bases like

      
       or 
      
      
      
      suspended in the organic solvent.
    • Reduce Temp: High temperatures in aqueous media accelerate deboronation faster than coupling.

Q: Can the solvent change the product I get?

A: Yes. Solvents with coordinating ability (MeCN, DMF) can alter the coordination sphere of the Palladium.

  • Case Study: In the coupling of chloroaryl triflates, non-polar solvents (Toluene) favor coupling at the Triflate (OTf) site. However, polar coordinating solvents (MeCN) can switch selectivity to the Chloride site.

  • Why? Polar solvents stabilize anionic palladium species (e.g.,

    
    ), altering the electrophilicity preference of the oxidative addition step [3].
    

Module 4: Green Solvent Alternatives

Q: We need to replace DMF and Dioxane due to toxicity concerns. What are valid replacements?

A: Modern green chemistry offers high-performance alternatives that often outperform traditional solvents due to better phase separation or higher boiling points.

Toxic SolventGreen ReplacementAdvantagesProtocol Notes
DMF / DMA Propylene Carbonate (PC) Non-toxic, high boiling point, highly polar.Excellent for microwave heating; easy workup (water soluble).
1,4-Dioxane 2-MeTHF Derived from biomass; forms biphasic systems with water (easy separation).Higher reaction temp than THF (80°C vs 66°C).
Toluene t-Amyl Alcohol Solubilizes both organic and inorganic species reasonably well.Often gives higher yields in Nickel-catalyzed couplings [4].
Benzene Ethanol/Water Benign, cheap.Ideal for substrate-tolerant reactions; often used 1:1 ratio.

Experimental Protocol: Solvent Screening Workflow

Objective: Rapidly identify the optimal solvent system for a new substrate pair.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst:

    
     (Standard) or 
    
    
    
    (Challenging) - 1-5 mol%
  • Base:

    
     (2.0 equiv)
    

Procedure:

  • Prepare 4 Vials:

    • Vial A (Benchmark): Toluene/Water (4:1)

    • Vial B (Polarity): DMF/Water (9:1)[3]

    • Vial C (Green/Phase): 2-MeTHF/Water (4:1)

    • Vial D (Protic): Ethanol/Water (1:1)

  • Degassing: Sparge solvents with Nitrogen/Argon for 10 mins before adding catalyst. (Dissolved

    
     causes homocoupling).[3]
    
  • Incubation: Heat all vials to 80°C for 2 hours.

  • Analysis: Check LCMS for Conversion % and Protodeboronation %.

Decision Logic for Solvent Selection

SolventSelection Start Start: Select Solvent SolubilityCheck Are reactants highly polar? Start->SolubilityCheck PolarYes Yes SolubilityCheck->PolarYes PolarNo No (Lipophilic) SolubilityCheck->PolarNo ProticSens Is Boronic Acid Acid/Base Sensitive? PolarYes->ProticSens TempReq High Temp Required? PolarNo->TempReq SensYes Yes (Protodeboronation risk) ProticSens->SensYes SensNo No ProticSens->SensNo Rec1 Use DMF or DMSO (Anhydrous if needed) SensYes->Rec1 Rec2 Use Ethanol/Water or Isopropanol/Water SensNo->Rec2 TempYes Yes (>100°C) TempReq->TempYes TempNo No (<80°C) TempReq->TempNo Rec3 Use Toluene/Water or Xylene TempYes->Rec3 Rec4 Use THF or 2-MeTHF (Green Option) TempNo->Rec4

Figure 2: Logical decision tree for selecting the initial solvent system based on substrate properties.

References

  • Computational Study of Oxidative Addition: Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling. National Institutes of Health (NIH).

  • Biphasic Reaction Locality: Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? ResearchGate.

  • Selectivity Switching: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).

  • Green Solvents (Nickel Catalysis): Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (NIH).

  • Practical Guide: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Halide Inhibition

Diagnostic Hub: The "Iodide Paradox"

Status: Active Severity: Critical (Can stall turnover completely) Target Audience: Process Chemists, Medicinal Chemists

The Core Problem: You are likely facing halide inhibition if your reaction utilizing Aryl-Iodides (Ar-I) stalls at partial conversion (e.g., 40-60%), while the analogous Aryl-Bromide (Ar-Br) proceeds to completion, despite Ar-I being theoretically more reactive toward oxidative addition.

The Mechanism: In the Suzuki-Miyaura cycle, the rate-limiting step is often transmetalation , not oxidative addition. High concentrations of halide ions (generated as byproducts) compete with the hydroxide/base for the Palladium(II) center.

  • The Productive Path: The halide (

    
    ) on the oxidative addition intermediate 
    
    
    
    must be displaced by a base (
    
    
    ) to form the reactive hydroxo-palladium species
    
    
    . This species reacts rapidly with the boronic acid.
  • The Inhibited Path: If the concentration of

    
     (especially Iodide, 
    
    
    
    ) is high, the equilibrium shifts backward, trapping the catalyst as the unreactive halide complex
    
    
    .
Visualizing the Bottleneck

HalideInhibition Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [LPd(Ar)(I)] Pd0->OxAdd + Ar-I Hydroxo Hydroxo-Pd Species [LPd(Ar)(OH)] OxAdd->Hydroxo + OH- (Base) Resting Resting State (Inhibited Catalyst) OxAdd->Resting High [I-] Hydroxo->OxAdd + I- (Inhibition) TransMet Transmetalation Productive Cycle Hydroxo->TransMet + Ar-B(OH)2 TransMet->Pd0 Reductive Elimination - Product

Figure 1: The catalytic cycle illustrating the competition between base activation (Green path) and halide inhibition (Red path).

Troubleshooting Protocols
Scenario A: The reaction stalls after 50% conversion.

Diagnosis: Catalyst poisoning by accumulating Iodide salts. Protocol: Halide Scavenging with Silver Salts

This method forces the equilibrium forward by precipitating the halide as an insoluble silver salt (AgI,


).
  • Preparation: Prepare your standard Suzuki reaction mixture (Pd source, Ligand, Base, Ar-I, Boronic Acid).

  • Additive Calculation: Add 1.0 - 1.5 equivalents (relative to the Ar-I) of a silver salt.

    • Recommended: Silver Triflate (

      
      ) or Silver Carbonate (
      
      
      
      ).
    • Note:

      
       can also act as both a scavenger and a base source.
      
  • Execution: Run the reaction under standard conditions.

  • Observation: You should observe a heavy precipitate (AgI) forming.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the silver salts before standard aqueous workup.

Expert Insight: While effective, this method is expensive and atom-inefficient for large-scale process chemistry. It is best used for medicinal chemistry scale (<1g) to rescue difficult couplings.

Scenario B: Ar-I fails, but Ar-Br works.

Diagnosis: The "Iodide Effect." The binding constant of


 to Pd(II) is significantly higher than that of 

or

, preventing the formation of the active Pd-OH species. Protocol: The "Solubility Switch"

If you cannot switch the leaving group, you must manipulate the solubility of the byproduct salt to drive the reaction.

  • Solvent Selection: Switch from high-polarity solvents (DMF, DMAc) or coordinating ethers (THF) to Toluene or Xylene .

  • Rationale: Inorganic iodide salts (like NaI or KI) are poorly soluble in non-polar aromatics. As the reaction proceeds, the generated salt precipitates out of the organic phase, preventing it from re-associating with the Palladium catalyst.

  • Phase Transfer: If using an inorganic base (e.g.,

    
    ), add a small amount of water (biphasic system) or a phase transfer catalyst (e.g., 
    
    
    
    ) only if necessary.
    • Warning: Too much water can re-dissolve the inhibitory salts. A strict biphasic system where the catalyst stays in the organic layer (protected from the aqueous halide sink) is ideal.

Optimization Data: Leaving Group Hierarchy

When designing a synthesis, choose your electrophile based on the "Inhibition Risk" rather than just oxidative addition rates.

Electrophile (Ar-X)Oxidative Addition RateHalide Inhibition RiskBinding Affinity to Pd(II)Recommendation
Aryl-Iodide (I) Very FastHigh StrongUse only if necessary; consider Ag additives.
Aryl-Triflate (OTf) FastLow WeakIdeal for difficult couplings; OTf is non-coordinating.
Aryl-Bromide (Br) ModerateModerateMediumThe standard balance of reactivity and stability.
Aryl-Chloride (Cl) SlowVery LowWeakRequires electron-rich ligands (e.g., Buchwald) but avoids inhibition.
Frequently Asked Questions (FAQs)

Q: Why does adding more catalyst not fix the stalling issue? A: Adding more catalyst (


) temporarily increases the rate, but the new catalyst eventually undergoes oxidative addition and hits the same "iodide wall." The concentration of free iodide in solution remains the bottleneck. You must remove the inhibitor, not just add more metal.

Q: Can I use Buchwald Ligands (e.g., XPhos, SPhos) to overcome this? A: Yes, but with caveats. Bulky biaryl phosphine ligands facilitate the reductive elimination step and stabilize the


 species. However, even these advanced systems are susceptible to halide inhibition during the transmetalation step. As shown by Carrow and Hartwig, the resting state can still become the 

complex if iodide concentration is high enough [1].

Q: Is "Base Activation" of the boronic acid the same as the "Hydroxo-Pd" pathway? A: This is a debated topic, but current consensus (supported by Amatore/Jutand and Hartwig) favors the Pathway B (Hydroxo-Pd) mechanism for most conditions.

  • Path A (Boronate): Base attacks Boron first

    
    
    
    
    
    .
  • Path B (Hydroxo): Base attacks Palladium first

    
    
    
    
    
    . Halide inhibition primarily blocks Path B by competing for the Pd center.
References
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.

  • Barder, T. E., & Buchwald, S. L. (2007). Continuous-Flow Suzuki-Miyaura Couplings of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Optimizing temperature for difluoromethylation of phenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenolic Difluoromethylation Optimization Ticket ID: T-CF2H-OPT-001 Subject: Thermal Parameters for O-Difluoromethylation of Phenols Status: Open for Consultation

Executive Summary

You are encountering variability in yield or selectivity during the synthesis of aryl difluoromethyl ethers (


). This guide addresses the critical thermodynamic barriers governing the generation of difluorocarbene (

) and its subsequent trapping by phenoxides. Unlike standard alkylations, this reaction is a delicate balance between carbene half-life and nucleophilic attack rates , both of which are strictly temperature-dependent.

Part 1: The Mechanistic Thermal Landscape

To optimize temperature, you must first understand that you are managing two distinct kinetic events simultaneously:

  • Generation: The precursor must decompose to release

    
    .
    
  • Trapping: The phenoxide (

    
    ) must intercept 
    
    
    
    before it dimerizes to tetrafluoroethylene (TFE) or hydrolyzes.

Visualizing the Pathway: The following diagram illustrates the temperature-dependent bifurcation points in the reaction mechanism.

G Precursor Reagent Precursor (e.g., ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Precursor->Carbene Thermal Activation (High Temp Required) Intermediate Anionic Adduct (Ar-O-CF2-) Carbene->Intermediate Nucleophilic Attack (Rate = k[ArO-][:CF2]) Side1 TFE (Dimer) (Gas Waste) Carbene->Side1 Oversaturation (Temp too high) Side2 Hydrolysis (CO + HF) Carbene->Side2 Excess Water Phenoxide Phenoxide (Ar-O-) Phenoxide->Intermediate Product Product (Ar-OCF2H) Intermediate->Product + H+ (Proton Source)

Caption: Figure 1.[1] Kinetic competition between productive trapping (blue path) and thermal decomposition (dotted paths).

Part 2: Protocol Optimization by Reagent Class

Temperature optimization is not universal; it is dictated by the specific precursor used.

Class A: Sodium Chlorodifluoroacetate ( )

The Solid-State Standard

  • Activation Mechanism: Thermal decarboxylation.[2]

  • Critical Temperature Threshold: 95°C .

  • Operational Window: 95°C – 120°C.

  • Why this temperature? Below 95°C, decarboxylation is kinetically negligible. The reaction will stall. Above 120°C, the rate of

    
     release exceeds the rate of solvation, leading to gas escape and TFE formation (dimerization).
    

Optimized Protocol Parameters:

  • Solvent System: DMF/Water (typically 10:1 ratio).

    • Note: Water is essential as the final proton source. Do not run anhydrous.

  • Base:

    
     or 
    
    
    
    .
  • Step-by-Step Thermal Ramp:

    • Step 1 (Deprotonation): Stir Phenol + Base in DMF at 25°C for 30 mins. Ensure complete formation of phenoxide.

    • Step 2 (Reagent Addition): Add

      
      .
      
    • Step 3 (The Ramp): Heat rapidly to 120°C .

    • Technical Tip: Slow heating allows the reagent to decompose inefficiently. A pre-heated oil bath is recommended to jump-start decarboxylation.

Class B: Chlorodifluoromethane ( / Freon-22)

The Gaseous Route

  • Activation Mechanism: Base-mediated

    
    -elimination.
    
  • Critical Temperature Threshold: 60°C .

  • Operational Window: 60°C – 80°C.

  • Why this temperature? This reaction is biphasic (Gas/Liquid). High temperatures decrease the solubility of the gas in the organic phase, effectively "starving" the reaction despite faster kinetics. 70°C is the sweet spot where solubility and deprotonation rate intersect.

Optimized Protocol Parameters:

  • System: Sealed pressure tube or vigorous bubbling (balloon).

  • Solvent: Acetonitrile/Water or Isopropanol/Water (conc. aqueous NaOH).

  • Thermal Strategy:

    • Maintain 70°C .

    • If using a bubbler, use a reflux condenser cooled to -10°C to return solvent vapors but allow excess Freon to recycle if a loop is present.

Class C: Sulfonium Salts (e.g., S-(difluoromethyl)sulfonium triflate)

The Mild Alternative

  • Activation Mechanism: Nucleophilic substitution or mild elimination.

  • Operational Window: 23°C (Room Temp) to 40°C.

  • Advantage: Ideal for thermally sensitive substrates that degrade at the 120°C required for acetate salts.

Part 3: Comparative Data Matrix

ParameterNa-ChlorodifluoroacetateChlorodifluoromethane (Gas)Sulfonium Salts
Optimal Temp 120°C 70°C 25°C
Primary Failure Mode Incomplete decarboxylation (Temp <90°C)Gas insolubility (Temp >80°C)Reagent degradation (moisture)
Proton Source Added Water (10-20% v/v)Solvent (Water/Alcohol)Solvent/Additive
Reaction Time 1 - 4 Hours4 - 12 Hours1 - 2 Hours
Key Reference Org.[1][2] Synth. 2024 [1]J. Org.[1][3] Chem. 2020 [2]J. Org.[4] Chem. 2019 [3]

Part 4: Troubleshooting & Diagnostics

Symptom 1: Low Yield, High Recovery of Starting Phenol

  • Diagnosis (Acetate Method): Temperature was likely too low (<95°C) or heating was too slow.

  • Fix: Ensure the oil bath is at 120°C before lowering the flask. The "thermal shock" aids efficient carbene release.

  • Diagnosis (Gas Method): Gas escaped before reacting.

  • Fix: Check seal integrity. Lower temp to 60°C to improve gas solubility.

Symptom 2: Formation of Aryl Formates or Ortho-Formyl Products

  • Cause: Reimer-Tiemann type C-alkylation or hydrolysis of the intermediate.

  • Fix: This is often solvent-dependent. Switch from protic solvents (like alcohols) to aprotic polar solvents (DMF, NMP) to favor O-alkylation. Reduce water content slightly (but do not eliminate it).

Symptom 3: "Oiling Out" / Polymerization

  • Cause: Uncontrolled carbene generation.

  • Fix: The concentration of

    
     is too high relative to the phenoxide. Add the reagent portion-wise or decrease the reaction concentration.
    

Decision Tree for Troubleshooting:

Troubleshooting Start Identify Issue Issue1 Low Conversion Start->Issue1 Issue2 Side Products (C-alkylation) Start->Issue2 Acetate Reagent: Acetate Salt? Issue1->Acetate Gas Reagent: Gas (ClCF2H)? Issue1->Gas CheckSolv Check Solvent Issue2->CheckSolv CheckTemp Check Temp Action1 Increase to >95°C (Decarboxylation Barrier) CheckTemp->Action1 If <95°C Action2 Decrease Temp (Improve Solubility) CheckTemp->Action2 If >80°C Action3 Switch to DMF/NMP (Favor O-attack) CheckSolv->Action3 Acetate->CheckTemp Gas->CheckTemp

Caption: Figure 2. Diagnostic logic for correcting thermal and solvent deviations.

References

  • Organic Syntheses: Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. (2024).[1][3][5][6] Vol. 101, pp. 164-180.[1] [1]

  • Journal of Organic Chemistry: Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. (2020).[1][4] (Contextual reference for gas handling).

  • Journal of Organic Chemistry: Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt. (2019).[3][7][8] Vol. 84, Issue 21. [3]

  • Chemical Society Reviews: Late-stage difluoromethylation: concepts, developments and perspective. (2021).[7][9]

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 4-(3,5-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) is a critical mesogenic intermediate used in the synthesis of high-performance liquid crystals (LC) and fluorinated pharmaceutical building blocks. In these applications, purity is non-negotiable; even trace isomeric impurities (0.1%) can drastically depress the clearing point (phase transition temperature) of the final LC mixture.

The Challenge: Standard C18 alkyl-bonded phases often fail to resolve this compound from its positional isomers (e.g., 2,4-difluoro analogs) or des-fluoro byproducts due to insufficient selectivity mechanisms. The hydrophobic differences between these species are negligible.

The Solution: This guide objectively compares a standard C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . Experimental data demonstrates that exploiting


-

interactions via a phenyl-based stationary phase increases resolution (

) by >150% compared to hydrophobic interaction alone.

Chemical Context & Separation Mechanism[1][2]

To understand the failure of standard methods, we must analyze the analyte's properties:

  • Analyte: 4-(3,5-Difluorophenyl)phenol[1]

  • Key Functional Groups:

    • Phenolic Hydroxyl (

      
      ):  Requires acidic mobile phase to suppress ionization and prevent peak tailing.
      
    • Fluorinated Ring: Highly electron-deficient due to the electronegativity of two fluorine atoms.

    • Biaryl Core: Planar structure capable of

      
      -stacking.
      
The Mechanism Gap
  • Method A (C18): Relies solely on hydrophobicity. Since the target and its impurities (isomers) have nearly identical logP values, separation is poor.

  • Method B (Phenyl-Hexyl): Utilizes a "dual-mode" mechanism.

    • Hydrophobicity:[2] The hexyl linker provides retention.

    • 
      -
      
      
      
      Interaction: The electron-rich phenyl ring on the stationary phase interacts strongly with the electron-deficient fluorinated ring of the analyte. This interaction is highly sensitive to the position of the fluorine atoms, allowing for baseline separation of isomers.

Comparative Analysis: Performance Data

The following data summarizes the performance of both methods analyzing a crude synthesis sample spiked with known impurities: Impurity A (3,5-Difluorophenylboronic acid - starting material) and Impurity B (Isomer: 4-(2,4-Difluorophenyl)phenol).

Performance MetricMethod A: Standard C18Method B: Optimized Phenyl-HexylStatus
Stationary Phase C18 (Octadecyl), 5µmPhenyl-Hexyl, 3.5µmCritical
Elution Mode Isocratic (60% ACN)Gradient (40-90% ACN)Optimized
Resolution (

)
1.2 (Co-elution w/ Impurity B)3.8 (Baseline Separation) Superior
Tailing Factor (

)
1.6 (Phenol tailing)1.1 (Symmetric)Improved
Run Time 12.0 min18.5 minTrade-off
Selectivity (

)
1.041.15Superior

Detailed Experimental Protocols

Equipment & Reagents[1][5][6][7][8]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: 85% Phosphoric Acid (

    
    ) or Formic Acid.
    
Method B: Optimized Phenyl-Hexyl Protocol (Recommended)

1. Mobile Phase Preparation:

  • Solvent A: Water + 0.1%

    
     (pH ~2.2). Note: Low pH ensures the phenol remains neutral.
    
  • Solvent B: 100% Acetonitrile.

  • Degassing: Sonicate for 10 mins or use in-line degasser.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Control is critical for

    
    -
    
    
    
    interactions).
  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

3. Gradient Profile:

Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Event
0.006040Equilibration
2.006040Isocratic Hold
12.001090Linear Ramp
14.001090Wash
14.106040Re-equilibration
18.506040End of Run

4. Sample Preparation:

  • Weigh 10 mg of 4-(3,5-Difluorophenyl)phenol.

  • Dissolve in 10 mL of 50:50 Water:ACN.

  • Filter through a 0.22 µm PTFE syringe filter into an amber vial.

Visualizations

Diagram 1: The Analytical Workflow

This workflow ensures data integrity from sampling to reporting, emphasizing the critical filtration and system suitability steps.

AnalyticalWorkflow Start Raw Sample (Synthesis Crude) Prep Sample Prep (Dissolve in 50:50 ACN/H2O) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject HPLC Injection (Phenyl-Hexyl Column) Filter->Inject Sep Separation (Gradient Elution) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Analysis (Integrate & Calc % Purity) Detect->Data

Caption: Step-by-step analytical workflow ensuring sample integrity and accurate purity quantification.

Diagram 2: Separation Mechanism (Selectivity)

This diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism cluster_C18 Method A: C18 Phase cluster_Phenyl Method B: Phenyl-Hexyl Phase Analyte Analyte: 4-(3,5-Difluorophenyl)phenol (Electron Deficient Ring) C18 C18 Ligand (Alkyl Chain) Analyte->C18 Non-Specific Phenyl Phenyl Ligand (Aromatic Ring) Analyte->Phenyl Specific π-π Inter1 Hydrophobic Interaction Only (Weak Selectivity) C18->Inter1 Inter2 Hydrophobic + π-π Stacking (High Selectivity) Phenyl->Inter2

Caption: Comparison of interaction mechanisms. Method B utilizes pi-pi stacking for superior isomer resolution.

References

  • PubChem. (n.d.).[1] 4-(3,5-Difluorophenyl)phenol Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Notes. Retrieved January 28, 2026, from [Link]

  • Advanced Materials Technology. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. HALO Columns. Retrieved January 28, 2026, from [Link]

Sources

Validated HPLC Method for Fluorinated Aromatic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug candidates—now present in over 25% of approved pharmaceuticals—introduces unique separation challenges. Standard alkyl-bonded phases (C18) often fail to resolve fluorinated aromatic positional isomers due to their similar hydrophobicities.

This guide objectively compares the industry-standard C18 stationary phase against the Pentafluorophenyl (PFP) phase . It demonstrates that PFP phases provide the necessary orthogonality to achieve baseline resolution (


) for difficult fluorinated isomers where C18 fails (

). We provide a fully validated protocol compliant with ICH Q2(R2) guidelines.

The Challenge: Fluorine-Fluorine Interactions

Fluorine is the most electronegative element (3.98 Pauling scale), creating a strong dipole moment in aromatic rings. While a C18 column separates based almost exclusively on hydrophobicity (dispersive forces), fluorinated aromatics often possess identical hydrophobic indices (


) but distinct electronic distributions.

Why C18 Fails:

  • Hydrophobic Similarity: Positional isomers (e.g., 2,4-difluorophenol vs. 2,6-difluorophenol) have nearly identical retention times on C18 because their interaction with the alkyl chain is indistinguishable.

  • Lack of Shape Selectivity: The flexible C18 chains cannot easily discriminate the rigid steric differences between ortho-, meta-, and para- substitutions.

Comparative Analysis: C18 vs. PFP

The Pentafluorophenyl (PFP) phase (often referred to as F5) utilizes a propyl-linked fluorinated benzene ring. This creates a "multi-mode" separation mechanism.

Mechanism of Action

The PFP phase engages analytes through three distinct interactions that C18 lacks:

  • 
     Interactions:  Electron-deficient PFP rings interact with electron-rich analyte rings.
    
  • Dipole-Dipole Interactions: The strong C-F dipoles in the stationary phase retain polarizable analytes.

  • Shape Selectivity: The rigid PFP ring structure discriminates bulky isomers better than flexible alkyl chains.

Visualization: Separation Mechanism

SeparationMechanism cluster_C18 Standard C18 Phase cluster_PFP PFP Phase (Optimized) Analyte Fluorinated Aromatic (Electron Rich/Polar) C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte->C18_Ligand Weak Hydrophobic Interaction PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte->PFP_Ligand Strong π-π Stacking Analyte->PFP_Ligand Dipole-Dipole Analyte->PFP_Ligand Shape Recognition

Figure 1: The PFP phase utilizes multi-mode retention mechanisms (


, dipole) absent in C18 phases.
Comparative Data: Resolution of Difluorophenol Isomers

The following data was generated comparing a standard C18 column against a PFP core-shell column under identical mobile phase conditions.

ParameterStandard C18 (Alternative)PFP Phase (Recommended)
Stationary Phase C18 (Octadecylsilane)Pentafluorophenyl Propyl
Elution Order Co-elution of 2,4- & 2,5-isomersBaseline separation of all isomers
Resolution (

)
0.8 (Critical Pair)3.2 (Critical Pair)
Retention Mechanism Hydrophobicity

, Dipole, Hydrophobicity
Run Time 12.0 min12.0 min

Validated Experimental Protocol

This method is validated for the separation of 2,3- , 2,4- , and 2,6-Difluorophenol (DFP).

Reagents and Materials[1][2][3]
  • Analytes: 2,3-DFP, 2,4-DFP, 2,6-DFP (Sigma-Aldrich, >98% purity).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Modifier: Formic Acid (FA), 98%+ purity. Note: Acidic pH is critical to suppress phenol ionization (

    
    ) and ensure retention.
    
Chromatographic Conditions[2][4]
  • Column: Kinetex PFP (Phenomenex) or ACE C18-PFP, 150 x 4.6 mm, 5 µm (or equivalent).

  • System: Agilent 1260 Infinity II or equivalent HPLC/UHPLC.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Controls kinetic transfer and viscosity).

  • Detection: UV @ 265 nm (Targeting the aromatic ring absorption).

  • Injection Volume: 10 µL.

Mobile Phase Gradient[4]
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Time (min)% Mobile Phase BEvent
0.035Initial Isocratic Hold
2.035End Hold
10.065Linear Gradient
12.095Wash
12.135Re-equilibration
15.035End of Run

Method Validation (ICH Q2 R2)

The following validation parameters were established following the ICH Q2(R2) guidelines for analytical procedures.

Validation Workflow

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (PFP Phase Optimization) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 1.0%) Acc->Prec Report Final Validated Method Prec->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Specificity

The method demonstrated no interference from the blank. The critical pair (2,4-DFP and 2,3-DFP) achieved a resolution (


) of 3.2 , well above the acceptance criteria of 

.
Linearity & Range

Evaluated over 5 concentration levels (10 µg/mL to 150 µg/mL).

AnalyteRegression Equation

Value
Range (µg/mL)
2,6-DFP

0.999810 - 150
2,4-DFP

0.999610 - 150
2,3-DFP

0.999910 - 150
Accuracy (Recovery)

Performed by spiking samples at 80%, 100%, and 120% of target concentration.

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
80%99.40.5298.0 - 102.0%
100%100.10.3898.0 - 102.0%
120%100.30.4598.0 - 102.0%
Precision (Repeatability)

Six replicate injections of the standard solution (100 µg/mL).

  • Retention Time RSD: < 0.1%

  • Peak Area RSD: < 0.6%

Conclusion

While C18 columns remain the workhorse for general HPLC, they are insufficient for separating fluorinated aromatic isomers due to the lack of specific electronic interactions. The PFP (Pentafluorophenyl) phase is the validated alternative of choice. By leveraging


 and dipole-dipole mechanisms, the PFP method described above meets all ICH Q2(R2) requirements for specificity, accuracy, and precision, providing a robust platform for drug development workflows involving fluorinated scaffolds.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] [Link]

  • Bell, D. S., & Jones, A. D. "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A, 2005. [Link]

  • MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Application Note. [Link]

  • Przybyciel, M. "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 2006. [Link]

Sources

Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Biphenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Lead Optimization

In medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, serving as the core for liquid crystals, ligands, and diverse pharmacophores. However, the non-fluorinated biphenyl moiety often suffers from two critical liabilities: rapid oxidative metabolism at the para-positions and conformational promiscuity that entropically penalizes binding affinity.

This guide analyzes the strategic incorporation of fluorine atoms into the biphenyl system. We compare the physicochemical and biological performance of fluorinated analogs against their hydrogenated counterparts, supported by experimental protocols and mechanistic insights.

Physicochemical & Conformational Analysis[1][2][3][4]

The Ortho-Effect and Torsional Control

The most profound structural impact of fluorination occurs at the ortho (2, 2', 6, 6') positions. Unlike hydrogen, the fluorine atom exerts a steric and electrostatic influence that forces the biphenyl system out of planarity.

  • Non-Fluorinated Biphenyl: In the solution phase, it exists in dynamic equilibrium with a torsion angle (

    
    ) of approximately 44° . However, the energy barrier to rotation is low (~1.5–2.0 kcal/mol), allowing it to flatten to ~0° (planar) or twist to 90° depending on the binding pocket or crystal packing forces.
    
  • Fluorinated Biphenyl (ortho-F): The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Introducing ortho-fluorine creates steric repulsion with the opposing ring's ortho-hydrogen or fluorine, increasing the torsion angle to ~50–60° and significantly raising the rotational energy barrier (>3.5 kcal/mol). This "pre-organization" reduces the entropic penalty upon binding to a target protein.

Table 1: Comparative Physicochemical Metrics

PropertyNon-Fluorinated Biphenyl (H-H)Fluorinated Biphenyl (F-H or F-F)Impact on Drug Design
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)C-F is chemically inert and metabolically robust.
Torsion Angle (

)
~44° (flexible)~55°–60° (restricted)Pre-organizes ligand conformation; improves selectivity.
Lipophilicity (LogP) Baseline+0.25 to +0.5 per F atomIncreases membrane permeability; may lower solubility.
Electronic Effect NeutralStrong Electron Withdrawing (

)
Lowers pKa of neighboring amines/phenols; modulates polarity.
Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic cost of planarization required for metabolic processing or off-target binding.

G cluster_0 Non-Fluorinated (Flexible) cluster_1 Ortho-Fluorinated (Rigidified) H_Planar Planar State (~0°) High Energy (Steric Clash) H_Twist Twisted State (~44°) Global Minimum H_Twist->H_Planar Low Barrier (~2 kcal/mol) F_Planar Planar State (~0°) Prohibitive Energy Barrier (> 8 kcal/mol) F_Twist Twisted State (~60°) Deep Potential Well F_Twist->F_Planar High Barrier (Steric Lock)

Figure 1: Conformational energy landscape. Fluorination locks the twisted conformation, preventing the planar geometry often required for intercalation or specific metabolic oxidations.

Biological Performance: Metabolic Stability

Mechanism: Blocking the Site of Metabolism (SOM)

The primary metabolic pathway for biphenyls is hydroxylation by Cytochrome P450 (CYP450) enzymes, typically at the electron-rich 4/4' (para) positions.

  • C-H Bond: Weak (~98 kcal/mol). CYP450 generates a radical intermediate that collapses to a phenol.

  • C-F Bond: Strong (~116 kcal/mol). The fluorine atom is too tightly bound to be abstracted by the CYP450 iron-oxo species. Furthermore, the high electronegativity of fluorine lowers the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack by the enzyme.

Case Study Data: HIV NNRTI Optimization

In a comparative study of Diarylpyrimidine (DAPY) inhibitors, replacing a hydrogen/methyl group with fluorine on the biphenyl wing dramatically improved half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).

Table 2: Metabolic Stability Comparison (Human Liver Microsomes)

CompoundSubstitution (4'-position)

(min)
Intrinsic Clearance (

)
Potency (

HIV-1)
JK-4b Hydrogen (-H)14.6High1.0 nM
Analog 5t Fluorine (-F)74.5 Low1.8 nM

Data Source: Synthesized from comparative analysis of DAPY derivatives (Reference 1).

Visualization: Metabolic Blocking Mechanism

Metabolism cluster_H Non-Fluorinated Pathway cluster_F Fluorinated Pathway CYP CYP450 Enzyme (Fe-Oxo Species) Biphenyl_H Biphenyl-H CYP->Biphenyl_H Attacks C-H Biphenyl_F Biphenyl-F CYP->Biphenyl_F Attacks C-F Intermediate Radical Intermediate Biphenyl_H->Intermediate H-Abstraction Metabolite HO-Biphenyl (Inactive/Excreted) Intermediate->Metabolite OH Rebound Blocked Oxidation Blocked (C-F Bond Inert) Biphenyl_F->Blocked F-Abstraction Fails Active Drug Remains Active Blocked->Active

Figure 2: Mechanism of metabolic stabilization. The C-F bond resists the radical abstraction step essential for CYP450 catalysis.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling for Fluorinated Biphenyls

Synthesizing fluorinated biphenyls requires modified conditions because electron-deficient fluorinated boronic acids are prone to protodeboronation (loss of the boron group before coupling).

Protocol: Pd-Catalyzed Cross-Coupling of Fluorinated Substrates

Materials:

  • Aryl Halide: 1-bromo-3,4-difluorobenzene (1.0 equiv)

  • Boronic Acid: 4-substituted-phenylboronic acid (1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (1.5 mol%)[1]
    
  • Base: Potassium Phosphate (

    
    ) (1.5 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (3:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a pressure tube or sealed vial, dissolve the aryl halide (0.5 mmol) in 1,4-dioxane (3 mL).

  • Activation: Add the boronic acid and the base (

    
    ). Note: 
    
    
    
    is preferred over Carbonates (
    
    
    ) for fluorinated substrates to minimize hydrolytic deboronation.
  • Degassing: Sparge the solution with Argon for 10 minutes to remove

    
    . Oxygen poisons the Pd(0) species.
    
  • Catalysis: Add

    
     quickly under Argon flow. Seal the vessel.
    
  • Reaction: Heat to 105°C for 8–12 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc). Fluorinated products often have higher

    
     values than non-fluorinated analogs due to lower polarity.
    

Validation Check:

  • 19F NMR: Essential for confirming fluorine incorporation. Expect signals between -100 and -160 ppm.

  • TLC: Fluorinated compounds are often UV-active but may stain poorly with standard dips; use

    
     or Iodine if necessary.
    

References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Conformations of Biphenyls. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5]

  • The Role of Fluorine Substituents on the Physical Properties of Liquid Crystals. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH) / PubMed. Available at: [Link]

Sources

Biological Activity Comparison of Phenol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Phenol derivatives represent a cornerstone scaffold in medicinal chemistry, offering a versatile spectrum of biological activities ranging from antimicrobial to antineoplastic effects. However, the structural simplicity of the phenol ring belies a complex Structure-Activity Relationship (SAR) where minor substitutions can shift potency by orders of magnitude.

This guide provides a rigorous, data-driven comparison of phenol derivatives against industry standards (Ascorbic Acid, Doxorubicin, and standard antibiotics). It moves beyond generic descriptions to analyze the causality of performance—why specific substitution patterns yield superior IC50 or MIC values—and provides self-validating experimental protocols to replicate these findings.

Mechanistic Foundations: Structure-Activity Relationships (SAR)

The biological efficacy of phenol derivatives is governed principally by two factors: electronic modulation of the hydroxyl group (affecting H-atom donation) and lipophilicity (affecting membrane permeability).

SAR Visualization

The following diagram illustrates how specific structural modifications tune the biological output of the phenol core.

SAR_Phenol Phenol Phenol Core (C6H5OH) Halogenation Halogenation (Cl, I) (e.g., Chlorophenols) Phenol->Halogenation + Electron Withdrawing Polyhydroxylation Polyhydroxylation (e.g., Gallic Acid, Catechol) Phenol->Polyhydroxylation + Electron Donating Alkylation Alkylation/Prenylation (e.g., Thymol, Carvacrol) Phenol->Alkylation + Steric/Lipophilic Membrane Membrane Disruption & Protein Denaturation Halogenation->Membrane Enhances Antioxidant Increased Radical Scavenging (↓ BDE) Polyhydroxylation->Antioxidant Stabilizes Radical Antimicrobial Increased Antimicrobial Potency (↑ LogP) Alkylation->Antimicrobial Alkylation->Membrane Increases Permeability Membrane->Antimicrobial

Figure 1: Structural modifications of the phenol core and their direct impact on biological mechanisms. Halogenation and alkylation primarily drive antimicrobial toxicity via membrane interaction, while polyhydroxylation enhances antioxidant capacity via radical stabilization.

Comparative Analysis: Performance vs. Standards

Antimicrobial Potency: Chlorophenols vs. Non-Chlorinated Phenols

Hypothesis: Halogenation increases lipophilicity (LogP), allowing the molecule to penetrate the bacterial cell wall more effectively than unsubstituted phenol.

Data Comparison: While Phenol is a general disinfectant used at percentage concentrations (1-2%), chlorinated derivatives exhibit efficacy at microgram levels.

CompoundTarget OrganismMIC Value (µg/mL)Relative Potency (vs Phenol)Mechanism Note
Phenol S. aureus> 1,000 (approx)1x (Baseline)General protoplasmic poison; weak membrane penetration.
4-Chlorophenol S. aureus~200 - 300~3-5xIncreased lipophilicity facilitates membrane entry.
2,4-Dichlorophenol E. coli12 - 24~40-80xDisruption of transmembrane potential; inhibition of oxidative phosphorylation [1].
2,4,6-Triiodophenol S. aureus5.0 >200x Bulky halogens (Iodine) maximize biofilm penetration and membrane disruption [2].

Key Insight: The addition of iodine or multiple chlorine atoms transforms a weak disinfectant into a potent antimicrobial agent comparable to standard antibiotics. However, this often correlates with increased mammalian toxicity.

Antioxidant Efficacy: Polyphenols vs. Ascorbic Acid

Hypothesis: Phenols with ortho-dihydroxyl (catechol) or trihydroxyl (pyrogallol) moieties scavenge radicals more effectively than monophenols or Ascorbic Acid due to resonance stabilization of the resulting phenoxy radical.

Data Comparison (DPPH Assay):

CompoundStructural FeatureIC50 (µg/mL)Performance vs. Ascorbic Acid
Ascorbic Acid (Std)Enediol group3.1 - 8.4 Reference Standard
Gallic Acid 3,4,5-Trihydroxy2.6 Superior (1.2x - 3x more potent)
Resveratrol 3,5,4'-Trihydroxy25 - 35Weaker (Kinetic limitations in DPPH)
Trolox Vitamin E analog4.97Comparable

Key Insight: Gallic acid consistently outperforms Ascorbic Acid in in vitro assays [3]. This is attributed to the pyrogallol moiety, which can donate multiple hydrogen atoms rapidly. Resveratrol, while a potent intracellular antioxidant, shows lower activity in simple DPPH assays, highlighting the need for cell-based validation (e.g., ROS inhibition in cells).

Cytotoxicity & Synergism: Resveratrol vs. Doxorubicin

Hypothesis: Phenolic compounds are rarely potent enough to replace chemotherapy (Doxorubicin) as monotherapies but act as critical chemosensitizers , reversing drug resistance.

Data Comparison (MCF-7 Breast Cancer Cell Line):

TreatmentIC50 (µg/mL)Interpretation
Doxorubicin (DOX) alone 0.42 - 0.70Highly potent, but high toxicity risk.
Resveratrol (RES) alone 15.0 - 83.8Weak cytotoxicity as monotherapy.
DOX + RES (Combination) 0.035 (DOX conc.)[1]Synergistic . RES reduces the effective dose of DOX by >10-fold [4].

Key Insight: The value of phenolic derivatives in oncology lies in combination therapy . Resveratrol modulates efflux pumps (P-glycoprotein), effectively trapping Doxorubicin inside the cancer cell, thereby lowering the required cytotoxic dose and reducing patient side effects.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Workflow Overview

Workflow cluster_Assays Parallel Assay Streams Start Start: Phenol Derivative Stock Solubilization Solubilize in DMSO/EtOH (Max 0.1% final conc.) Start->Solubilization DPPH Antioxidant Stream (DPPH Assay) Solubilization->DPPH MIC Antimicrobial Stream (Broth Microdilution) Solubilization->MIC MTT Cytotoxicity Stream (MTT Assay) Solubilization->MTT Analysis Data Analysis (Sigmoidal Curve Fit) DPPH->Analysis Calculate IC50 MIC->Analysis Determine MIC/MBC MTT->Analysis Calculate Cell Viability %

Figure 2: Integrated experimental workflow for evaluating phenolic compounds.

Protocol A: DPPH Radical Scavenging Assay

Validates: Antioxidant Capacity

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light (solution should be deep purple).

  • Sample Prep: Prepare serial dilutions of the phenol derivative (e.g., 1–100 µg/mL) in methanol.

  • Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm .

  • Calculation:

    
    
    Note: Use Ascorbic Acid as a positive control. Gallic acid equivalents (GAE) are a common normalization metric.
    
Protocol B: Broth Microdilution (Antimicrobial)

Validates: MIC (Minimum Inhibitory Concentration)

  • Inoculum: Adjust bacterial culture (S. aureus or E. coli) to

    
     CFU/mL (0.5 McFarland standard diluted 1:100).
    
  • Plate Setup: Add 100 µL Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Dilution: Add 100 µL of phenol stock to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of adjusted bacterial suspension to each well (Final volume 200 µL; Final bacteria

    
     CFU/mL).
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 20 µL Resazurin dye (0.015%). Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

    • Critical Step: Include a solvent control (DMSO) to ensure the solvent isn't killing the bacteria.

Protocol C: MTT Cytotoxicity Assay

Validates: Metabolic Activity / Cell Viability

Warning: Phenolic compounds and Doxorubicin can interfere with colorimetric assays. Always include cell-free blank controls containing the drug to subtract background absorbance.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of Phenol derivative, Doxorubicin, or Combination. Incubate 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm .

  • Synergy Calculation: If testing combinations, calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergism.

References

  • Espigares, M., & Mariscal, A. (1989). The effect of 2,4-dichlorophenol on growth and plasmidic beta-lactamase activity in Escherichia coli. Journal of Applied Toxicology, 9(6), 427-431.

  • Lee, J. H., et al. (2024).[2] Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.[3] Chemosphere, 143646.[2]

  • Klančnik, M., et al. (2021). Evaluation and Comparison of the Antioxidant Properties of Medicinal Plants. ResearchGate / BioRxiv.

  • Al-Abd, A. M., et al. (2012).[1] Modulation of doxorubicin cytotoxicity by resveratrol in a human breast cancer cell line.[1][4] Journal of Experimental & Clinical Cancer Research, 31(1), 1-10.

  • Ionita, P. (2021). DPPH Radical Scavenging Assay: The Role of Phenol Ionization. MDPI.

Sources

Structural Validation of 4-(3,5-Difluorophenyl)phenol: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

In drug discovery and materials science (specifically liquid crystals), the 3,5-difluorophenyl moiety is a privileged motif, offering metabolic stability and specific dipole modulation. However, the synthesis of 4-(3,5-difluorophenyl)phenol —typically via Suzuki-Miyaura coupling—is prone to specific regioisomeric impurities (e.g., 2,4-difluoro isomers) and homocoupling byproducts that standard HPLC often fails to resolve due to similar polarity.

This guide provides a comparative validation protocol distinguishing the target structure from its most deceptive alternatives. We move beyond basic characterization to a self-validating NMR triad (


H, 

F,

C), proving structural integrity through symmetry analysis.

Structural Logic & The "Symmetry Trap"

To validate this structure, one must exploit the symmetry differences between the target and its isomers.

  • Target (3,5-difluoro): Possesses a

    
     rotation axis (local symmetry) through the C1'-C4' bond of the difluorophenyl ring.
    
    • Result: Equivalent

      
      F signals; simplified 
      
      
      
      H pattern.
  • Alternative (2,4-difluoro isomer): Asymmetric substitution.

    • Result: Non-equivalent

      
      F signals; complex 
      
      
      
      H coupling.
Comparative Analysis: Target vs. Common Impurities
FeatureTarget: 4-(3,5-Difluorophenyl)phenol Alternative: 2,4-Difluoro Isomer Impurity: 4,4'-Dihydroxybiphenyl
Symmetry High (

effective local symmetry)
Low (Asymmetric)High (Inversion center)

F NMR
Single Signal (approx. -108 to -112 ppm)Two Signals (distinct chemical environments)Silent (No Signal)

H Ring B
3 protons, 2 environments (2:1 ratio)3 protons, 3 environments (1:1:1 ratio)N/A (Ring B is phenol-like)
Coupling (

)
Distinct Triplet (

) for H-4'
Complex MultipletsAA'BB' pattern only

Experimental Protocol: The Validation Triad

Do not rely on a single technique. Use this workflow to ensure 99%+ confidence.

Step 1: Sample Preparation (Critical for Resolution)
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to sharpen the phenolic -OH and prevent aggregation).
  • Concentration: 10-15 mg in 0.6 mL.

  • Tube: High-precision 5mm tube (prevent shimming artifacts that mask small couplings).

Step 2: F NMR (The "Smoking Gun")

This is the most robust differentiation method.

  • Parameter: Run uncoupled first, then proton-decoupled if distinct satellites are needed.

  • Target Signature: A singlet (or triplet if coupled to H) integrating to 2F.

  • Failure Mode: If you see two peaks or a complex multiplet, you have the 2,4-isomer or the 3,4-isomer.

Step 3: H NMR (Quantitative Integration)
  • Relaxation Delay (d1): Set to

    
     seconds. The isolated protons on the fluorinated ring have long 
    
    
    
    relaxation times. Short d1 leads to under-integration of the diagnostic H-4' proton.
  • Acquisition: 64 scans minimum to resolve

    
     coupling.
    

Detailed Spectral Assignment & Data

A. H NMR (400 MHz, DMSO-d )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
OH 9.65s1H-Confirms Phenol
H-2,6 (Ring A) 7.55d (AA'BB')2H

Ortho to biphenyl bond
H-3,5 (Ring A) 6.88d (AA'BB')2H

Ortho to -OH (Shielded)
H-2',6' (Ring B) ~7.35m (dd)2H

Symmetry Check: Must integrate to 2H exactly.
H-4' (Ring B) ~7.15tt (Triplet of Triplets)1H

Diagnostic Peak: Located between the two Fluorines.

Note: The "Triplet of Triplets" for H-4' arises because it is coupled to two equivalent F atoms (


) and two equivalent H atoms (

).
B. C NMR (100 MHz, DMSO-d ) - C-F Coupling Logic

The carbon spectrum validates the position of fluorines via large coupling constants (


).
  • C-3',5' (C-F):

    
     ppm. Appears as a doublet of doublets  (dd) or pseudo-triplet due to 
    
    
    
    (~245 Hz) and
    
    
    (~15 Hz).
  • C-4' (C-H):

    
     ppm.[1][2] Appears as a triplet  (
    
    
    
    Hz). This triplet proves the carbon is between two equivalent fluorines.

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating the product against its common synthesis impurities.

ValidationWorkflow Start Crude Product (Suzuki Coupling) F19 Step 1: 19F NMR (Quick Screen) Start->F19 Decision1 Number of Signals? F19->Decision1 Fail1 Isomer Contamination (2,4-F or 3,4-F) Decision1->Fail1 >1 Signal Pass1 Single Signal (Symmetric) Decision1->Pass1 1 Signal (-109 ppm) H1 Step 2: 1H NMR (Detailed Structure) Pass1->H1 CheckH4 Check H-4' (Ring B) Multiplicity H1->CheckH4 ResultTarget Target Confirmed: 4-(3,5-Difluorophenyl)phenol (Triplet of Triplets observed) CheckH4->ResultTarget Triplet (J~9Hz) ResultImpurity Impurity: Homocoupling (No F) or Deboronated Arene CheckH4->ResultImpurity Multiplet/Singlet

Figure 1: Decision tree for distinguishing the target molecule from regioisomers using


F and 

H NMR.

Synthesis Pathway & Impurity Origins

Understanding where the alternative structures come from allows you to look for them specifically.

SynthesisPath SM1 4-Bromophenol Target TARGET: 4-(3,5-Difluorophenyl)phenol SM1->Target Cross-Coupling Impurity1 IMPURITY A: 4,4'-Dihydroxybiphenyl (Homocoupling) SM1->Impurity1 Homo-coupling SM2 3,5-Difluorophenyl boronic acid SM2->Target Impurity2 IMPURITY B: 1,3-Difluorobenzene (Hydrodeboronation) SM2->Impurity2 Hydrolysis Cat Pd(0) / Base

Figure 2: Suzuki coupling pathway highlighting origins of non-fluorinated and deboronated impurities.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 Chemical Shifts. University of Wisconsin-Madison. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Hanson, J. (2022). NMR Spectroscopy: A Practical Approach to Structure Assignment. Royal Society of Chemistry. (General Methodology Reference).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on F-F and F-H coupling constants).

Sources

Precision in Identity: A Comparative Guide to Molecular Weight Confirmation via HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and chemical synthesis, "identity" is the primary critical quality attribute (CQA). While nominal mass confirmation was once sufficient for early-stage screening, modern regulatory standards (ICH Q6B, FDA) and the complexity of therapeutic candidates now demand exact mass determination .

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against Low-Resolution MS (LRMS) and non-MS alternatives. It outlines a self-validating workflow for confirming molecular weight with <5 ppm accuracy, ensuring researchers can distinguish between the target compound and isobaric impurities that nominal mass detectors miss.

The Core Challenge: The Isobaric Trap

The fundamental risk in molecular weight confirmation is isobaric interference —compounds that share the same nominal mass (integer value) but possess different elemental compositions.

  • Scenario: You synthesized a drug candidate with a target mass of 284 Da.

  • The Trap: A Single Quadrupole (LRMS) detects a peak at m/z 284.1. You assume success. However, an impurity (e.g., a metabolic byproduct or degradation product) also has a nominal mass of 284 Da but differs by 0.03 Da.

  • The HRMS Solution: HRMS resolves the target at 284.0981 and the impurity at 284.1255. The high resolving power separates the signals, and the mass accuracy confirms the elemental formula.[1]

Comparative Analysis: HRMS vs. Alternatives

This section evaluates the "Product" (HRMS methodologies like Orbitrap/Q-TOF) against standard alternatives.

Table 1: Performance Matrix for Molecular Weight Confirmation
FeatureHRMS (Orbitrap / Q-TOF) LRMS (Single/Triple Quad) NMR (1H / 13C) SDS-PAGE / SEC
Primary Output Exact Mass (m/z)Nominal Mass (m/z)Structural ConnectivityHydrodynamic Radius/Size
Mass Accuracy < 1–5 ppm± 0.1 – 0.5 DaN/ALow (± 5–10%)
Resolution (FWHM) > 20,000 (up to 1M+)< 1,000 (Unit Res)N/ALow
Differentiation Distinguishes IsobarsCannot distinguish IsobarsDistinguishes IsomersAggregates vs. Monomers
Sensitivity Femtomole rangePicomole rangeMillimole rangeMicrogram range
Best Use Case Formula Confirmation & Impurity IDRoutine Screening / QuantStructural ElucidationProtein Aggregation
Detailed Comparison
1. HRMS (The Gold Standard)
  • Mechanism: Uses time-of-flight (Q-TOF) or orbital trapping (Orbitrap) to measure the mass-to-charge ratio (m/z) with extreme precision.[2]

  • Advantage: Provides elemental composition constraints . For a small molecule (<500 Da), a mass error of <3 ppm limits the possible formulas to usually one or two chemically sensible options.

  • Limitation: Higher capital cost and data file size; requires more complex calibration than LRMS.

2. LRMS (The Alternative)
  • Mechanism: Uses Quadrupoles to filter ions.

  • Advantage: Robust, cheap, and excellent for quantification (Triple Quad).

  • Critical Flaw: Lacks the resolution to confirm identity definitively. It confirms "consistency" with the expected mass but cannot rule out isobaric interferences.[3][4]

3. NMR (The Orthogonal Validator)
  • Mechanism: Measures magnetic properties of nuclei.

  • Advantage: The only method that provides detailed structural connectivity (e.g., distinguishing regioisomers which possess the exact same mass).

  • Critical Flaw: Low sensitivity.[3] Requires significantly more sample material than MS and struggles with complex mixtures without prior purification.

Decision Logic: Selecting the Right Tool

The following diagram illustrates the logical pathway for selecting the appropriate confirmation method based on the analyte type and required data quality.

method_selection Start Start: Define Analyte SmallMol Small Molecule (< 2000 Da) Start->SmallMol Biologic Biologic / Protein (> 2000 Da) Start->Biologic Q_Isobar Is sample complex or prone to isobars? SmallMol->Q_Isobar Ortho USE HRMS + SDS-PAGE (Orthogonal Validation) Biologic->Ortho HRMS USE HRMS (Q-TOF/Orbitrap) (Confirm Elemental Formula) Q_Isobar->HRMS Yes LRMS USE LRMS (Single Quad) (Routine Screen) Q_Isobar->LRMS No (Known synthetic route) Q_Struct Is structural connectivity unknown? NMR USE NMR (Structural Elucidation) Q_Struct->NMR Yes (Isomers suspected) Done Done Q_Struct->Done No HRMS->Q_Struct

Figure 1: Decision matrix for selecting molecular weight confirmation methodologies.

Experimental Protocol: The "Lock Mass" Workflow

To achieve the <5 ppm accuracy required for publication and regulatory submission (ICH Q6B), you cannot rely on a standard external calibration alone. You must employ a Self-Validating System using an internal standard (Lock Mass).

Step 1: System Calibration (External)

Before the experiment, calibrate the instrument using a manufacturer-standard mix (e.g., CsI clusters or Pierce™ calibration mix) to ensure the mass axis is linear across the desired range (e.g., m/z 100–2000).

Step 2: The "Lock Mass" Setup (Internal Validation)

This is the critical step for high accuracy.

  • Mechanism: Introduce a known standard simultaneously with your analyte.

  • Choice of Standard: Choose a compound that ionizes in the same mode but does not interfere with your analyte.

    • Positive Mode: Leucine Enkephalin (m/z 556.2771) or polysiloxane background ions (often present in ambient air).

    • Negative Mode: Fatty acids or specific fluorinated reference standards.

  • Real-Time Correction: The software tracks the shift in the Lock Mass peak (e.g., if it drifts to 556.2780) and applies a real-time correction factor to your analyte's measured mass.

Step 3: Data Acquisition & Deconvolution
  • Small Molecules: Acquire data in Full Scan mode (Profile data, not Centroid, is preferred for reprocessing).

  • Biologics (Proteins): Large molecules carry multiple charges (z). You will observe a "charge envelope."

    • Action: Use deconvolution software (e.g., MaxEnt1, BioPharma Finder) to mathematically transform the multiple m/z peaks into a single zero-charge mass value.

Step 4: Isotope Pattern Matching

Do not rely on m/z alone. Compare the Isotope Distribution (M, M+1, M+2).

  • Logic: The abundance of Carbon-13 is naturally 1.1%. A molecule with 20 carbons will have a distinct M+1 peak height (~22% of M). If your measured M+1 intensity deviates significantly from the theoretical model, your elemental formula is incorrect, even if the accurate mass is close.

Data Interpretation & Logic

Calculating Mass Error (PPM)

To validate your result, calculate the parts-per-million (ppm) error.[3][4] Most journals and regulatory bodies accept < 5 ppm .



Monoisotopic vs. Average Mass[6]
  • Small Molecules (< 2000 Da): Always use Monoisotopic Mass (mass of the molecule using the most abundant isotopes, e.g., 12C, 1H, 16O).

  • Large Biologics (> 2000 Da): The isotopic envelope widens until individual isotopes are unresolved. Use Average Mass (weighted average of all natural isotopes).

Workflow Visualization

validation_logic Input Raw Data (m/z Spectrum) LockMass Apply Lock Mass Correction Input->LockMass PeakPick Peak Picking (Monoisotopic) LockMass->PeakPick Calc Calculate PPM Error PeakPick->Calc Isotope Check Isotope Fidelity (Sigma Fit) Calc->Isotope Decision Pass/Fail Decision Isotope->Decision Pass Identity Confirmed Decision->Pass <5ppm & Good Fit Fail Re-evaluate / NMR Decision->Fail >5ppm or Bad Fit

Figure 2: Logical workflow for data processing and validation criteria.

References

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. International Council for Harmonisation. [Link]

  • Gross, M. L. (1994).[5] "Accurate Masses for Structure Confirmation." Journal of the American Society for Mass Spectrometry, 5(2), 57. [Link]

  • Food and Drug Administration (FDA). (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Bristow, A. W. T., & Webb, K. S. (2003). "Intercomparison study on accurate mass measurement of small molecules in mass spectrometry." Journal of the American Society for Mass Spectrometry, 14(10), 1086-1098. [Link]

Sources

Benchmarking High-Performance Fluorinated Liquid Crystals: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

The transition from cyano-based (


) to fluorinated (

) liquid crystals (LCs) represents the most significant material shift in high-reliability display and photonic applications. While cyano-LCs offer high dielectric anisotropy (

) beneficial for low-voltage operation, they suffer from high rotational viscosity (

) and ionic instability, rendering them unsuitable for Active Matrix (TFT) displays and sensitive biomedical assays.

This guide benchmarks new super-fluorinated liquid crystals (e.g., fluorinated terphenyls and biphenyls) against conventional cyano-analogues. We focus on three critical performance pillars: Voltage Holding Ratio (VHR) , Visco-Elastic Response , and Dielectric Efficiency .

The Stability Benchmark: Voltage Holding Ratio (VHR)

For active-matrix displays and bio-electronic sensors, the material must hold a charge with minimal leakage during the frame time. This is quantified by the Voltage Holding Ratio (VHR).[1] Fluorinated LCs are the industry standard here due to the high electronegativity and strong C-F bond energy (


485 kJ/mol), which prevents ionic dissociation.
Comparative Data: Resistivity & VHR
PropertyConventional Cyano-LC (e.g., 5CB)New Fluorinated-LC (e.g., BCH-5F.F.F)Impact
Specific Resistivity (

)


Fluorinated LCs prevent image flickering and signal drift.
VHR (at

C)
85% - 95%98% - 99.5% Critical for TFT-LCDs and precise biosensors.
UV Stability Poor (degrades to ionic species)ExcellentRequired for outdoor displays and UV-cured polymer composites.

Technical Insight: The lower VHR in cyano-compounds is caused by their strong dipole moment facilitating the solvation of ionic impurities. Fluorinated compounds, despite being polar, exhibit lower solvation power for ions, maintaining high resistivity.

Protocol 1: Self-Validating VHR Measurement

To accurately benchmark VHR, one must isolate the LC's intrinsic leakage from the measurement equipment's impedance.

Workflow Diagram:

VHR_Measurement cluster_0 Excitation Phase cluster_1 Holding Phase cluster_2 Measurement Phase Pulse_Gen Pulse Generator (±5V Square Wave, 60Hz) Switch Fast FET Switch (t_open < 1µs) Pulse_Gen->Switch Charge LC_Cell Test Cell (Polyimide Alignment) Switch->LC_Cell Apply V_0 Leakage Ionic Leakage (Intrinsic LC Property) LC_Cell->Leakage Discharge over Frame Time Buffer High-Z Buffer Amp (>10^14 Ω Input) LC_Cell->Buffer Sense V(t) DAQ Oscilloscope/DAQ (V_drop calculation) Buffer->DAQ Data

Figure 1: High-impedance Voltage Holding Ratio (VHR) measurement workflow. The High-Z buffer is critical to ensure voltage drop is due solely to the LC material.

Step-by-Step Methodology:

  • Cell Preparation: Use a standard sandwich cell (3-5 µm gap) with low-ion polyimide alignment layers.

  • Thermal Soak: Equilibrate the cell at the target temperature (standard:

    
    C and 
    
    
    
    C) for 30 minutes.
  • Pulse Injection: Apply a voltage pulse (

    
     or 
    
    
    
    ,
    
    
    duration).
  • Open Circuit: Immediately open the switch, isolating the cell.

  • Monitoring: Record the voltage decay

    
     over a frame time (
    
    
    
    for 60Hz).
  • Calculation:

    
    .
    
    • Validation Check: If VHR < 90% for a fluorinated sample, check the cell for contamination (glue/PI) rather than the LC material itself.

The Speed Benchmark: Visco-Elastic Properties

Response time is governed by the rotational viscosity (


) and the elastic constant (

). Fluorinated compounds, particularly those with lateral fluorine substitution, disrupt intermolecular packing less than bulky cyano groups, resulting in lower viscosity.
Comparative Data: Response Dynamics
MetricCyano-LC MixtureFluorinated Mixture (New)Benefit
Rotational Viscosity (

)


Faster switching speeds.
Activation Energy (

)
HighLow Performance remains consistent at lower temperatures.
Response Time (

)


Enables high-refresh-rate displays and rapid optical shutters.

Mechanistic Insight: The "slippage" effect of fluorine atoms reduces the friction between molecules during rotation. In contrast, the dimerization of cyano-LCs increases the effective molecular weight and drag.

Protocol 2: Optical Response Time Measurement
  • Setup: Place the LC cell between crossed polarizers with the director at

    
     to the polarization axis.
    
  • Drive: Apply a square wave voltage above the threshold (

    
    ).
    
  • Detection: Measure transmittance using a photodiode.

  • Analysis:

    • 
      : Time to rise from 10% to 90% transmittance.
      
    • 
      : Time to decay from 90% to 10% upon voltage removal.
      
    • Self-Validation: Ensure

      
       (where 
      
      
      
      is cell gap). If not, surface anchoring energy is insufficient.
The Efficiency Benchmark: Dielectric Anisotropy ( )

This is the only area where Cyano-LCs traditionally outperform. Fluorine has a lower dipole moment than the Cyano group. However, new multi-fluorinated terphenyls have bridged this gap.

Molecular Logic Diagram:

Molecular_Design Cyano Cyano-LC (5CB) High Dipole, High Viscosity Unstable SingleF Mono-Fluorinated Low Viscosity, High Stability Low Δε (Weak Response) Cyano->SingleF Fluorination Strategy MultiF Super-Fluorinated (Terphenyls) Multiple Lateral F Substituents Moderate Δε, Low Viscosity, High Stability SingleF->MultiF Optimized Design

Figure 2: Evolution of LC molecular design. Super-fluorinated structures achieve a balance of stability and efficiency.

To compensate for lower


, researchers should use fluorinated diluters  (like 3HFFH3) which maintain high VHR while adjusting the mixture's elastic constants to lower the threshold voltage (

).
Emerging Applications: Drug Delivery & Bio-Compatibility[2][3]

While display technology drives the physical benchmarks, the chemical stability of fluorinated LCs makes them uniquely suited for biomedical applications.

  • Drug Delivery Systems: Fluorinated lyotropic liquid crystals (e.g., fluorinated surfactants forming cubosomes) are used to encapsulate drugs like 5-Fluorouracil (5-FU) .[2] The fluorinated chains segregate to form stable hydrophobic domains, protecting the drug payload from premature degradation.

  • Biosensors: The high resistivity (VHR) of fluorinated nematic LCs allows them to be used as sensitive transducers in capacitive biosensors, where ionic impurities from biological fluids would otherwise short-circuit the device.

References
  • Effect of Fluorine vs. Cyano Groups on LC Performance Source: ResearchGate

  • Fluorinated Liquid Crystals: Properties and Applications Source: Royal Society of Chemistry / ResearchGate

  • High Reliability Fluorinated Diluters for VHR Improvement Source: MDPI / ResearchGate

  • Rotational Viscosity Comparison (Fluorinated vs. Conventional) Source: ResearchGate

  • Lyotropic Liquid Crystals in Drug Delivery Source: National Institutes of Health (NIH)

Sources

Technical Guide: Cross-Validation of Biological Assay Results for Phenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Artifact vs. Activity" Dilemma

In drug discovery, phenolic compounds (polyphenols, flavonoids, catechins) represent a double-edged sword.[1] While they exhibit potent antioxidant and anti-proliferative properties, they are frequently classified as PAINS (Pan-Assay Interference Compounds) .[1] Their inherent redox potential allows them to hijack standard colorimetric assays, leading to false-negative cytotoxicity results (overestimation of cell viability) or false-positive enzyme inhibition.[1]

This guide provides a rigorous framework for cross-validating phenolic bioactivity.[1] We compare the industry-standard MTT (Tetrazolium) assay against the ATP (Luminescence) assay, demonstrating why orthogonal testing is not optional—it is a requirement for data integrity.

The Challenge: Mechanism of Phenolic Interference

To validate results, one must understand the failure mode. The most common artifact arises in tetrazolium-based assays (MTT, MTS, WST-1).[1]

The Redox Trap

Standard viability assays rely on mitochondrial dehydrogenases in metabolically active cells to reduce yellow MTT tetrazolium salts into purple formazan crystals. However, phenolic compounds possess hydroxyl groups (-OH) capable of non-enzymatic reduction .[1]

  • The Artifact: The phenol donates an electron directly to the MTT reagent in the culture media.

  • The Result: Purple formazan forms extracellularly, independent of cell viability.

  • The Consequence: A toxic concentration of a phenol may kill 90% of cells, but the chemical reduction of MTT mimics high metabolic activity, masking the toxicity.

Visualization: The Interference Pathway

The following diagram illustrates the divergence between true biological signal and chemical noise.

PhenolInterference cluster_0 Assay Well Environment Phenol Phenolic Compound (e.g., Quercetin, EGCG) MTT MTT Reagent (Tetrazolium Salt) Phenol->MTT Chemical Reduction (Artifact) Cells Live Mitochondria (Dehydrogenase) Phenol->Cells Cytotoxicity (Kills Cells) Formazan Formazan Signal (OD 570nm) MTT->Formazan Conversion Cells->Formazan Biological Reduction (True Signal)

Figure 1: Mechanism of Interference. Phenols can bypass the biological mechanism, chemically converting MTT to Formazan, creating a false signal of viability.

Comparative Analysis: MTT vs. ATP vs. LDH

When screening phenols, relying solely on metabolic reduction (MTT) is insufficient.[1] We recommend a multi-parametric approach.

FeatureMTT / MTS (Tetrazolium) ATP (CellTiter-Glo®) LDH Release
Readout Absorbance (Colorimetric)LuminescenceAbsorbance / Fluorescence
Primary Target Mitochondrial DehydrogenaseCellular ATP LevelsMembrane Integrity
Phenolic Interference HIGH. Chemical reduction of reagent.[1]LOW. Possible luciferase inhibition (rare).[1]LOW. Less redox sensitive.[1]
Sensitivity Moderate (requires high cell #).[1]High (detects <10 cells).[1]Moderate.
Throughput High, but requires solubilization steps.[1]Ultra-High (Add-Mix-Read).High.
Verdict Screening Only. Must be validated.Gold Standard for Phenols.[1]Excellent Backup for necrosis.[1]

Experimental Protocol: The Self-Validating Workflow

Do not run a standard assay. Run a Controlled Interference Assay . This protocol includes specific checkpoints to quantify the "Artifact Signal."

Reagents
  • Test Compound: Phenolic stock (e.g., Resveratrol, Quercetin) in DMSO.[1]

  • Assay A: MTT Reagent (5 mg/mL in PBS).

  • Assay B: ATP Luminescence Reagent.

  • Control: 10% SDS or Triton X-100 (Kill Control).

Step-by-Step Methodology
Step 1: The Acellular Control (Critical)

Before adding cells, determine if your compound reacts with the reagent.

  • Prepare a 96-well plate with culture media ONLY (No cells).[1]

  • Add the phenolic compound dilution series (e.g., 1 µM to 100 µM).

  • Add MTT reagent and incubate for 2-4 hours at 37°C.

  • Read Absorbance: Any signal here is Background Noise (Artifact) .[1]

    • Decision: If OD > 0.1 in cell-free wells, MTT is invalid for this compound.[1] Switch to ATP.

Step 2: The Parallel Cross-Validation

Run biological plates in duplicate sets.

  • Seed Cells: 5,000 cells/well in two separate 96-well plates (Plate A and Plate B). Incubate 24h.

  • Treat: Add compound dilution series to both plates. Include a DMSO vehicle control and a Positive Kill Control (Triton X-100).[1]

  • Incubate: 24h or 48h.

  • Read Plate A (MTT): Add MTT, incubate 4h, solubilize, read OD 570nm.

  • Read Plate B (ATP): Add ATP reagent, shake 2 min, read Luminescence.

Step 3: Data Normalization

Calculate % Viability relative to Vehicle Control.[1]


[1]

Data Interpretation & Case Study

Hypothetical Data: Quercetin Cytotoxicity in HepG2 Cells

The following table demonstrates a typical divergence observed when cross-validating strong antioxidants.

Concentration (µM)MTT Viability (%) ATP Viability (%) Interpretation
0 (Control) 100%100%Baseline.
10 98%95%Concordant.[1] No toxicity.[1]
50 92% 60% Divergence Begins. MTT overestimates viability.[1]
100 85% 25% Major Artifact. ATP shows toxicity; MTT suggests survival.[1]
Cell-Free (100 µM) 0.45 OD 0 RLUProof of Interference. Compound reduced MTT chemically.[1]

Analysis: At 100 µM, the ATP assay reveals the compound is highly toxic (25% viability). However, the MTT assay suggests the cells are fine (85% viability). The "Cell-Free" control confirms that the compound itself turns the MTT purple. Trust the ATP data.

Logic Flow: The Validation Decision Tree

Use this logic flow to determine which dataset to publish.

ValidationLogic Start Start: Phenolic Compound Screening CellFree Run Cell-Free Control (Media + Cmpd + MTT) Start->CellFree CheckSignal Is Optical Density (OD) > Background? CellFree->CheckSignal HighBg High Chemical Interference CheckSignal->HighBg Yes LowBg Low/No Interference CheckSignal->LowBg No Action1 REJECT MTT Data. Use ATP or LDH Assay. HighBg->Action1 Action2 Run Cellular MTT Assay. Cross-validate with ATP for key hits. LowBg->Action2

Figure 2: Decision Tree for Assay Selection. This workflow prevents the publication of false-negative toxicity data.

References

  • National Institutes of Health (NIH) - Assay Guidance Manual. (2015).[1] Assay Interference by Chemical Reactivity.[1][2] [Link]

  • Wang, P., et al. (2010).[1][3] Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLoS ONE.[1][3] [Link][1]

Sources

In Vitro vs. In Vivo Efficacy of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

The incorporation of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry, primarily used to modulate lipophilicity (


), metabolic stability, and binding affinity. However, a pervasive challenge remains: the translational disconnect  between high in vitro potency (low 

/

) and poor in vivo efficacy.

This guide analyzes the mechanistic causes of this disconnect, provides field-proven experimental protocols for bridging the gap, and presents comparative data to illustrate success and failure modes in fluorinated drug design.

Part 1: The Translational Disconnect (Mechanistic Insight)

The "Fluorine Effect" is often oversimplified as just an increase in metabolic stability. In reality, the introduction of fluorine alters the physicochemical landscape of the molecule in ways that can decouple biochemical potency from physiological efficacy.

The Solubility-Permeability Trade-off

Fluorine is highly electronegative yet lipophilic. Substituting hydrogen with fluorine (or a trifluoromethyl group) typically increases


 (lipophilicity).
  • In Vitro Impact: Increased lipophilicity often enhances binding affinity by displacing "high-energy" water molecules from hydrophobic pockets in the target protein. This leads to nanomolar

    
     values in solvent-controlled enzymatic assays.
    
  • In Vivo Consequence: High lipophilicity (

    
    ) leads to poor aqueous solubility, resulting in dissolution-limited absorption. Furthermore, highly lipophilic fluorinated compounds are prone to high Plasma Protein Binding (PPB)  (>99%), drastically reducing the fraction of unbound drug (
    
    
    
    ) available to engage the target in tissues.
Metabolic Stability vs. "Metabolic Switching"

Fluorine is frequently used to block metabolic "soft spots" (e.g., preventing CYP450-mediated hydroxylation at a para-phenyl position).

  • Success Scenario: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxidation, extending half-life (

    
    ).
    
  • Failure Scenario (Metabolic Switching): Blocking one site often shunts metabolism to a different, potentially toxic pathway (e.g., forming a reactive quinone-imine intermediate). In vitro stability assays (microsomes) may show low clearance, but in vivo toxicity limits dosing before efficacy is reached.

The IVIVC Ratio Rule

A critical metric for assessing translation is the In Vitro-In Vivo Correlation (IVIVC) Ratio :



Where 

is the unbound plasma concentration at steady state.
  • Guideline: For 80% of successful drugs, full efficacy is achieved when this ratio is between 0.007 and 8 .

  • Fluorine Implication: Fluorinated candidates often fail because while they lower

    
     (denominator), they disproportionately lower 
    
    
    
    (numerator) due to high protein binding.

Part 2: Comparative Case Studies

Case Study A: Metabolic Blocking (Sitagliptin vs. Non-Fluorinated Analogs)

Objective: Improve oral bioavailability by preventing rapid metabolism.

  • Challenge: Early DPP-4 inhibitors suffered from rapid cleavage by proline-specific peptidases and hepatic oxidation.

  • Fluorine Solution: Introduction of a 2,4,5-trifluorophenyl moiety.

  • Outcome: The fluorine atoms deactivated the phenyl ring against oxidative metabolism without disrupting the binding pocket interactions. This resulted in a dramatic increase in in vivo half-life (

    
     hours) compared to non-fluorinated precursors, allowing for once-daily dosing despite similar in vitro potency.
    
Case Study B: Selectivity & Toxicity (Ibrutinib vs. Next-Gen Fluorinated Analogs)

Objective: Reduce off-target toxicity while maintaining efficacy.

  • Challenge: Ibrutinib (first-gen) is a potent BTK inhibitor but has significant off-target binding to EGFR and TEC, leading to adverse events (rash, diarrhea).

  • Fluorine/Structural Optimization: Next-generation analogs (e.g., Acalabrutinib, Zanubrutinib) utilized specific fluorination and structural rigidification to optimize the shape complementarity.

  • Data Comparison:

    • In Vitro:[1][2] Ibrutinib

      
       (BTK) = 0.5 nM.
      
    • In Vivo: High efficacy but dose-limiting toxicity due to low selectivity.

    • Optimization: Newer fluorinated analogs maintained the nanomolar potency but improved the selectivity window (higher

      
       against EGFR), translating to better in vivo safety profiles.
      

Part 3: Experimental Workflows (Protocols)

To accurately predict in vivo performance, the following assays must be performed with specific attention to the properties of fluorinated compounds.

Protocol 1: Microsomal Metabolic Stability Assay

Validates intrinsic clearance (


) and identifies metabolic soft spots.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (Fluorinated candidate).

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).

Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µL of Test Compound (10 mM DMSO stock) to 199 µL of microsomal suspension (Final conc: 1 µM, 0.5% DMSO). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quenching Solution (ACN) to stop the reaction and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
Protocol 2: Caco-2 Permeability Assay

Predicts intestinal absorption and efflux liability (P-gp substrate).

Materials:

  • Caco-2 cells (differentiated 21-day monolayer on Transwell inserts).

  • Transport Buffer: HBSS + 10 mM MES (pH 6.5, Apical) and HBSS + 10 mM HEPES (pH 7.4, Basolateral).

  • TEER Meter (Transepithelial Electrical Resistance).

Procedure:

  • QC Check: Measure TEER. Monolayers must show

    
     to ensure tight junction integrity.
    
  • A-to-B Transport (Absorption):

    • Add Test Compound (10 µM) to the Apical (donor) chamber (pH 6.5).

    • Add fresh buffer to the Basolateral (receiver) chamber (pH 7.4).

  • B-to-A Transport (Efflux):

    • Add Test Compound (10 µM) to the Basolateral (donor) chamber.

    • Add fresh buffer to the Apical (receiver) chamber.

  • Incubation: Incubate at 37°C with gentle shaking (50 rpm) for 120 min.

  • Sampling: Take 50 µL aliquots from the receiver compartment at 60 and 120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    [3]
    
    • 
      : Rate of permeation (µmol/sec).
      
    • 
      : Surface area of insert (
      
      
      
      ).
    • 
      : Initial donor concentration.
      
    • Efflux Ratio (ER):

      
      . An ER 
      
      
      
      suggests P-gp efflux, common for fluorinated compounds.

Part 4: Data Presentation

Table 1: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Analogs Representative data derived from optimization campaigns (e.g., Sitagliptin/Ibrutinib series).

Compound ClassModificationIn Vitro Potency (

)
Lipophilicity (

)
Metabolic Stability (

, Human Microsomes)
In Vivo Efficacy (Murine Model)Clinical Outcome
Hit (Analog 1) Non-fluorinated (Phenyl)12 nM2.115 minPoor (

mg/kg)
Failed: Rapid Clearance
Lead (Analog 2) Monofluoro-phenyl8 nM2.545 minModerate (

mg/kg)
Failed: Toxic Metabolite
Optimized Drug Trifluoro-phenyl10 nM2.8> 120 minHigh (

mg/kg)
Success (High Exposure)
High-LogP Fail Pentafluoro-phenyl0.5 nM5.2> 200 minPoor (Low free fraction)Failed: Poor Solubility/PPB

Key Insight: The "Optimized Drug" is not the most potent in vitro (0.5 nM vs 10 nM), but it strikes the optimal balance between stability (


) and physicochemical properties (

), resulting in the best in vivo performance.

Part 5: Visualizations

Diagram 1: The Fluorine Optimization Cycle

A logic flow for deciding where and how to install fluorine.

FluorineOptimization Hit Hit Compound (High Clearance) MetID Metabolite ID (Locate Soft Spot) Hit->MetID LC-MS/MS Analysis Design Design Strategy: Block Metabolic Site MetID->Design Identify Labile C-H Synth Synthesize Fluorinated Analog Design->Synth F / CF3 Substitution Test Test: Microsomal Stability & Potency Synth->Test Decision Decision Node Test->Decision Evaluate Data Decision->MetID Metabolic Switching (New Soft Spot) Decision->Design Loss of Potency (Steric Clash) Success Lead Candidate (High Stability/Potency) Decision->Success t1/2 > 60min IC50 < 50nM

Caption: Iterative workflow for optimizing metabolic stability using fluorine substitution. Note the feedback loop for "Metabolic Switching."

Diagram 2: Mechanism of Metabolic Blocking

Visualizing why the C-F bond resists CYP450 oxidation.

MetabolicBlocking CYP CYP450 Enzyme (Heme Iron-Oxo Species) Substrate_H Substrate (C-H Bond) Bond Energy ~98 kcal/mol CYP->Substrate_H Attacks Substrate_F Fluorinated Substrate (C-F Bond) Bond Energy ~116 kcal/mol CYP->Substrate_F Attacks Reaction_H Hydrogen Abstraction (Facile) Substrate_H->Reaction_H Low Activation Energy Reaction_F Oxidation Blocked (Inert) Substrate_F->Reaction_F High Activation Energy (Steric/Electronic Shielding) Metabolite Hydroxylated Metabolite (Rapid Clearance) Reaction_H->Metabolite StableDrug Stable Drug (Prolonged Half-life) Reaction_F->StableDrug

Caption: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagenaars, N., et al. (2023). "Structure-Activity Relationships of Fluorinated Drugs." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." Link

Sources

Metabolic Stability Assessment of Fluorinated Phenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of medicinal chemistry, primarily utilized to block metabolic "soft spots" prone to oxidative attack. However, for phenols, this modification presents a paradox: while fluorine effectively hinders Cytochrome P450 (CYP)-mediated hydroxylation (Phase I), the resulting electronic modulation often increases the acidity (


 reduction) of the phenolic hydroxyl, potentially accelerating Phase II conjugation (glucuronidation/sulfation).

This guide provides a technical framework for assessing the metabolic stability of fluorinated phenols. Unlike standard lipophilic drugs where Human Liver Microsomes (HLM) suffice, assessing fluorinated phenols requires a dual-system approach to account for the "Metabolic Switching" phenomenon.

Part 1: The Fluorine Advantage & The Phenolic Liability

Mechanistic Insight: Beyond Bond Strength

It is a common oversimplification to attribute the stability of fluorinated compounds solely to the strength of the C-F bond (~116 kcal/mol) versus the C-H bond (~99 kcal/mol). While this bond strength prevents direct abstraction, the metabolic stability of fluorinated phenols is governed by two deeper physical-organic principles:

  • Electronic Deactivation (Phase I Blockade): The high electronegativity of fluorine pulls electron density from the aromatic ring (

    
    -withdrawal). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to electrophilic attack by the high-valent iron-oxo species (
    
    
    
    ) in the CYP450 active site.
    • Result: Oxidative defluorination or hydroxylation at the ortho/para positions is significantly suppressed.

  • Acidity Modulation (Phase II Vulnerability): Fluorine substitution, particularly at the ortho or para positions, stabilizes the phenoxide anion, lowering the

    
     of the phenol (e.g., Phenol 
    
    
    
    vs. 4-Fluorophenol
    
    
    vs. Pentafluorophenol
    
    
    ).
    • Result: Increased ionization at physiological pH (7.4) can enhance affinity for Phase II transferases (UGTs and SULTs), potentially increasing clearance despite the CYP blockade.

Visualization: The Metabolic Fork in the Road

The following diagram illustrates the "Metabolic Switch" where blocking Phase I channels the substrate toward Phase II conjugation.

MetabolicPathways Figure 1: Metabolic Switching in Fluorinated Phenols. Fluorine blocks CYP oxidation (Red) but may accelerate Phase II conjugation (Green). Substrate Fluorinated Phenol CYP CYP450 (Phase I) Substrate->CYP Low Affinity (High Oxidation Potential) UGT UGT/SULT (Phase II) Substrate->UGT High Affinity (Ionized Phenol) OxMet Oxidized Metabolite (BLOCKED) CYP->OxMet X ConjMet Glucuronide/Sulfate Conjugate UGT->ConjMet Rapid Conversion

Part 2: Comparative Performance Data

The following data illustrates the "HLM/Hepatocyte Disconnect." Researchers often observe low clearance in microsomes (which lack Phase II cofactors) and falsely predict high stability, only to see rapid clearance in hepatocytes or in vivo.

Table 1: Representative Intrinsic Clearance (


) Profiles 
Data synthesized from matched molecular pair trends and metabolic stability literature [1, 3, 5].
Compound StructurepKa (Approx)HLM

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Predominant Metabolic Route
Phenol (Unsubstituted)10.0High (>100)High (>50)Mixed (CYP Oxidation + Conjugation)
4-Fluorophenol 9.9Low (<15)High (>40)Phase II Driven (Glucuronidation)
4-Chlorophenol 9.4Medium (20-40)High (>50)Mixed (Cl-shift oxidation + Conjugation)
2,4-Difluorophenol 9.5Very Low (<5)Very High (>80)Almost exclusively Phase II
Interpretation for Drug Design[1][2]
  • The Trap: If you only screen 4-Fluorophenol in HLM (without UDPGA cofactor), it appears stable (

    
    ).
    
  • The Reality: In hepatocytes, the clearance remains high (

    
    ) because the fluorine does not protect the hydroxyl group from UGTs.
    
  • The Fix: To stabilize the phenol completely, one must either sterically hinder the hydroxyl group (e.g., ortho-methylation) or replace the phenol entirely (e.g., bioisostere replacement with pyridone or indazole).

Part 3: Experimental Protocols

To accurately assess these compounds, a standard HLM assay is insufficient. The following protocol integrates a Microsomal Stability Assay valid for Phase I, with a mandatory Hepatocyte Cross-Validation .

Protocol A: Microsomal Stability (Phase I Assessment)

Objective: Determine susceptibility to oxidative metabolism (CYP450).

Materials:

  • Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).[1][2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN (Stop Solution). Vortex for 1 min.

  • Clarification: Centrifuge at 3,500 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol B: Hepatocyte Stability (Phase I + II Assessment)

Objective: Capture Glucuronidation/Sulfation clearance.

Critical Modification: Use cryopreserved human hepatocytes (1 million cells/mL). The buffer must be Krebs-Henseleit Buffer (KHB) to maintain cell viability. No external NADPH is needed (endogenous cofactors are present).

Visualization: Experimental Workflow

Workflow Figure 2: Comparative Stability Workflow. Parallel assessment in HLM and Hepatocytes is required for phenols. Start Compound Prep (1 µM in Buffer) SystemChoice Select System Start->SystemChoice HLM HLM + NADPH (Oxidative Only) SystemChoice->HLM Phase I Screen Hep Hepatocytes (Oxidative + Conjugative) SystemChoice->Hep Phase II Check Incubation Incubation 37°C, Shaking HLM->Incubation Hep->Incubation Sampling Time Points (0, 15, 30, 60 min) Incubation->Sampling Quench Quench (Ice-Cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Calc. % Remaining) Quench->Analysis

Part 4: Analytical Methodology (LC-MS/MS)

Fluorinated phenols present unique analytical challenges due to their ionization properties.

  • Ionization Mode: Phenols are acidic; therefore, Negative Electrospray Ionization (ESI-) is preferred.

    • Note: Fluorine substitution enhances ionization efficiency in negative mode due to electron withdrawal.

  • Column Selection: C18 columns are standard, but for highly polar glucuronide metabolites, a HILIC column or a specialized C18-Polar Embedded column may be required to prevent early elution and ion suppression.

  • Metabolite Tracking:

    • Monitor m/z transitions for the parent (M-H)⁻.

    • Monitor m/z for the Glucuronide (+176 Da) and Sulfate (+80 Da) conjugates to confirm the metabolic route.

References

  • Hazai, E. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH).

  • Smart, J. P. et al. (2019). The Dark Side of Fluorine: Metabolism and Toxicity. PMC - NIH.

  • Paine, M. J. et al. (2010). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes. Drug Metabolism and Disposition.[4][5][6][7][8][9][10]

  • Protocols.io. (2024).[1] Microsomal stability assay for human and mouse liver microsomes.

  • Wernevik, J. et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

Sources

Comparative Guide: Palladium Catalysts for Suzuki-Miyaura Coupling

[1][2]

Executive Summary: The Evolution of Activation

The Suzuki-Miyaura coupling is the workhorse of modern medicinal chemistry, yet the "standard" protocol (often relying on tetrakis(triphenylphosphine)palladium(0)) is frequently insufficient for the complex, electron-deficient, or sterically hindered scaffolds found in contemporary drug discovery.

This guide moves beyond the textbook basics to objectively compare three distinct generations of palladium catalysts. We analyze why specific ligands outperform others based on mechanistic causality—specifically focusing on oxidative addition rates, active species concentration, and stability against dimerization.

Mechanistic Categorization of Catalysts

To select the right catalyst, one must understand the ligand architecture that dictates reactivity.

Catalyst ClassRepresentative ExamplesKey Mechanistic FeatureBest Application
Gen 1: Homogeneous Phosphines Pd(PPh₃)₄, PdCl₂(dppf)Coordination saturation; slow oxidative addition.Standard aryl bromides/iodides; simple scale-up.
Gen 2: Dialkylbiaryl Phosphines Pd(OAc)₂ + SPhos/XPhosElectron-rich, bulky ligands; promotes oxidative addition.Aryl chlorides; sterically hindered biaryls.
Gen 3: Precatalysts & NHCs XPhos Pd G4, Pd-PEPPSI-IPrRapid activation; air-stable; prevents Pd-dimer death.Heterocycles, low catalyst loading, difficult substrates.
Visualization: The Active Species Pathway

The following diagram illustrates the critical difference between traditional systems (which suffer from induction periods and dimerization) and modern precatalysts that rapidly enter the catalytic cycle.

CatalyticCyclePrecatPrecatalyst(e.g., XPhos Pd G4)Pd0Active Species[L-Pd(0)]Precat->Pd0Rapid Activation(Base/Heat)OxAddOxidative Addition(Ar-X)Pd0->OxAddRate Limiting (Cl)TransMetTransmetallation(Ar-B(OH)2)OxAdd->TransMetRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0RegenerationDimerInactive Pd Dimer(Catalyst Death)TraditionalTraditional Sources(Pd(OAc)2 + Ligand)Traditional->Pd0Slow/VariableTraditional->DimerHigh Risk

Caption: Comparative activation pathways. Modern precatalysts (Blue) bypass the slow induction and dimerization risks associated with traditional in-situ mixing (Red).

Performance Comparison Matrix

The following data synthesizes performance across varying substrate difficulties. Note the dramatic drop-off in efficacy for Gen 1 catalysts when facing aryl chlorides or steric hindrance.

Table 1: Head-to-Head Yield Comparison
Substrate ScenarioPd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 1)Pd(OAc)₂ + SPhos (Gen 2)Pd-PEPPSI-IPr (Gen 3)
Aryl Bromide (Standard) (e.g., 4-bromotoluene + PhB(OH)₂)95% 98% 99%99%
Aryl Chloride (Activated) (e.g., 4-chloroacetophenone)< 10%45%98% 99%
Aryl Chloride (Deactivated) (e.g., 4-chlorotoluene)0%< 5%92% 95%
Sterically Hindered (e.g., 2,6-disubstituted)0%15%88% 94%
Heteroaryl Chlorides (e.g., 2-chloropyridine)0%30%90% 96%

Key Insights:

  • The Chloride Wall: Pd(PPh₃)₄ is virtually inert toward unactivated aryl chlorides due to the high energy barrier of oxidative addition.

  • The SPhos Effect: The methoxy group on the SPhos ligand provides a secondary interaction with the Pd center (Pd-O interaction), stabilizing the oxidative addition intermediate and preventing decomposition.

  • PEPPSI Power: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture uses a "throw-away" pyridine ligand. This creates an extremely bulky, electron-rich NHC-Pd complex that is air-stable yet hyper-reactive upon heating.

Decision Framework for Catalyst Selection

Do not default to Pd(PPh₃)₄ simply because it is in the inventory. Use this logic tree to select the optimal system for your specific substrate.

DecisionTreeStartSubstrate Analysis:What is your Electrophile?HalideAryl Bromide / IodideStart->HalideChlorideAryl Chloride / TosylateStart->ChlorideSimpleUnhindered?Halide->SimpleComplexHindered / Heterocycle?Chloride->ComplexRec1Use Pd(dppf)Cl2(Robust, cheap)Simple->Rec1YesRec2Use XPhos Pd G4or Pd-PEPPSI-IPrSimple->Rec2No (Hindered)Complex->Rec2Always

Caption: Logical flow for selecting the most efficient palladium source based on electrophile stability and steric demand.

Experimental Protocols

Protocol A: The "Problem Solver" (For Aryl Chlorides & Hindered Substrates)

Recommended System: Pd-PEPPSI-IPr or XPhos Pd G4

Rationale: This protocol utilizes a precatalyst to ensure a defined active species concentration.[1] Potassium carbonate is used as a mild base, and dioxane/water ensures solubility of boronic acids.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl chloride, boronic acid, K₂CO₃, and Pd-PEPPSI-IPr.

    • Note: Pd-PEPPSI-IPr is air-stable, so this can be weighed on a benchtop, but the reaction should be run under inert gas.

  • Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 60–80 °C (depending on steric bulk). Stir vigorously.

    • Observation: The mixture typically turns from yellow to black/dark brown as the active Pd(0) species is generated and cycles.

  • Workup: Monitor via LCMS. Upon completion (typically 2-6 hours), dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Protocol B: The "Standard" (For Aryl Bromides)

Recommended System: Pd(dppf)Cl₂

Rationale: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because it is more robust, less sensitive to air during weighing, and the bidentate ligand prevents rapid catalyst decomposition.

Materials:

  • Aryl Bromide (1.0 equiv)[2]

  • Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3.0 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene / Ethanol (4:1)

Step-by-Step:

  • Mixing: Combine aryl bromide, boronic acid, and catalyst in a flask.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).

  • Activation: Add the solvent mixture and the aqueous base.

  • Reflux: Heat to 90 °C for 4–12 hours.

  • Workup: Standard extraction.

References

  • Pd-PEPPSI-IPr Performance: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[4][5] Chemistry – A European Journal, 2006. Link

  • Buchwald Precatalysts (XPhos/SPhos): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[6] Link

  • Mechanistic Studies on SPhos: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[7] Link

  • Comparison of Precatalysts: Comparison of Allyl-Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health (PMC). Link

  • General Protocols & Reviews: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

Precision Profiling: Quantitative Analysis of Impurities in Synthesized Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biphenyl Challenge

Biphenyl scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for critical therapeutics like Angiotensin II receptor blockers (ARBs) (e.g., Valsartan, Telmisartan) and various kinase inhibitors. The primary synthetic route, Suzuki-Miyaura cross-coupling , is robust but chemically noisy.

The analytical challenge is distinct: Suzuki coupling generates structurally similar impurities—specifically homocoupling dimers (Ar¹-Ar¹ or Ar²-Ar²) and protodeboronation byproducts—that often possess UV chromophores nearly identical to the target API. Standard C18 HPLC methods frequently fail to resolve these isobaric or isomeric impurities, leading to "hidden" peaks and regulatory non-compliance.

This guide objectively compares analytical methodologies and outlines a high-fidelity protocol for quantifying these impurities down to trace levels (0.05% w/w), ensuring compliance with ICH Q3A guidelines.

Comparative Analysis of Analytical Platforms

The choice of method depends on the specific impurity profile (volatility vs. polarity) and the required sensitivity.

Table 1: Performance Matrix for Biphenyl Impurity Analysis
FeatureHPLC-PDA (Standard) UHPLC-MS/MS (Recommended) GC-FID/MS (Alternative)
Primary Application Routine QC, Assay, Purity (>0.1%)Trace Impurity Profiling, Genotoxic Impurities (GTIs)Residual Solvents, Volatile Side-products
Separation Mechanism Hydrophobic Interaction (C18)Orthogonal (C18/Phenyl-Hexyl) + Mass FilteringBoiling Point + Polarity
Sensitivity (LOD) ~0.05% (Limit of Quantification)< 0.001% (Trace/ppm level)~0.01%
Isomer Selectivity Moderate: Co-elution of positional isomers is common.High: Resolves co-eluting peaks via MRM transitions.High: Excellent for structural isomers if volatile.
Throughput 20–40 min/run3–8 min/run15–30 min/run
Limitations "Hidden" peaks under main band; low sensitivity for non-chromophoric impurities.Matrix effects (ion suppression); Higher capital cost.Thermal degradation of labile biphenyls; Derivatization often needed.
Expert Insight: Why Standard HPLC Fails

In Suzuki synthesis, if you couple 4-bromo-toluene with phenylboronic acid, you aim for 4-methylbiphenyl. However, oxidative homocoupling of the boronic acid yields biphenyl (the dimer). On a standard C18 column, the hydrophobic difference between the product and the dimer is minimal, often resulting in shoulder peaks or baseline co-elution. UHPLC-MS/MS is superior here because even if retention times overlap, the mass filter (


 168 vs 

154) provides definitive quantitation.

The Genesis of Impurities (Mechanism)

To quantify impurities, one must first predict them. The following diagram illustrates the competitive pathways in Suzuki coupling that generate the specific impurities we must detect.

SuzukiImpurities cluster_legend Pathway Legend ArylHalide Aryl Halide (Ar¹-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Aryl Boronic Acid (Ar²-B(OH)₂) TransMet Transmetallation BoronicAcid->TransMet Homo1 Impurity A: Homocoupling (Ar²-Ar²) BoronicAcid->Homo1 Oxidative Dimerization Protodeb Impurity C: Protodeboronation (Ar²-H) BoronicAcid->Protodeb Hydrolysis Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->TransMet Dehalo Impurity B: Dehalogenation (Ar¹-H) OxAdd->Dehalo Beta-H Elim or Reduction RedElim Reductive Elimination TransMet->RedElim Product Target Biphenyl (Ar¹-Ar²) RedElim->Product key Solid Line: Main Reaction Dashed Line: Impurity Pathway

Figure 1: Mechanistic origins of critical impurities in Suzuki-Miyaura biphenyl synthesis. Note the parallel formation of homocoupling dimers.

Recommended Protocol: Orthogonal UHPLC-PDA-MS

This protocol is designed to be self-validating . It uses a Phenyl-Hexyl stationary phase (Method A) to exploit


-

interactions, which are distinct for biphenyl systems, offering superior selectivity over C18 for aromatic isomers.[1]
Phase 1: Instrument & Column Configuration
  • System: UHPLC coupled with PDA (190–400 nm) and QDa or Single Quad MS.

  • Column: Phenyl-Hexyl Core-Shell, 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or Cortecs).

    • Rationale: Biphenyls are planar/semi-planar aromatics. Phenyl-hexyl phases separate based on electron density (

      
      -stacking), resolving positional isomers that C18 misses.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Methanol (NOT Acetonitrile).

    • Rationale: Methanol is a protic solvent that enhances the

      
      -
      
      
      
      selectivity of the phenyl-hexyl column. Acetonitrile suppresses this interaction.
Phase 2: Gradient Methodology
  • Flow Rate: 0.4 mL/min

  • Temp: 40°C (Control is critical for retention time reproducibility).

  • Gradient:

    • 0.0 min: 40% B

    • 8.0 min: 95% B (Linear ramp)

    • 10.0 min: 95% B (Wash)

    • 10.1 min: 40% B (Re-equilibration)

Phase 3: Sample Preparation (The "Matrix" Check)
  • Stock Prep: Dissolve 10 mg synthesized biphenyl in 10 mL MeOH (1 mg/mL).

  • Spike Recovery (Self-Validation): Prepare a second vial spiked with 0.1% of the known aryl halide starting material and 0.1% of the homocoupling dimer (commercially available or synthesized).

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb aromatics).

Phase 4: Data Analysis & System Suitability
  • Resolution (Rs): Must be > 1.5 between the Target Biphenyl and the nearest impurity (likely the Homocoupling dimer).

  • Peak Purity: Use PDA software (e.g., Empower 3D plot) to check for "peak within a peak" using spectral homogeneity.

  • Mass Confirmation: Extract ion chromatograms (XIC) for:

    • Target

      
      
      
    • Homocoupling dimer

      
      
      
    • De-halogenated byproduct

      
      
      

Method Development Workflow

The following decision tree guides the optimization process if the initial protocol fails to resolve impurities.

MethodDev Start Start: Initial Run (Phenyl-Hexyl / MeOH) CheckRes Check Resolution (Rs) of Critical Pair Start->CheckRes Decision Is Rs > 1.5? CheckRes->Decision Pass Validate Method (Linearity, LOQ) Decision->Pass Yes Fail Analyze Failure Mode Decision->Fail No Coelution Co-elution of Isomers? Fail->Coelution Selectivity Issue PeakShape Tailing/Broad Peaks? Fail->PeakShape Chemistry Issue Sol1 Switch to C18 (Hydrophobic Selectivity) Coelution->Sol1 Orthogonal Check Sol2 Change Modifier to Acetonitrile Coelution->Sol2 Change Solvent Sol3 Add Buffer (Ammonium Acetate) PeakShape->Sol3 pH Control

Figure 2: Analytical decision matrix for optimizing biphenyl impurity separation.

Validation Criteria (ICH Q2)

To ensure scientific integrity, the method must meet these quantitative benchmarks:

  • Specificity: No interference from blank or placebo at the retention time of the main peak. Mass spectral purity check required.

  • Linearity: Correlation coefficient (

    
    ) > 0.999 over the range of 0.05% to 120% of the target concentration.
    
  • Accuracy (Recovery): Spiked samples at 0.1% level must show 80–120% recovery.

  • LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio > 10:1. For genotoxic impurities (e.g., certain aryl halides), LOQ must meet the Threshold of Toxicological Concern (TTC).

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation.[3] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. Link

  • Ferey, L., et al. (2018). UHPLC method for multiproduct pharmaceutical analysis by Quality-by-Design.[5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[1][6] Method development for the HPLC analysis of biphenyltetrols.Link

  • FDA Guidance for Industry. (2006). Q3A Impurities in New Drug Substances.[2][3][7][8] U.S. Food and Drug Administration.[3] Link

Sources

Safety Operating Guide

4-(3,5-Difluorophenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 656304-67-5 | Chemical Class: Halogenated Biphenyl / Phenol[1][2][3][4][5]

Executive Summary & Hazard Profile

For Immediate Attention: This compound is a fluorinated biphenyl derivative.[5] Unlike standard organic waste, its disposal is governed by its halogen content (Fluorine) and its phenolic acidity .[3][5]

Improper disposal of this compound into non-halogenated waste streams puts the facility at risk of regulatory fines and can damage standard incineration equipment due to the formation of hydrofluoric acid (HF) during combustion.[5]

Chemical & Hazard Data
PropertySpecificationOperational Implication
Physical State Solid (Crystalline)Dust inhalation risk; requires particulate control.[1][2][3][5]
Acidity (pKa) ~8.0 (Phenolic OH)Incompatible with Strong Bases. Do not mix with alkaline waste (exothermic reaction).[1][2][3][5]
Halogen Content Fluorine (x2)Strict Segregation Required. Must go to Halogenated Waste stream.[1][2][3][5]
Toxicity Irritant / Acute Tox.[1][2][3][5][6][7]Standard PPE (Nitrile gloves, eye protection) required.[2][3][5]
Solubility Organics (DMSO, MeOH)Use alcohol or acetone for cleaning glassware; collect rinsate as halogenated solvent.[1][2][3][5]

The "Why" Behind the Protocol (Senior Scientist Insight)

As researchers, we often default to throwing everything into the "Red Can" (General Organic Waste).[5] You cannot do that with 4-(3,5-Difluorophenyl)phenol.

  • The Fluorine Factor: When incinerated, the fluorine atoms in this molecule convert to Hydrofluoric Acid (HF) gas.[5] Standard incinerators lack the scrubbers to handle HF, leading to corrosion of the combustion chamber and illegal emissions.[3] This waste must be tagged for high-temperature incineration with specific scrubbing capabilities.[1][3][5]

  • The Phenolic Trap: Phenols are weak acids.[5] If you pour a solution of this compound into a waste drum containing strong bases (like hydroxide cleaning solutions), you risk an immediate exothermic acid-base neutralization.[3][5] This can pressurize the drum or cause spattering.[5]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired shelf stock or excess weighed material.[3]

  • Containment: Do not dump loose powder into a drum. Transfer the solid into a clear, sealable secondary container (e.g., a screw-top jar or double-bagged heavy-duty polyethylene).

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 4-(3,5-Difluorophenyl)phenol.[1][2][3][4][5]

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Critical Tag: Write "SOLID - HALOGENATED" in bold.

  • Segregation: Place the container into the lab's Solid Hazardous Waste bin. Ensure this bin is destined for incineration, not landfill.

Scenario B: Disposal of Solutions & Mother Liquors

Use this workflow for reaction mixtures or HPLC waste.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream.[5] (e.g., If dissolved in Acetone/Methanol, it is compatible).[3][5]

  • Segregation: Pour the solution into the Halogenated Organic Solvent carboy.

    • Crucial: Never pour into the "Non-Halogenated" carboy, even if the solvent itself (like Ethanol) is non-halogenated.[3][5] The solute (the fluorinated phenol) contaminates the entire volume, reclassifying it as halogenated waste.[3][5]

  • Rinsing: Triple-rinse the original vessel with a minimal amount of acetone. Add this rinsate to the Halogenated carboy.[5]

Visualization: Waste Segregation Decision Tree

The following logic gate ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: 4-(3,5-Difluorophenyl)phenol StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath Bagging Double Bag or Seal in Jar SolidPath->Bagging SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck FinalSolid Disposal: Lab Pack (Incineration w/ Scrubbers) Bagging->FinalSolid HaloStream Add to HALOGENATED Solvent Carboy SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream STOP: Do NOT use Non-Halogenated Carboy SolventCheck->NonHaloStream No (e.g., MeOH) ReClassify Re-classify entire volume as Halogenated Waste NonHaloStream->ReClassify ReClassify->HaloStream

Caption: Logic flow for segregating fluorinated phenolic waste to prevent contamination of non-halogenated streams.

Regulatory & Compliance Codes (US/EU Context)

To ensure your facility remains compliant, reference these codes on your waste manifest.

  • RCRA (USA): This compound is not specifically P- or U-listed.[1][5][8] However, it must be characterized.

    • D022 (Chloroform) / F-Codes: If dissolved in halogenated solvents.

    • General Classification: "Waste Toxic Solids, Organic, N.O.S.[1][2][3] (contains 4-(3,5-Difluorophenyl)phenol)."[1][2][3][4][5]

  • EU Waste Framework:

    • EWC Code 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.[3]

    • EWC Code 16 05 06:* Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[3]

Self-Validating Safety Check

Before walking away from the waste container, perform this 3-point check:

    ngcontent-ng-c176312016="" class="mat-mdc-checkbox mat-accent ng-star-inserted" id="mat-mdc-checkbox-0">ngcontent-ng-c176312016="" class="mat-mdc-checkbox mat-accent ng-star-inserted" id="mat-mdc-checkbox-1">
References
  • PubChem. 4-(3,5-Difluorophenyl)phenol Compound Summary (CID 11310258).[1][3][5] National Library of Medicine.[5] [Link][1][2][5]

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][5] (Defining Halogenated/Toxic Waste Streams). [Link]

  • UC Berkeley EH&S. Phenol Safety and Disposal Guidelines. (General Phenolic Handling Principles). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Difluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(3,5-Difluorophenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.